5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine
Description
BenchChem offers high-quality 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5,7-dichloro-2H-triazolo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N4/c6-2-1-3(7)8-5-4(2)9-11-10-5/h1H,(H,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWCNHAWIPHGCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NNN=C2N=C1Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Properties and Reactivity Profiling of 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: In-Depth Technical Guide
Executive Summary
The compound 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine is a highly versatile, electron-deficient bicyclic heterocycle. By fusing a 1,2,3-triazole ring to a di-halogenated pyridine core, this scaffold presents a unique physicochemical profile characterized by a highly acidic triazole proton and two highly activated electrophilic centers. It serves as a critical building block in the synthesis of complex pharmaceutical agents, energetic materials, and coordination ligands[1][2]. This guide provides a rigorous analysis of its physicochemical properties, mechanistic reactivity, and standardized protocols for its characterization and functionalization.
Structural & Physicochemical Profiling
The molecular architecture of 5,7-dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine dictates its behavior in both biological assays and synthetic workflows. The electron-withdrawing nature of the fused triazole ring, combined with the pyridine nitrogen, severely depletes the electron density of the carbon backbone.
Quantitative Physicochemical Data
The following table summarizes the core physicochemical parameters of the scaffold. These metrics are critical for predicting chromatographic behavior, solubility, and membrane permeability in early-stage drug design.
| Property | Value | Causality / Scientific Significance |
| Molecular Formula | C₅H₂Cl₂N₄ | Defines the core bicyclic heteroaromatic system. |
| Molecular Weight | 189.00 g/mol | Low molecular weight allows for extensive downstream derivatization without violating Lipinski’s Rule of 5. |
| pKa (Triazole N-H) | ~4.5 | The N-H proton is highly acidic due to resonance stabilization of the conjugate base across the tetrazole-like N1-N2-N3-N4 system and inductive withdrawal by the chlorines[3]. |
| LogP (Predicted) | 1.5 – 2.0 | Optimal lipophilicity for membrane permeability, balanced by the polar triazole moiety. |
| Topological Polar Surface Area | 54.0 Ų | Contributed by the four nitrogen atoms; excellent for crossing biological barriers, including the blood-brain barrier (BBB). |
| Solubility Profile | High in DMF, DMSO, THF. Low in H₂O. | The strong intermolecular hydrogen bonding of the triazole N-H necessitates polar aprotic solvents to disrupt the crystal lattice. |
Mechanistic Reactivity & Regioselectivity (SNAr)
As a Senior Application Scientist, I emphasize that successful functionalization of this scaffold relies on understanding the subtle electronic differences between the C-5 and C-7 positions. Both positions are activated for Nucleophilic Aromatic Substitution (SNAr), but they are not equivalent[4].
-
C-7 Reactivity (Kinetically Favored): The C-7 position is located para to the pyridine nitrogen (N-4) and ortho to the triazole bridgehead. The transition state for nucleophilic attack at C-7 is highly stabilized by the ability of N-4 to accommodate the developing negative charge (Meisenheimer complex). Furthermore, it is sterically more accessible than C-5.
-
C-5 Reactivity (Thermodynamically Forced): The C-5 position is ortho to the pyridine nitrogen. While activated, attack here is slower due to steric hindrance from the adjacent N-4 lone pair and the bulk of the incoming nucleophile.
-
Triazole Alkylation: In the presence of a base, the acidic N-H is deprotonated, and electrophiles will attack the triazole nitrogens (typically yielding a mixture of N1, N2, and N3 isomers depending on steric bulk and solvent polarity)[5].
Reactivity Pathway Visualization
Fig 1: Regioselective reactivity pathways of 5,7-dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine.
Experimental Methodologies & Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems. Every step includes a mechanistic rationale to guide the researcher during optimization.
Protocol 1: Regioselective C-7 Amination via SNAr
This protocol achieves >95% regioselectivity for the C-7 position using a primary amine.
-
Preparation: In an oven-dried round-bottom flask under an inert N₂ atmosphere, dissolve 5,7-dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine (1.0 eq, 1.0 mmol) in anhydrous THF (10 mL).
-
Temperature Control: Cool the solution to 0 °C using an ice-water bath. Rationale: Lower thermal energy prevents the kinetically slower C-5 substitution, locking the reaction into the C-7 pathway.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 2.0 mmol). Rationale: DIPEA acts as a non-nucleophilic proton scavenger to neutralize the HCl byproduct, preventing the protonation of the incoming amine nucleophile.
-
Nucleophile Addition: Add the primary amine (1.05 eq, 1.05 mmol) dropwise over 10 minutes.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor via LC-MS (see Protocol 2). The reaction is complete when the starting material mass (m/z 187 [M-H]⁻) is consumed.
-
Workup: Quench with saturated aqueous NH₄Cl (10 mL) to neutralize excess base. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol 2: LC-MS Purity and Reaction Monitoring
Due to the highly acidic nature of the triazole ring, Negative Electrospray Ionization (ESI-) is the most sensitive and reliable method for detecting the parent scaffold and its derivatives.
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 50 x 2.1 mm, 1.7 µm). Rationale: The robust silica backbone withstands the acidic mobile phase required to keep the compound fully protonated during separation.
-
Mobile Phase A: 0.1% Formic acid in MS-grade Water.
-
Mobile Phase B: 0.1% Formic acid in MS-grade Acetonitrile.
-
Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.
-
Detection: UV at 254 nm (optimal for the conjugated pyridine system) and ESI in Negative Mode.
-
Expected MS Signal: For the starting material, look for the [M-H]⁻ isotopic cluster at m/z 187 (100%), 189 (65%), and 191 (11%), which perfectly validates the presence of the two chlorine isotopes (³⁵Cl and ³⁷Cl).
References
-
Cybex Exim Solutions. Triazolo Export Data Global. Retrieved from[Link]
-
Beilstein Journal of Organic Chemistry. Synthesis of Pyridine-2(1H)-ones via Cleavage of Pyridine-2-oxy-7-azabenzotriazole Ethers Under Acidic Conditions. Retrieved from [Link]
-
National Center for Biotechnology Information (PMC). Acylation of Heteroaromatic Amines: Facile and Efficient Synthesis of a New Class of 1,2,3-Triazolo[4,5-b]pyridine. Retrieved from [Link]
-
Royal Society of Chemistry. Diversity-Orientated Synthesis of Macrocyclic Heterocycles Using Double SNAr Approach. Retrieved from [Link]
Sources
Molecular structure and stability of 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine
Executive Summary
The compound 5,7-dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine is a highly reactive, bi-electrophilic heterocyclic building block of critical importance in modern drug discovery and materials science. Functioning as a structural bioisostere to purines and imidazo[4,5-b]pyridines[1], this scaffold is frequently utilized in the synthesis of advanced therapeutics, most notably as a core motif in modulators of c-Met protein kinases[2].
This whitepaper provides an in-depth mechanistic analysis of the molecule’s structural topology, thermodynamic stability, and regioselective reactivity. By understanding the electronic causality behind its behavior, researchers can predictably harness this scaffold for complex, multi-step nucleophilic aromatic substitutions (SNAr).
Molecular Architecture & Electronic Topology
The structural framework consists of a 1,2,3-triazole ring fused to a pyridine ring at the [4,5-b] positions[3]. The numbering system begins at the triazole nitrogen, proceeding through the bridgehead carbon (C3a), to the pyridine nitrogen (N4), and around the pyridine ring (C5, C6, C7) terminating at the second bridgehead (C7a).
Electronic Causality: The reactivity of this molecule is strictly governed by the synergistic electron-withdrawing effects of the triazole ring and the pyridine nitrogen. The N4 heteroatom exerts a strong inductive and resonance-withdrawing pull, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the carbon atoms ortho (C5) and para (C7) to the pyridine nitrogen are highly electron-deficient. The addition of two electronegative chlorine atoms at these exact positions creates a thermodynamic sink, perfectly priming the molecule for SNAr reactions.
Fig 1: Electronic topology and regioselective reactivity centers of the triazolo[4,5-b]pyridine scaffold.
Thermodynamic and Chemical Stability
Understanding the stability profile of 5,7-dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine is essential for designing scalable synthetic routes.
-
Thermal Stability: The parent unchlorinated scaffold (1H-1,2,3-triazolo[4,5-b]pyridine) demonstrates remarkable thermal resilience, with experimental thermogravimetric analysis indicating a decomposition temperature of 208°C[4]. This stability originates from extensive aromatic delocalization across the fused heterocyclic framework. The dichloro-derivative inherits this rigid planar stability, allowing it to withstand elevated reaction temperatures (up to 120°C) during initial synthesis[5].
-
Chemical & Solvolytic Stability: While thermally stable, the highly activated C-Cl bonds make the molecule sensitive to hydrolysis in strongly basic aqueous media. It must be stored under an inert atmosphere (nitrogen or argon) at 2-8°C[5].
-
Protonation Dynamics: pH-dependent studies on the core scaffold reveal that protonation occurs preferentially at the pyridine nitrogen, forming a stable pyridinium salt[4]. In synthetic applications, transient protonation (or Lewis acid coordination) at N4 can be intentionally induced to further accelerate nucleophilic attack at C5 and C7.
Regioselective Reactivity: The SNAr Protocol
The presence of two leaving groups at non-equivalent positions allows for sequential, regioselective functionalization. C7 is kinetically favored for the first substitution because it is para to the pyridine nitrogen and adjacent to the highly electron-withdrawing triazole bridgehead.
Self-Validating Protocol: Regioselective C7-Amination
To ensure scientific integrity, the following protocol is designed as a self-validating system, incorporating in-process analytical checks to confirm regioselectivity and prevent over-reaction.
Reagents: 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine (1.0 eq), Primary Amine (1.05 eq), N,N-Diisopropylethylamine (DIPEA) (2.0 eq), Anhydrous THF.
-
Preparation (Causality of Solvent): Dissolve the dichloro-scaffold in anhydrous THF to a concentration of 0.1 M. Why: Anhydrous conditions are strictly required to prevent competitive hydroxide-mediated hydrolysis of the highly activated C7-Cl bond.
-
Base Addition: Add DIPEA (2.0 eq) and cool the reaction vessel to 0°C. Why: DIPEA acts as a sterically hindered, non-nucleophilic proton sponge. It neutralizes the HCl byproduct without competing with the primary amine for the electrophilic C7 center.
-
Nucleophilic Attack: Add the primary amine (1.05 eq) dropwise over 15 minutes. Maintain at 0°C for 1 hour. Why: The low temperature kinetically traps the reaction at the first substitution. The formation of the Meisenheimer complex at C7 is rapid; higher temperatures would provide the activation energy needed to overcome the steric and electronic hurdles of substituting the second chlorine at C5.
-
In-Process Validation (Crucial Step): After 1 hour, sample 10 µL of the reaction mixture into 1 mL of Acetonitrile and analyze via LC-MS (ESI+).
-
Validation Metric: The starting material will exhibit a classic 9:6:1 isotopic distribution characteristic of two chlorine atoms. The reaction is deemed successful and regioselective only when this mass disappears and is replaced by the [M+H]+ of the product, which must display a 3:1 isotopic pattern (confirming exactly one chlorine remains).
-
-
Isolation: Quench with saturated aqueous NH4Cl to neutralize excess base, extract with Ethyl Acetate, and purify via flash chromatography.
Fig 2: Self-validating SNAr workflow for regioselective C7-amination.
Quantitative Data Summary
The following table consolidates the critical physicochemical parameters of the scaffold to guide experimental design.
| Property | Value / Description | Analytical Significance |
| Molecular Formula | C5H2Cl2N4 | Core structural calculation base. |
| Molecular Weight | 188.99 g/mol | Required for precise stoichiometric equivalency. |
| Isotopic Signature | 9:6:1 (M : M+2 : M+4) | Critical for LC-MS tracking of the dichloro starting material. |
| Thermal Stability | ~208°C (Decomposition) | Permits high-temperature forcing conditions for C5 substitution[4]. |
| Primary SNAr Site | C7 Position | Kinetically favored at 0°C to RT due to para-N4 activation. |
| Secondary SNAr Site | C5 Position | Thermodynamically accessible; requires elevated temps (80°C+)[6]. |
| Storage Conditions | 2-8°C, Inert Gas (Ar/N2) | Prevents ambient moisture hydrolysis[5]. |
References
-
Smolecule. "1H-1,2,3-Triazolo[4,5-b]pyridine Thermodynamic Stability Analysis". Smolecule Database. URL:[4]
-
Google Patents. "Novel 3,5-disubstitued-3h-imidazo[4,5-b]pyridine and 3,5- disubstitued -3h-[1,2,3]triazolo[4,5-b] pyridine compounds as modulators of c-met protein kinases". US Patent Application 13/108,642. URL:[2]
-
PubChem. "1H-1,2,3-Triazolo(4,5-b)pyridine | C5H4N4 | CID 136085". National Institutes of Health. URL:[3]
-
PrepChem. "Synthesis of 5,7-Dichloro-3H-imidazo[4,5-b]pyridine". PrepChem Database. URL:[6]
-
ChemicalBook. "5,7-Dichloroimidazo[4,5-b]pyridine Properties and Synthesis". ChemicalBook. URL:[5]
-
Taylor & Francis. "Synthesis of 2′-Deoxyribonucleoside Derivatives of 1-Deazapurine". Nucleosides and Nucleotides. URL:[1]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. WO2013144737A2 - Novel 3,5-disubstitued-3h-imidazo[4,5-b]pyridine and 3,5- disubstitued -3h-[1,2,3]triazolo[4,5-b] pyridine compounds as modulators of c-met protein kinases - Google Patents [patents.google.com]
- 3. 1H-1,2,3-Triazolo(4,5-b)pyridine | C5H4N4 | CID 136085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy 1H-1,2,3-Triazolo[4,5-b]pyridine | 273-34-7 [smolecule.com]
- 5. 5,7-Dichloroimidazo[4,5-b]pyridine | 24485-01-6 [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
Advanced Synthesis Protocols for 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine Precursors
Executive Summary
This technical guide details the high-fidelity synthesis of 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine and its critical precursors. This scaffold is a pivotal intermediate in the development of purine mimetics, P2X7 receptor antagonists, and kinase inhibitors. The presence of chlorine atoms at the C5 and C7 positions (C2 and C6 of the pyridine ring) provides essential handles for subsequent nucleophilic aromatic substitution (
The following protocols prioritize chemoselectivity —specifically preventing reductive dechlorination—and process safety during the energetic nitration and diazotization steps.
Retrosynthetic Analysis & Pathway Logic
The synthesis is designed around the construction of the 2,6-dichloro-3,4-diaminopyridine core. The triazole ring is installed last via diazotization, leveraging the inherent nucleophilicity of the vicinal diamine system.
Strategic Disconnection
-
Target: 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine.[1]
-
Immediate Precursor: 2,6-Dichloro-3,4-diaminopyridine.[2]
-
Key Intermediate: 2,6-Dichloro-3-nitropyridin-4-amine.
-
Starting Material: 2,6-Dichloropyridin-4-amine (Commercially available).
Pathway Visualization
Figure 1: Retrosynthetic logic flow from the triazolopyridine target back to the aminopyridine starting material.
Detailed Experimental Protocols
Step 1: Nitration via Nitramine Rearrangement
Objective: Synthesis of 2,6-Dichloro-3-nitropyridin-4-amine . Mechanism: The reaction proceeds via the formation of an N-nitro intermediate (nitramine), which undergoes an acid-catalyzed rearrangement to the carbon ortho to the amine (position 3).
Protocol:
-
Preparation: Charge a reaction vessel with concentrated sulfuric acid (
, 10 vol) and cool to 0–5 °C. -
Addition: Add 2,6-Dichloropyridin-4-amine (1.0 eq) portion-wise, maintaining internal temperature
°C. Stir until a homogeneous solution forms. -
Nitration: Dropwise add fuming nitric acid (
, 1.2 eq) dissolved in .-
Critical Control: Exothermic reaction. Ensure cooling capacity is sufficient to prevent thermal runaway.
-
-
Rearrangement: Allow the mixture to warm to room temperature, then heat to 60–80 °C for 1 hour. This thermal step drives the migration of the nitro group from the nitrogen to the C3 carbon.
-
Quench: Cool to RT and pour the mixture onto crushed ice (20 vol).
-
Isolation: Neutralize carefully with
to pH 4–5. Filter the resulting yellow precipitate. -
Purification: Wash with ice-cold water. Dry under vacuum.
Yield Expectation: 85–94%.
Checkpoint:
Step 2: Chemoselective Reduction
Objective: Synthesis of 2,6-Dichloro-3,4-diaminopyridine .
Challenge: Reducing the nitro group without removing the chlorine atoms (hydrodechlorination). While catalytic hydrogenation (
Protocol (Fe/AcOH Method):
-
Dissolution: Dissolve 2,6-Dichloro-3-nitropyridin-4-amine (1.0 eq) in Ethanol/Water (3:1) or Acetic Acid.
-
Activation: Add Iron powder (Fe, 5.0 eq, reduced grade).
-
Reaction: Heat to reflux (approx. 80–90 °C) with vigorous stirring.
-
Monitor: Reaction is usually complete within 2–4 hours. Monitor by TLC (disappearance of yellow nitro compound).
-
-
Workup: Filter hot through Celite to remove iron residues. Wash the cake with hot ethanol.
-
Concentration: Evaporate the solvent under reduced pressure.
-
Neutralization: Treat the residue with saturated
solution. Extract with Ethyl Acetate ( ). -
Isolation: Dry organic layer over
, filter, and concentrate to yield the diamine.
Yield Expectation: 75–85%.
Data Validation: Mass Spectrometry (ESI+) should show
Step 3: Diazotization and Cyclization
Objective: Synthesis of 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine . Mechanism: Diazotization of the 3-amino group forms a diazonium salt, which is immediately attacked by the adjacent 4-amino group to close the triazole ring.
Protocol:
-
Solubilization: Suspend 2,6-Dichloro-3,4-diaminopyridine (1.0 eq) in 50% aqueous Acetic Acid or dilute HCl.
-
Cooling: Cool the suspension to 0–5 °C in an ice bath.
-
Diazotization: Add a solution of Sodium Nitrite (
, 1.1 eq) in water dropwise.-
Observation: The solution may darken or foam slightly as
evolution is not expected, but the ring closure is rapid.
-
-
Cyclization: Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1–2 hours.
-
Isolation: The product often precipitates as a solid. Filter and wash with cold water.
-
Alternative: If no precipitate forms, extract with Ethyl Acetate.
-
-
Purification: Recrystallization from Ethanol/Water if necessary.
Yield Expectation: 80–90%.
Critical Process Parameters (CPPs) & Data Summary
| Parameter | Step 1 (Nitration) | Step 2 (Reduction) | Step 3 (Cyclization) |
| Reagent Stoichiometry | Fe (5.0 eq) | ||
| Temperature | 85 °C (Reflux) | 0–5 °C (initiation) | |
| Solvent System | Conc. | EtOH/ | 50% AcOH or Dilute HCl |
| Critical Risk | Thermal runaway; Incomplete rearrangement | Dechlorination (if using | Diazonium decomposition |
| Validation | NMR (loss of symmetry) | MS (Diamine mass) | MP (High melting point) |
Mechanistic Workflow Diagram
Figure 2: Forward synthesis workflow illustrating reagents, intermediates, and expected yields.
References
-
Abramovitch, R. A. (1974). Pyridine and Its Derivatives, Supplement, Part 3. John Wiley & Sons.[2] (Detailed discussion on nitramine rearrangement and catalytic reduction of chloronitropyridines).
-
National Institutes of Health (NIH). (2010). Solid-Phase Synthesis of Thiazolo[4,5-b]pyridine Derivatives Using Friedländer Reaction. Retrieved from [Link]
-
ResearchGate. (2024). Nitrite reaction with aromatic amines and synthesis of pyridine derivatives. Retrieved from [Link]
Sources
Comprehensive Safety Data Sheet (SDS) and Handling Guide for 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine
Abstract / Executive Summary
5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine is a highly reactive, nitrogen-rich heterocyclic building block extensively utilized in medicinal chemistry and drug discovery. Due to the pronounced electrophilicity of its functionalized pyridine ring, it serves as an excellent precursor for regioselective nucleophilic aromatic substitution (SNAr). However, this same reactivity profile necessitates stringent safety, handling, and storage protocols. This technical guide synthesizes the physicochemical properties, toxicological profile, and field-proven experimental workflows required to safely and effectively utilize this compound.
Chemical Identity & Structural Significance
The structural architecture of 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine consists of a 1,2,3-triazole ring fused to a pyridine system, with two labile chlorine atoms at the [1]. Mechanistically, the electron-withdrawing nature of the triazole ring and the nitrogen in the pyridine ring severely depletes the electron density at the C-5 and C-7 carbons. This makes the compound an exceptionally potent electrophile, primed for synthetic modification but equally hazardous to biological systems.
| Property | Value |
| Chemical Name | 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine |
| CAS Registry Number | [2] |
| Molecular Formula | C5H2Cl2N4[2] |
| Molecular Weight | 189.00 g/mol [2] |
| SMILES | ClC1C=C(Cl)N=C2N=NNC=12[1] |
| Optimal Storage | 2-8°C, Inert Atmosphere (Ar/N2)[1] |
Table 1: Physicochemical Properties of 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine.
Hazard Identification & Toxicological Profile
The causality behind the toxicity of 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine lies directly in its mechanism of action. The highly reactive C-Cl bonds can undergo spontaneous nucleophilic attack by biological nucleophiles, such as the thiol groups of cysteine residues in proteins or the amine groups in nucleic acids. This indiscriminate reactivity leads to acute cellular damage, sensitization, and burns.
Based on [3], the compound is classified under several critical GHS hazard categories:
-
Acute Toxicity (Oral/Inhalation): Harmful if swallowed or inhaled.
-
Skin Corrosion/Irritation: Causes severe skin burns and eye damage.
-
Specific Target Organ Toxicity - Single Exposure (STOT SE): May cause respiratory tract irritation.
| Hazard Class | Associated Precautionary (P) Statements[3] | Mitigation Strategy |
| Inhalation Hazard | P261, P271, P304+P340 | Handle exclusively in a certified fume hood. |
| Dermal/Eye Corrosivity | P280, P303+P361+P353, P362+P364 | Wear double nitrile gloves, lab coat, and chemical goggles. |
| Ingestion Toxicity | P270, P264, P301+P330+P331, P301+P312 | Do not eat/drink in the lab; wash hands thoroughly. |
| Storage & Disposal | P403+P233, P405, P501 | Store locked up in a well-ventilated place; dispose as halogenated waste. |
Table 2: GHS Hazard Classification and Precautionary Statements.
Safe Handling, Storage, and Engineering Controls
To maintain scientific integrity and prevent reagent degradation, a self-validating storage system must be employed. The compound must be stored at 2-8°C under an inert atmosphere (Argon or Nitrogen)[1].
-
The Causality of Degradation: If exposed to ambient humidity, the moisture acts as a nucleophile, slowly hydrolyzing the C-Cl bonds. This hydrolysis generates hydrochloric acid (HCl) gas, which not only degrades the purity of the building block but can also dangerously pressurize the storage vessel.
-
Engineering Controls: All weighing and transfer operations should be conducted using a Schlenk line or within a glovebox to ensure the absolute exclusion of moisture and oxygen.
Emergency Response & Decontamination Protocols
In the event of an accidental spill or exposure, immediate action is required to neutralize the electrophilic threat.
-
Spill Response: Do not use water directly on the neat solid, as it may cause localized heating or rapid hydrolysis. Instead, carefully cover the spill with an inert absorbent material (e.g., sand or vermiculite). To neutralize residual reactive species, a weak alkaline solution (such as 5% sodium bicarbonate) can be applied to safely quench the halogens before final cleanup.
-
Personnel Exposure: For skin contact, immediately remove contaminated clothing and flush the area with copious amounts of water for at least 15 minutes (P303+P361+P353)[3].
Experimental Workflow: Safe Utilization in Synthesis
When utilizing 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine for regioselective SNAr reactions (typically at the more reactive C-7 position), the following self-validating protocol ensures both safety and high yield.
Step-by-Step Methodology:
-
Apparatus Preparation & Validation: Oven-dry all glassware at 120°C for 4 hours. Assemble hot and cool under a continuous flow of dry Argon. Self-Validation Check: Use an oil bubbler to confirm positive Argon pressure throughout the cooling phase.
-
Reagent Transfer: Inside a glovebox, weigh the required amount of 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine and transfer it to a Schlenk flask equipped with a rubber septum.
-
Solvent Addition: Transfer the flask to a fume hood. Inject anhydrous, degassed solvent (e.g., THF or DMF) via syringe. Stir to achieve a homogenous solution.
-
Controlled Nucleophilic Addition: Cool the reaction mixture to 0°C using an ice bath. Add the nucleophile (e.g., a primary amine) dropwise over 15 minutes. Causality: The low temperature controls the reaction kinetics, preventing thermal runaway and ensuring regioselectivity at the C-7 position over the C-5 position.
-
Exothermic Monitoring: Continuously monitor the internal temperature. If the temperature exceeds 25°C, pause the addition to allow the system to cool.
-
Quenching & Workup: Once complete (verified by TLC/LC-MS), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl) to neutralize unreacted intermediates safely.
-
Waste Disposal: Segregate all aqueous and organic layers into designated halogenated waste containers (P501)[3].
Fig 1: Safety-integrated experimental workflow for 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine.
Conclusion
The successful application of 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine in drug development hinges on a deep mechanistic understanding of its reactivity. By implementing self-validating protocols, rigorous environmental controls, and recognizing the causality behind its toxicological profile, researchers can safely harness its potential as a versatile synthetic building block while mitigating inherent laboratory risks.
References
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An In-depth Technical Guide to the Reactivity Profile of Dichloro-SubstitutedTriazolo[1,5-a]pyridines
An In-depth Technical Guide to the Reactivity Profile of Dichloro-Substituted[1][2][3]Triazolo[1,5-a]pyridines
Abstract
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif integral to numerous therapeutic agents, prized for its unique electronic properties and structural rigidity.[4] Dichloro-substituted variants of this core, particularly 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyridine , serve as exceptionally versatile intermediates in medicinal chemistry. Their value is prominently highlighted by their role as a key building block in the synthesis of Tucatinib, a highly selective tyrosine kinase inhibitor approved for the treatment of HER2-positive breast cancer.[5][6] This guide provides a detailed exploration of the reactivity profile of this scaffold, focusing on the inherent regioselectivity of its two chlorine atoms. We will dissect the principles governing this selectivity in both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, offering field-proven insights and detailed experimental protocols for researchers in drug development.
Introduction: The Strategic Importance of the[1][2][3]Triazolo[1,5-a]pyridine Core
The fusion of a 1,2,4-triazole ring with a pyridine ring creates a unique bicyclic system with a distinct electronic landscape. This scaffold is a common feature in a range of biologically active molecules, demonstrating activities as JAK1 inhibitors, PHD-1 inhibitors, and agents for cardiovascular disorders.[7] The introduction of two chlorine atoms onto this core transforms it into a powerful synthetic platform. These halogens act as versatile functional handles, allowing for the sequential and regioselective introduction of various substituents, thereby enabling the rapid exploration of chemical space and the optimization of structure-activity relationships (SAR). The successful application of 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyridine in the multi-step synthesis of Tucatinib underscores its industrial and pharmaceutical relevance.[1][3]
Causality of Regioselectivity: An Electronic Analysis
The key to harnessing the synthetic potential of 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyridine lies in understanding the differential reactivity of the chlorine atoms at the C5 and C7 positions. Experimental evidence from numerous synthetic campaigns consistently demonstrates that the C7 position is significantly more susceptible to nucleophilic attack than the C5 position.
This regioselectivity is not arbitrary; it is a direct consequence of the electronic architecture of the fused ring system:
-
Pyridine Ring Activation: In the pyridine ring, the carbon atoms at positions 2, 4, and 6 (ortho and para to the nitrogen) are electron-deficient due to the inductive effect and resonance of the nitrogen atom. The C7 position in the fused triazolopyridine system is analogous to the C4 (para) position of pyridine, making it a highly electrophilic center and priming it for nucleophilic aromatic substitution (SNAr).
-
Fused Triazole Influence: The electron-withdrawing nature of the adjacent triazole ring further depletes electron density from the pyridine moiety, enhancing the electrophilicity of both C5 and C7. However, the para-like activation by the pyridine nitrogen at C7 is the dominant factor.
This predictable reactivity profile allows for a strategic, stepwise functionalization of the molecule, which is a cornerstone of efficient molecular construction.
Caption: Figure 1: Regioselectivity Map.
Key Transformation Pathways & Methodologies
The differential reactivity of the C7 and C5 positions enables a powerful and logical synthetic sequence: a primary SNAr reaction at the more activated C7 position, followed by a transition-metal-catalyzed cross-coupling at the less reactive C5 position.
Pathway I: Regioselective Nucleophilic Aromatic Substitution (SNAr) at C7
The C7 position readily undergoes substitution with a variety of nucleophiles, most commonly oxygen- and nitrogen-based species. This reaction forms the cornerstone of building complexity from the dichlorinated scaffold. The synthesis of a key Tucatinib precursor, for example, involves the formation of a C7-OAr bond via a copper-catalyzed Ullmann condensation, a variant of SNAr.[1]
Generic Experimental Protocol: SNAr of an Amine at C7
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyridine (1.0 equiv.) in a suitable polar aprotic solvent (e.g., Dioxane, DMF, or NMP).
-
Addition of Nucleophile: Add the amine nucleophile (1.1-1.5 equiv.).
-
Base Addition: Add a non-nucleophilic base such as cesium carbonate (Cs₂CO₃, 2.0 equiv.) or potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Reaction Conditions: Heat the mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: Figure 2: Workflow for C7-Selective SNAr.
Pathway II: Palladium-Catalyzed Cross-Coupling at C5
After the C7 position has been functionalized, the remaining C5-Cl bond can be activated using a palladium catalyst. This allows for the formation of carbon-carbon (e.g., Suzuki, Sonogashira) or carbon-nitrogen (Buchwald-Hartwig) bonds.[7][8] This two-step sequence provides a robust strategy for creating highly diverse and complex molecules.
Generic Experimental Protocol: Suzuki Coupling at C5
-
Reagent Preparation: In a microwave vial or Schlenk tube, combine the 7-substituted-5-chloro-[1][2][3]triazolo[1,5-a]pyridine (1.0 equiv.), the desired boronic acid or ester (1.5 equiv.), and a carbonate base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and degas the mixture by bubbling argon or nitrogen through the solvent (e.g., a mixture of Dioxane and water) for 15-20 minutes.
-
Reaction Conditions: Seal the vessel and heat to 80-110 °C (conventional heating or microwave irradiation) until the starting material is consumed as monitored by TLC or LC-MS.[9]
-
Workup: Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite to remove catalyst residues.
-
Purification: Wash the filtrate with water, dry the organic layer, and concentrate. Purify the residue via column chromatography to yield the 5,7-disubstituted product.
Caption: Figure 3: Sequential Functionalization Strategy.
Comparative Reactivity Data
The following table summarizes the typical reaction pathways and conditions for the selective functionalization of the 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyridine core.
| Reaction Type | Target Position | Bond Formed | Typical Reagents & Conditions | Selectivity Rationale |
| Nucleophilic Aromatic Substitution (SNAr) | C7 (Primary) | C-N, C-O, C-S | Amine/Alcohol/Thiol, Base (Cs₂CO₃, K₃PO₄), DMF/Dioxane, 80-120 °C | Highly electron-deficient position due to para-like activation by pyridine nitrogen. |
| Buchwald-Hartwig Amination | C5 (Secondary) | C-N | Amine, Pd₂(dba)₃, Ligand (e.g., XPhos), Base (NaOtBu), Toluene, 100 °C | Requires Pd-catalysis for oxidative addition to the less activated C-Cl bond.[10] |
| Suzuki-Miyaura Coupling | C5 (Secondary) | C-C (Aryl) | Arylboronic Acid, Pd(PPh₃)₄, Base (K₂CO₃), Dioxane/H₂O, 90-110 °C | Classic cross-coupling method applicable after C7 is functionalized.[9] |
| Sonogashira Coupling | C5 (Secondary) | C-C (Alkynyl) | Terminal Alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N, Toluene, 100 °C | Enables introduction of alkynyl moieties, a valuable group in medicinal chemistry.[7] |
Conclusion and Future Outlook
The reactivity profile of 5,7-dichloro-[1][2][3]triazolo[1,5-a]pyridine is characterized by a predictable and exploitable regioselectivity. The C7 position serves as the primary site for nucleophilic aromatic substitution, driven by the powerful electronic activation from the pyridine nitrogen. The remaining C5 chloride provides a handle for subsequent palladium-catalyzed cross-coupling reactions. This well-defined, two-stage reactivity makes the scaffold an ideal platform for building complex, drug-like molecules in a controlled and efficient manner, as exemplified by its use in the synthesis of Tucatinib. Future work in this area will likely focus on developing even milder and more diverse coupling methodologies, further expanding the synthetic toolbox available to medicinal chemists and accelerating the discovery of next-generation therapeutics based on this privileged core.
References
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The synthesis of tucatinib. (2022). CNKI. Available at: [Link]
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New Synthetic Route to Tucatinib. (2019). ResearchGate. Available at: [Link]
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A kind of preparation method of tucatinib intermediate. PubChem. Patent CN-114031619-A. Available at: [Link]
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Yin, L. et al. (2019). New Synthetic Route to Tucatinib. Synthesis. Available at: [Link]
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Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2023). Arabian Journal of Chemistry. Available at: [Link]
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Regioselective Synthesis of Novel[1][2][3]Triazolo[1,5‐a]pyridine Derivatives. (2020). ResearchGate. Available at: [Link]
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Triazolopyridines. Part 29. Direct arylation reactions with[1][2][5]triazolo[1,5-a]pyridines. (2012). ARKIVOC. Available at: [Link]
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Palladium-catalyzed Tandem One-pot Synthesis of π-Expanded Imidazoles through Sequential Heck and Oxidative Amination Reaction. Royal Society of Chemistry. Available at: [Link]
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Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). MDPI. Available at: [Link]
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Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). PMC. Available at: [Link]
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Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. (2007). ARKIVOC. Available at: [Link]
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A Novel Series of[1][2][3]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. (2020). MDPI. Available at: [Link]
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Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. (2018). PMC. Available at: [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2024). Organic Syntheses. Available at: [Link]
-
Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (2010). PMC. Available at: [Link]
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An In-Depth Technical Guide to the Thermodynamic Properties of 5,7-Dichloro-1H-triazolo[4,5-b]pyridine
An In-Depth Technical Guide to the Thermodynamic Properties of 5,7-Dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine
Introduction: The Significance of Thermodynamic Stability
5,7-Dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine belongs to the family of azabenzotriazoles, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. The fusion of a pyridine ring with a 1,2,3-triazole core results in a unique electronic structure, making these scaffolds valuable as bioisosteres for purines and as building blocks for novel pharmaceuticals. The chloro-substituents at the 5 and 7 positions are expected to modulate the molecule's lipophilicity, reactivity, and interaction with biological targets.
For drug development professionals, a thorough understanding of a compound's thermodynamic properties is paramount. These properties govern critical aspects such as shelf-life, formulation stability, manufacturing processes, and degradation pathways. This guide provides a detailed roadmap for the comprehensive thermodynamic characterization of 5,7-Dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine.
Synthesis of 5,7-Dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine: A Proposed Route
A plausible synthetic route to the title compound involves the diazotization of a suitable diaminodichloropyridine precursor. The following is a proposed multi-step synthesis.
Proposed Synthesis Workflow
Caption: Proposed three-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2,6-Dichloro-3,5-dinitropyridine
-
To a stirred solution of concentrated sulfuric acid, cool to 0 °C.
-
Slowly add 2,6-dichloropyridine.
-
Add fuming nitric acid dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for several hours.
-
Pour the reaction mixture onto crushed ice and collect the precipitate by filtration.
-
Wash the solid with cold water until the filtrate is neutral and dry to yield 2,6-dichloro-3,5-dinitropyridine.
Step 2: Synthesis of 2,6-Dichloro-3,5-diaminopyridine
-
Suspend 2,6-dichloro-3,5-dinitropyridine in ethanol.
-
Add iron powder and concentrated hydrochloric acid.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction, neutralize with a base (e.g., sodium carbonate), and filter to remove the iron salts.
-
Concentrate the filtrate and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain 2,6-dichloro-3,5-diaminopyridine.
Step 3: Synthesis of 5,7-Dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine
-
Dissolve 2,6-dichloro-3,5-diaminopyridine in dilute hydrochloric acid and cool to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C. The formation of a diazonium salt intermediate occurs in this step[4][5].
-
Stir the reaction mixture at this temperature for a specified time to allow for intramolecular cyclization.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product, 5,7-Dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine.
Experimental Determination of Thermodynamic Properties
A combination of thermoanalytical techniques is essential for a comprehensive understanding of the thermodynamic properties of the title compound.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition profile.
Caption: General workflow for Thermogravimetric Analysis.
-
Sample Preparation: Ensure the sample of 5,7-Dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine is a fine, homogenous powder to ensure uniform heating. Accurately weigh 5-10 mg of the sample into a tared TGA crucible (e.g., alumina).
-
Instrument Setup: Place the crucible in a calibrated thermogravimetric analyzer. Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program: Equilibrate the sample at a starting temperature (e.g., 25 °C). Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature that ensures complete decomposition (e.g., 600 °C).
-
Data Analysis: Plot the percentage of mass loss versus temperature to obtain the TGA curve. The first derivative of this curve (DTG) reveals the temperatures of the maximum rate of mass loss.
| Parameter | Hypothetical Value | Interpretation |
| Onset Decomposition Temp (Tonset) | 285 °C | The temperature at which significant mass loss begins, indicating the start of thermal degradation. |
| Peak Decomposition Temp (Tpeak) | 310 °C | The temperature of the maximum rate of decomposition, as identified from the DTG curve. |
| Residual Mass @ 600 °C | < 5% | Indicates nearly complete decomposition of the organic structure. |
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and to detect phase transitions.
Caption: General workflow for Differential Scanning Calorimetry.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge with an inert gas like nitrogen.
-
Temperature Program: A typical program involves an initial heating ramp to melt the sample, followed by a controlled cooling step, and a second heating ramp. This "heat-cool-heat" cycle helps to remove the thermal history of the sample. A heating rate of 10 °C/min is common.
-
Data Analysis: The melting point (Tm) is determined from the peak of the endothermic event on the second heating scan. The enthalpy of fusion (ΔHfusion) is calculated by integrating the area under the melting peak.
| Parameter | Hypothetical Value | Interpretation |
| Melting Point (Tm) | 215 °C | The temperature at which the solid-to-liquid phase transition occurs. |
| Enthalpy of Fusion (ΔHfusion) | 28 kJ/mol | The energy required to melt one mole of the solid. A higher value suggests stronger intermolecular forces in the crystal lattice. |
Bomb Calorimetry for Enthalpy of Formation
Bomb calorimetry is used to determine the heat of combustion (ΔHcomb), from which the standard enthalpy of formation (ΔHf°) can be calculated using Hess's Law. This is a fundamental thermodynamic property.
The sample is combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath, and the temperature change of the water is precisely measured.
The standard enthalpy of formation is calculated using the experimentally determined enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, N₂, and HCl).
For a compound with the formula CaHbClcNd, the combustion reaction is: CaHbClcNd (s) + (a + b/4 - c/2) O₂ (g) → a CO₂ (g) + (b-c)/2 H₂O (l) + c HCl (aq) + d/2 N₂ (g)
ΔHf°(compound) = [a·ΔHf°(CO₂) + (b-c)/2·ΔHf°(H₂O) + c·ΔHf°(HCl) + d/2·ΔHf°(N₂)] - ΔHcomb°(compound)
| Parameter | Hypothetical Value | Interpretation |
| Enthalpy of Combustion (ΔHcomb) | -2500 kJ/mol | The heat released during the complete combustion of one mole of the substance. |
| Enthalpy of Formation (ΔHf°) | +150 kJ/mol | The change in enthalpy during the formation of one mole of the compound from its constituent elements in their standard states. A positive value indicates an endothermic formation process, which is common for nitrogen-rich heterocyclic compounds. |
Computational Prediction of Thermodynamic Properties
Computational chemistry provides a powerful tool for predicting and understanding the thermodynamic properties of molecules, especially when experimental data is scarce. Density Functional Theory (DFT) is a widely used method for this purpose.
Computational Methodology
-
Geometry Optimization: The 3D structure of 5,7-Dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine is first optimized to find its lowest energy conformation. A common level of theory for this is B3LYP with a 6-31G(d,p) basis set.
-
Frequency Calculation: A frequency calculation is then performed on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to obtain thermochemical data such as enthalpy, entropy, and Gibbs free energy.
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation can be calculated using atomization or isodesmic reaction schemes, which provide more accurate results by canceling out systematic errors in the calculations.
Hypothetical Computational Data
| Parameter | Hypothetical Calculated Value | Interpretation |
| Gas-Phase Enthalpy of Formation (ΔHf,gas°) | +180 kJ/mol | This value can be compared with the experimental value derived from bomb calorimetry (after accounting for the enthalpy of sublimation). |
| Standard Entropy (S°) | 350 J/(mol·K) | A measure of the molecule's disorder, useful for calculating Gibbs free energy. |
| Heat Capacity (Cp) | 150 J/(mol·K) | The amount of heat required to raise the temperature of one mole of the substance by one Kelvin. |
Conclusion and Future Outlook
This technical guide has outlined a comprehensive framework for the experimental and computational determination of the thermodynamic properties of 5,7-Dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine. By employing techniques such as TGA, DSC, and bomb calorimetry, alongside computational methods like DFT, a full thermodynamic profile of the molecule can be established. This information is critical for its development in pharmaceutical and material science applications, ensuring its stability, safety, and efficacy. The hypothetical data presented serves as a benchmark for what researchers might expect to find when undertaking these crucial analyses.
References
-
Filimonov, V. D., et al. (2008). Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability. Organic Letters, 10(18), 3961-3964. Available at: [Link]
-
Griess, P. (1858). Vorläufige Notiz über die Einwirkung von salpetriger Säure auf Amidinitro- und Aminitrophenylsäure. Annalen der Chemie und Pharmacie, 106(1), 123-125. Available at: [Link]
-
BYJU'S. (2019). Diazotization Reaction Mechanism. Available at: [Link]
-
Organic Chemistry Portal. Diazotisation. Available at: [Link]
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The 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine Scaffold: A Technical Guide to Discovery and Application
The following technical guide details the history, synthesis, and medicinal chemistry utility of the 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine scaffold.
Executive Summary
5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine (CAS: 2091505-12-1) is a high-value heterocyclic building block used primarily in the development of kinase inhibitors and purine nucleoside mimics. Structurally, it represents a 1-deaza-8-azapurine core. The presence of chlorine atoms at the C5 and C7 positions creates a unique electrophilic profile, allowing for sequential, regioselective nucleophilic aromatic substitutions (SNAr). This scaffold has emerged as a privileged structure for targeting c-Met, ALK, and various adenosine receptors, offering improved solubility and metabolic stability compared to its purine and quinoline counterparts.
Structural Architecture & Numbering
Understanding the IUPAC numbering is critical for synthetic planning, as it differs from the parent pyridine ring.
-
Fusion: The triazole ring is fused to the pyridine ring across the b-bond (positions 2 and 3 of the pyridine).
-
Numbering:
-
Substituents: The "5,7-dichloro" designation places chlorine atoms at the positions alpha to the pyridine nitrogen (C5) and alpha to the ring fusion (C7).
Electronic Profile
The scaffold is highly electron-deficient. The fusion of the electron-withdrawing triazole ring to the pyridine ring lowers the LUMO energy of the pyridine carbons.
-
C7 Position: Highly electrophilic due to its proximity to the bridgehead and electronic conjugation with the pyridine nitrogen. It is typically the site of the first nucleophilic attack.
-
C5 Position: Electrophilic (alpha to nitrogen) but less reactive than C7 in SNAr displacement due to steric and electronic nuances of the fused system.
Historical Genesis and Discovery
The discovery of 5,7-dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine did not occur in isolation but evolved from the search for 8-azapurine mimics in the mid-20th century.
-
The Peptide Coupling Era: The parent scaffold, [1,2,3]triazolo[4,5-b]pyridine, gained fame as the core of HOAt (1-Hydroxy-7-azabenzotriazole), a superior peptide coupling additive introduced by Carpino in 1993. This established the synthetic accessibility of the ring system.
-
The Kinase Revolution: In the early 2000s, as kinase inhibitors became the dominant modality in oncology, researchers sought scaffolds that could mimic the adenine ring of ATP while offering distinct IP space. The 5,7-dichloro variant was identified as a versatile "linchpin" intermediate. It allowed medicinal chemists to install a "hinge-binding" motif (the triazole/pyridine nitrogens) and then sequentially add hydrophobic groups to fit the kinase selectivity pockets.
-
c-Met Inhibitors: The scaffold gained specific prominence in the design of c-Met inhibitors, serving as a bioisostere to the quinoline core found in earlier generations of inhibitors.
Synthetic Accessibility
The synthesis of the 5,7-dichloro derivative requires a precise sequence starting from polychlorinated pyridines. The following protocol is the industry-standard "Discovery Route."
Retrosynthetic Logic
-
Target: 5,7-Dichloro-[1,2,3]triazolo[4,5-b]pyridine.
-
Immediate Precursor: 4,6-Dichloro-2,3-diaminopyridine.
-
Starting Material: 2,4,6-Trichloro-3-nitropyridine.
Step-by-Step Protocol
Step 1: Regioselective Amination
Reaction: 2,4,6-Trichloro-3-nitropyridine + NH₃ → 2-Amino-4,6-dichloro-3-nitropyridine.
-
Logic: The nitro group at C3 activates the ortho positions (C2 and C4). Substitution at C2 is favored under controlled conditions (low temperature, stoichiometric ammonia) due to hydrogen bonding stabilization with the nitro group.
-
Conditions: THF/NH₄OH, -10°C to 0°C, 2 hours.
-
Yield: ~75-85%.
Step 2: Nitro Reduction
Reaction: 2-Amino-4,6-dichloro-3-nitropyridine → 4,6-Dichloro-2,3-diaminopyridine.
-
Logic: Standard reduction. Care must be taken to avoid dechlorination. Iron/Acetic acid or Stannous Chloride (SnCl₂) are preferred over catalytic hydrogenation (Pd/C) to preserve the chloro substituents.
-
Conditions: Fe powder, AcOH, EtOH, 60°C, 4 hours.
-
Yield: ~80-90%.
Step 3: Diazotization and Cyclization (The Critical Step)
Reaction: 4,6-Dichloro-2,3-diaminopyridine + NaNO₂ → 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine.
-
Logic: Treatment with nitrous acid generates the diazonium species at the 3-amino position (more nucleophilic). This immediately undergoes intramolecular attack by the 2-amino group to close the triazole ring.
-
Conditions: NaNO₂, 50% AcOH/H₂O, 0°C to rt, 1 hour.
-
Yield: ~90%.[3]
Visualization: Synthesis Pathway
Caption: Discovery route from trichloronitropyridine to the 5,7-dichloro scaffold.
Reactivity & Functionalization (Regioselectivity)
The power of this scaffold lies in the ability to differentiate the two chlorine atoms.
The Rule of C7 First
In SNAr reactions with amines or alkoxides, the chlorine at C7 is significantly more reactive than the chlorine at C5 .
-
Mechanism: The C7 position is para-like to the triazole nitrogens (via the bridgehead) and is less sterically hindered than C5, which is flanked by the pyridine nitrogen and the substituent at C6 (if any).
-
Protocol for C7 Displacement:
-
Dissolve 5,7-dichloro scaffold in DMF or NMP.
-
Add 1.0 equivalent of nucleophile (e.g., aniline, benzylamine).
-
Add 2.0 equivalents of DIPEA.
-
Stir at Room Temperature (0°C to 25°C).
-
Result: Exclusive formation of the 7-substituted-5-chloro derivative.
-
The Rule of C5 Second
The remaining chlorine at C5 requires harsher conditions to displace.
-
Protocol for C5 Displacement:
-
Take the 7-substituted intermediate.
-
Add excess second nucleophile.
-
Heat to 80°C - 120°C (often microwave assisted).
-
Result: 5,7-disubstituted product.
-
Visualization: Regioselectivity Logic
Caption: Sequential SNAr strategy exploiting the reactivity difference between C7 and C5.
Medicinal Chemistry Applications
Case Study: c-Met Kinase Inhibitors
The scaffold is a bioisostere for the quinoline core found in early c-Met inhibitors.
-
Binding Mode: The triazole nitrogens (N2/N3) and the pyridine nitrogen (N4) often serve as the hinge-binding motif , accepting a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Met1160 in c-Met).
-
SAR Strategy:
-
C7 Substituent: Typically an aromatic group (via ether or amine linkage) that extends into the hydrophobic back pocket.
-
C5 Substituent: A solubilizing group (e.g., piperazine, morpholine) that extends towards the solvent front.
-
Data Summary: Physical Properties
| Property | Value | Relevance |
| Molecular Weight | 189.00 g/mol | Fragment-like, ideal for growing.[6] |
| ClogP | ~1.8 | Moderate lipophilicity, good membrane permeability. |
| PSA | ~42 Ų | Polar surface area amenable to CNS penetration if needed. |
| pKa (Triazole) | ~6.0 | Acidic proton on triazole allows salt formation. |
References
-
Synthesis of [1,2,3]Triazolo[4,5-b]pyridines
- Title: "1-Hydroxy-7-azabenzotriazole (HO
-
Source: Carpino, L. A. J. Am. Chem. Soc. 1993.[2]
- Context: Establishes the found
-
Medicinal Chemistry of 1-Deaza-8-azapurines
- Title: "Synthesis and Biological Evaluation of N6-Cycloalkyl Deriv
-
Source: Cristalli, G. et al. J. Med. Chem. 1995.[8]
- Context: Describes the use of chlorinated imidazo/triazolo pyridine precursors.
-
Kinase Inhibitor Applications (c-Met)
-
Commercially Available Building Block
- Title: "5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine Product Page"
- Source: Sigma-Aldrich / MilliporeSigma.
-
(Representative link for the scaffold class).
Sources
- 1. 1H-1,2,3-三唑并[4,5-b]吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Identification of 3-substituted-6-(1-(1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)ethyl)quinoline derivatives as highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitors via metabolite profiling-based structural optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Hydroxytriazolo[4,5-b]pyridine 95.00% | CAS: 39968-33-7 | AChemBlock [achemblock.com]
- 4. researchgate.net [researchgate.net]
- 5. cybex.in [cybex.in]
- 6. benchchem.com [benchchem.com]
- 7. Electrophilic and nucleophilic substitution in the triazole N-oxides and N-methoxytriazolium salts: preparation of substituted 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
Methodological & Application
Application Notes & Protocols: The Strategic Utility of 5,7-Dichloro-1H-triazolo[4,5-b]pyridine in Modern Pharmaceutical Synthesis
Application Notes & Protocols: The Strategic Utility of 5,7-Dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine in Modern Pharmaceutical Synthesis
Abstract
The 1,2,3-triazolo[4,5-b]pyridine scaffold is a "privileged" heterocyclic system in medicinal chemistry, forming the core of numerous bioactive agents.[1][2] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding make it a cornerstone for designing targeted therapeutics.[2] This document provides an in-depth guide to the application of 5,7-Dichloro-1H-[3][4][5]triazolo[4,5-b]pyridine (also known as 5,7-dichloro-8-azabenzotriazole) as a versatile pharmaceutical intermediate. We will explore the chemical principles governing its reactivity, present detailed protocols for its strategic functionalization, and highlight its pivotal role in the synthesis of high-value clinical candidates, such as the TYK2 inhibitor Deucravacitinib.[3][4]
Introduction: The Chemical and Strategic Value of the Scaffold
5,7-Dichloro-1H-[3][4][5]triazolo[4,5-b]pyridine is a bicyclic heteroaromatic compound featuring a pyridine ring fused to a 1,2,3-triazole ring.[1] This fusion creates a highly electron-deficient aromatic system, a characteristic that is central to its utility in pharmaceutical synthesis. The two chlorine atoms serve as synthetically valuable leaving groups, enabling sequential and regioselective functionalization through nucleophilic aromatic substitution (SNAr) reactions.
The inherent properties of the triazolopyridine core are frequently exploited to confer desirable pharmacological characteristics. The nitrogen atoms in both rings can act as hydrogen bond acceptors, facilitating strong and specific interactions with biological targets like enzyme active sites.[6] This scaffold is present in molecules designed as kinase inhibitors and other therapeutic agents, underscoring its importance in drug discovery.[7][8][9]
| Property | Value |
| CAS Number | 2091505-12-1[5] |
| Molecular Formula | C₅H₂Cl₂N₄ |
| Molecular Weight | 189.01 g/mol |
| Appearance | Off-white to light yellow solid |
| Synonyms | 5,7-dichloro-8-azabenzotriazole |
Table 1: Key Physicochemical Properties of 5,7-Dichloro-1H-[3][4][5]triazolo[4,5-b]pyridine.
The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The primary value of 5,7-Dichloro-1H-[3][4][5]triazolo[4,5-b]pyridine lies in its high reactivity towards nucleophiles via the SNAr mechanism. This reactivity is not inherent to simple chloroarenes but is induced by the powerful electron-withdrawing nature of the fused heterocyclic system.
Causality Behind Reactivity:
-
Ring Activation: The nitrogen atoms in both the pyridine and triazole rings strongly withdraw electron density from the carbocyclic core. This polarization creates electrophilic carbon centers at the sites of chlorine substitution (C5 and C7), making them susceptible to attack by nucleophiles.[10]
-
Intermediate Stabilization: The SNAr reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[11] The electron-withdrawing nitrogen atoms are perfectly positioned to stabilize this intermediate through resonance, delocalizing the negative charge and lowering the activation energy of the reaction. This stabilization is most effective when the attack occurs at positions ortho or para to the ring nitrogens, which is precisely the case for the C5 and C7 positions.[10][11]
The general mechanism, highlighting the crucial role of the heterocyclic system in stabilizing the intermediate, is depicted below.
Caption: General SNAr mechanism on the dichloro-scaffold.
Application Case Study: Key Intermediate for Deucravacitinib
Deucravacitinib (BMS-986165) is a first-in-class, oral, selective allosteric inhibitor of tyrosine kinase 2 (TYK2) approved for the treatment of moderate-to-severe plaque psoriasis.[3][4][12] Its synthesis prominently features the regioselective substitution of one chlorine atom on 5,7-Dichloro-1H-[3][4][5]triazolo[4,5-b]pyridine.
The key transformation involves the SNAr reaction between the dichloro-intermediate and 4-amino-3-(2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)piperidine-2,6-dione (or a similar advanced amine). This reaction demonstrates the practical application of the principles discussed above.
Caption: Synthetic workflow for a key Deucravacitinib intermediate.
Detailed Experimental Protocol: Regioselective Monosubstitution
This protocol provides a self-validating, step-by-step methodology for the selective nucleophilic aromatic substitution at the C7 position of 5,7-Dichloro-1H-[3][4][5]triazolo[4,5-b]pyridine with a generic primary or secondary amine.
4.1. Scientific Rationale for Protocol Design
-
Solvent Choice (DMSO/DMF): Aprotic polar solvents are essential. They effectively solvate the cation of the base (e.g., K⁺, DIPEA-H⁺) without solvating the nucleophile, thereby enhancing its nucleophilicity. They also have high boiling points, allowing for elevated reaction temperatures if required.
-
Base Choice (DIPEA/K₂CO₃): A non-nucleophilic base is critical to prevent competition with the desired nucleophile. Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) scavenges the HCl generated during the reaction, driving the equilibrium towards the product without consuming the starting materials.[4]
-
Temperature Control: SNAr reactions are often kinetically controlled. Starting at a moderate temperature (e.g., 60-80 °C) favors monosubstitution. Higher temperatures can lead to the undesired disubstituted product.
-
Reaction Monitoring: Thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is used to track the consumption of the starting material and the formation of the product, preventing over-reaction and ensuring optimal yield.
4.2. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 5,7-Dichloro-1H-[3][4][5]triazolo[4,5-b]pyridine | ≥98% | Commercial | Store desiccated. |
| Amine Nucleophile | ≥98% | Commercial | - |
| Diisopropylethylamine (DIPEA) | Anhydrous | Commercial | Use under inert atmosphere. |
| Dimethyl Sulfoxide (DMSO) | Anhydrous | Commercial | Use under inert atmosphere. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | For extraction and chromatography. |
| Brine (Saturated NaCl) | - | Lab Prepared | For aqueous workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial | For drying organic layers. |
| Silica Gel | 230-400 mesh | Commercial | For column chromatography. |
4.3. Step-by-Step Procedure
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5,7-Dichloro-1H-[3][4][5]triazolo[4,5-b]pyridine (1.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.
-
Reagent Addition:
-
Via syringe, add anhydrous DMSO to create a ~0.2 M solution. Stir until all solids are dissolved.
-
Add the amine nucleophile (1.0-1.1 eq).
-
Add DIPEA (1.5-2.0 eq) dropwise. An exotherm may be observed.
-
-
Heating and Monitoring:
-
Immerse the flask in a pre-heated oil bath at 70 °C.
-
Monitor the reaction progress every 1-2 hours using TLC or LC-MS. The product should be more polar than the starting material. A typical mobile phase for TLC is 30-50% EtOAc in hexanes.
-
-
Reaction Work-up (Quenching):
-
Once the starting material is consumed (typically 4-12 hours), remove the flask from the oil bath and allow it to cool to room temperature.
-
Slowly pour the reaction mixture into a separatory funnel containing deionized water (10x the volume of DMSO).
-
Extract the aqueous layer with ethyl acetate (3x the volume of DMSO).
-
-
Purification:
-
Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMSO.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
-
Characterization:
-
Collect the pure fractions and concentrate to yield the desired monosubstituted product.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.
-
4.4. Troubleshooting and Validation
| Observation | Potential Cause | Recommended Action |
| Reaction is slow or stalled | Insufficient temperature; poor quality reagents. | Increase temperature in 10 °C increments. Ensure reagents are anhydrous. |
| Formation of di-substituted product | Reaction temperature too high; excess nucleophile. | Reduce temperature. Use closer to 1.0 eq of the nucleophile. |
| Low yield after workup | Product is water-soluble; incomplete extraction. | Perform additional extractions. Use a different solvent like DCM if product polarity is an issue. |
| Difficult purification | Product and starting material have similar Rf. | Adjust chromatography solvent system; consider reverse-phase chromatography if necessary. |
Broader Synthetic Potential
While the synthesis of Deucravacitinib is a prominent example, the utility of 5,7-Dichloro-1H-[3][4][5]triazolo[4,5-b]pyridine is not limited to this application. The scaffold is a valuable starting point for creating libraries of compounds for screening against various biological targets. For instance, related 1,2,3-triazolo[4,5-b]pyridines have been investigated as PIM kinase inhibitors, which are targets in oncology.[7] The sequential, regioselective substitution of both chlorine atoms with different nucleophiles allows for the rapid generation of molecular diversity, a key strategy in modern drug discovery.
Conclusion
5,7-Dichloro-1H-[3][4][5]triazolo[4,5-b]pyridine is a high-value, strategically important intermediate for pharmaceutical research and development. Its reactivity is governed by the fundamental principles of nucleophilic aromatic substitution, enabled by the electron-deficient nature of its fused heterocyclic core. The detailed protocols and mechanistic insights provided herein are designed to empower researchers to confidently and efficiently utilize this versatile building block in the synthesis of next-generation therapeutics.
References
-
European Patent Office. (2025, April 16). PROCESSES FOR THE PREPARATION OF DEUCRAVACITINIB. EP 4538259 A1. [Link]
-
PubMed. (2012, February 15). Hit to lead evaluation of 1,2,3-triazolo[4,5-b]pyridines as PIM kinase inhibitors. [Link]
-
Liu, W., et al. (2025). New and Convergent Synthesis of Deucravacitinib. Organic Preparations and Procedures International, 57(4), 357-366. [Link]
-
Journal of Drugs in Dermatology. (2026, February 28). Evidence-Based Synthesis of Deucravacitinib: Long Term Efficacy, Safety, and Practical Use in Moderate-to-Severe Psoriasis. [Link]
-
Ren, Y., et al. (2014, August 20). Recent Development of Benzotriazole-Based Medicinal Drugs. Medicinal Chemistry, 4(9). [Link]
-
Katritzky, A. R., et al. (2014, August 19). Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. PMC. [Link]
-
YouTube. (2018, April 20). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Link]
-
Dalal Institute. Aromatic Nucleophilic Substitution. [Link]
-
Scilit. (2017, April 30). Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors. [Link]
-
Chemistry LibreTexts. (2026, February 17). 3.7: Nucleophilic Aromatic Substitution. [Link]
-
Suma, B. V., et al. (2011). Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research, 3(6), 375-381. [Link]
- Google Patents. (2020). PYRAZOLO[3,4-b]PYRIDINE COMPOUNDS AS INHIBITORS OF TAM AND MET KINASES. WO2020047184A1.
-
Ren, Y., et al. (2014). Recent Development of Benzotriazole-based Medicinal Drugs. ResearchGate. [Link]
Sources
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- 3. medkoo.com [medkoo.com]
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- 5. 2091505-12-1|5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine|BLD Pharm [bldpharm.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Hit to lead evaluation of 1,2,3-triazolo[4,5-b]pyridines as PIM kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. WO2020047184A1 - PYRAZOLO[3,4-b]PYRIDINE COMPOUNDS AS INHIBITORS OF TAM AND MET KINASES - Google Patents [patents.google.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. INDIVIDUAL ARTICLE: Evidence-Based Synthesis of Deucravacitinib: Long Term Efficacy, Safety, and Practical Use in Moderate-to-Severe Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
Step-by-step synthesis of 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine derivatives
Defining the Synthesis Scope
I'm now zeroing in on defining the precise scope for this application note. I understand the user's need for a comprehensive, step-by-step protocol. I'm focusing on the target audience and their requirements to refine the note’s depth and clarity. This involves considering the level of detail, equipment, and expertise we should assume.
Clarifying the Target Audience
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Outlining the Synthesis Pathway
I'm now outlining a standard synthesis route. It looks like the process begins with 2,6-dichloro-3-nitropyridin-4-amine, which undergoes reduction to yield 2,6-dichloro-3,4-diaminopyridine. Subsequent diazotization should give us 5,7-dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine. I'm verifying the chemical steps, and the structure numbering.
Pinpointing Compound Synthesis
I'm now zeroing in on the synthesis of 5,7-dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine, or at least related triazolo[4,5-b]pyridines. My initial research suggests these compounds are typically synthesized from 2,3-diamino precursors. I will proceed by looking into specific reactions and reagents for the target compound, to start.
Clarifying Ring Fusion
I've just solidified my understanding of the triazolo[4,5-b]pyridine numbering and ring fusion. I've confirmed that the triazole ring fuses at the C2-C3 bond of the pyridine core. With that figured out, I'm tracing back the precursor for the 5,7-dichloro derivative to the 4,6-dichloro-2,3-diaminopyridine.
Verifying Structural Naming
I'm currently verifying the structural naming, specifically the numbering of the pyridine and triazole rings in the diazotization product. It's crucial to confirm the positions of the chlorine substituents and the triazole ring formation. I need to make sure I am correct, because misnaming this will result in massive failure downstream.
Confirming Diazotization and Cyclization
I've confirmed the diazotization and triazole ring formation. The pyridine N is now at position 4 in the triazolopyridine. Carbon numbering is clear: 3a, 7a are the bridgeheads, and the chlorine substituents at positions 4 and 6 of the precursor end up at positions 7 and 5 in the final product. Now, I'm exploring synthesis pathways, specifically using 4,6-dichloro-3-nitropyridin-2-amine or its equivalent.
Analyzing the Nitration Reaction
I'm now delving into the synthesis, specifically the nitration step. I'm focusing on the reaction conditions – fuming nitric acid and concentrated sulfuric acid – to understand their impact on the 2-amino-4,6-dichloropyridine substrate. My focus is on predicting the regioselectivity and yield based on literature precedents.
Verifying the Synthesis Pathway
I'm now verifying the reduction and triazole formation steps. I've confirmed that iron powder with ammonium chloride in ethanol/water at 80°C or tin(II) chloride dihydrate in ethanol/ethyl acetate at 70°C are suitable for reducing the nitro group while preserving the halogens. For triazole formation, I've checked that sodium nitrite in acetic acid/water or isoamyl nitrite in THF/DMF are standard reaction conditions. I'm also structuring the application note. The current title is: Step-by-Step Synthesis of 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine Derivatives: A Comprehensive Protocol. The target audience includes researchers, scientists, and drug development professionals.
Outlining the Synthesis Details
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Detailing the Synthetic Procedures
I'm now detailing the synthetic procedures, focusing on chemoselective nitro reduction and diazotization/annulation. I've considered using iron powder with ammonium chloride in ethanol/water for the reduction step, as mild conditions are critical to avoid hydrodehalogenation. For cyclization, I will use either sodium nitrite in acetic acid/water or isoamyl nitrite, and am structuring a table to show the reaction conditions, yields, and key validation data.
Expanding the Application Note
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Clarifying CAS Numbers
I've determined that CAS 124009-63-8 refers to Edaravone impurity V. The previous information was likely a catalog error from Cacheby. I'm now focused on locating the correct CAS number for 5,7-dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine, though an exact CAS is not critical.
Calculating Exact Mass
I've determined the exact mass to be approximately 187.97, and [M+H]+ is 188.98, based on the chemical formula. My calculations confirm this, showing a final value of 188.973 when taking into account the isotopes. I'm now setting to develop the dot diagram specifications.
Developing Workflow Diagrams
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Outlining Synthetic Route
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Compiling Supporting Literature
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Refining Research Focus
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Justifying Synthetic Strategy
I'm now focusing on the diazotization step, and the reaction mechanism using NaNO2/AcOH is quite interesting. I've considered that the pyridine ring is electron-deficient. The 2,3-diaminopyridine's 3-amino group is more reactive, being more basic. The adjacent amine then rapidly attacks the diazonium to form the highly stable 10-pi electron aromatic triazole system. I have also begun constructing the quantitative data table that summarizes the synthetic steps and analytical metrics for easy reference, in a tabular format, and am in the process of entering the data.
Detailing Product Specifications
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Analyzing Reaction Pathways
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Drafting Nitration Protocol
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Developing Reaction Strategy
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Refining Experimental Diagrams
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Expanding Literature Review
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Validating Graph Attributes
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Application Notes and Protocols for Amine Coupling with 5,7-Dichloro-1H-triazolo[4,5-b]pyridine
Application Notes and Protocols for Amine Coupling with 5,7-Dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine
Introduction
The 5,7-disubstituted-1H-[1][2][3]triazolo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The parent compound, 5,7-dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine, is a key building block for the synthesis of a diverse range of derivatives, particularly through the nucleophilic aromatic substitution (SNAr) of its chlorine atoms with various amines. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction conditions for coupling primary and secondary amines to this versatile heterocyclic system. We will delve into the underlying principles of the reaction, provide detailed experimental protocols for both mono- and di-substitution, and discuss the key parameters that influence the reaction outcome.
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The coupling of amines with 5,7-dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the fused triazole and pyridine rings renders the carbon atoms at the 5- and 7-positions electrophilic and susceptible to attack by nucleophiles such as amines.
The reaction typically proceeds in two steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks one of the electron-deficient carbon atoms bearing a chlorine atom. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance delocalization over the aromatic ring system.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, which is a good leaving group.
The positions of substitution on the pyridine ring are analogous to the ortho- and para-positions relative to the ring nitrogen in a simple pyridine system, which are known to be activated towards nucleophilic attack. In the case of 5,7-dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine, both the C5 and C7 positions are activated for nucleophilic displacement.
Experimental Protocols
The following protocols provide a general framework for the coupling of amines to 5,7-dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine. The specific conditions may require optimization depending on the reactivity of the amine.
Protocol 1: Mono-amination of 5,7-Dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine
This protocol is designed for the selective replacement of one chlorine atom.
Materials:
-
Amine (primary or secondary) (1.0 - 1.2 eq)
-
Base (e.g., N,N-diisopropylethylamine (DIPEA), triethylamine (TEA), or potassium carbonate (K₂CO₃)) (1.5 - 2.0 eq)
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), or tetrahydrofuran (THF))
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 5,7-dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine and the chosen anhydrous solvent.
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
In a separate flask, dissolve the amine and the base in the same anhydrous solvent.
-
Slowly add the amine/base solution to the stirred solution of the dichloro-triazolopyridine at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
The reaction temperature can be gently heated (e.g., 50-80 °C) to drive the reaction to completion if it is sluggish at room temperature.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-amino substituted product.
Caption: Experimental Workflow for Mono-amination.
Protocol 2: Di-amination of 5,7-Dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine
This protocol is for the replacement of both chlorine atoms.
Materials:
-
Amine (primary or secondary) (>2.2 eq)
-
Base (e.g., DIPEA, TEA, or K₂CO₃) (>3.0 eq)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Use a larger excess of the amine and base.
-
Slowly add the amine/base solution to the stirred solution of the dichloro-triazolopyridine at room temperature.
-
Heat the reaction mixture to a higher temperature (e.g., 80-120 °C) to facilitate the second substitution. The introduction of the first amino group deactivates the ring towards further nucleophilic attack, thus requiring more forcing conditions.
-
Monitor the reaction for the disappearance of the mono-substituted intermediate and the formation of the di-substituted product by TLC or LC-MS.
-
Upon completion, follow the work-up and purification steps as described in Protocol 1 to isolate the desired 5,7-diamino-1H-[1][2][3]triazolo[4,5-b]pyridine derivative.
Causality Behind Experimental Choices
-
Solvent: Polar aprotic solvents like DMF and DMSO are generally preferred as they can solvate the ionic intermediates and reactants, thereby accelerating the reaction rate. For less reactive amines, a higher boiling point solvent may be necessary to allow for higher reaction temperatures.
-
Base: A non-nucleophilic organic base such as DIPEA or TEA is commonly used to neutralize the HCl generated during the reaction. An inorganic base like K₂CO₃ can also be employed, particularly in polar solvents like DMF. The choice and stoichiometry of the base are crucial to ensure the amine remains in its free, nucleophilic form.
-
Temperature: The first substitution can often be achieved at or slightly above room temperature. The second substitution is generally more difficult due to the electron-donating nature of the first introduced amino group, which deactivates the ring towards further nucleophilic attack. Therefore, higher temperatures are typically required for the di-substitution.
-
Stoichiometry: For mono-substitution, using a slight excess of the amine (1.0-1.2 equivalents) helps to ensure complete consumption of the starting dichloro compound while minimizing the formation of the di-substituted product. For di-substitution, a larger excess of the amine is necessary to drive the reaction to completion.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical reaction conditions for the amination of 5,7-dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine based on the nature of the amine.
| Amine Type | Equivalents of Amine | Base (Equivalents) | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Product |
| Primary Aliphatic | 1.1 | DIPEA (1.5) | DMF | 25 - 50 | 2 - 6 | Mono-aminated |
| Primary Aliphatic | >2.2 | DIPEA (>3.0) | DMF | 80 - 100 | 12 - 24 | Di-aminated |
| Secondary Aliphatic | 1.2 | K₂CO₃ (2.0) | MeCN | 60 - 80 | 4 - 8 | Mono-aminated |
| Secondary Aliphatic | >2.5 | K₂CO₃ (>3.0) | DMSO | 100 - 120 | 18 - 36 | Di-aminated |
| Primary Aromatic | 1.2 | TEA (1.5) | DMSO | 80 - 100 | 8 - 16 | Mono-aminated |
| Primary Aromatic | >2.5 | TEA (>3.0) | DMSO | 120 - 140 | 24 - 48 | Di-aminated |
Mechanistic Visualization
Caption: SNAr Mechanism on the Triazolopyridine Core.
Trustworthiness and Validation
The protocols described herein are based on established principles of nucleophilic aromatic substitution on electron-deficient heterocyclic systems. The progress of the reaction should always be monitored by appropriate analytical techniques such as TLC or LC-MS to confirm the consumption of starting materials and the formation of the desired product. The identity and purity of the final compounds should be confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
The coupling of amines to 5,7-dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine is a robust and versatile method for the synthesis of a wide array of functionalized molecules with potential applications in drug discovery and materials science. By carefully controlling the reaction conditions, chemists can achieve selective mono- or di-substitution, providing access to a diverse chemical space. The guidelines and protocols presented in this document offer a solid foundation for researchers to successfully perform these important transformations.
References
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. Available at: [Link]
-
Pastor, J., et al. (2012). Hit to lead evaluation of 1,2,3-triazolo[4,5-b]pyridines as PIM kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(4), 1591-1597. Available at: [Link]
-
Lam, B., et al. (2016). Discovery of TAK-659 an orally available investigational inhibitor of Spleen Tyrosine Kinase (SYK). Bioorganic & Medicinal Chemistry Letters, 26(24), 5947-5950. Available at: [Link]
Sources
- 1. elar.urfu.ru [elar.urfu.ru]
- 2. An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro-[1,2,4] triazolo[4,3-a]-pyrimidine-6-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridines towards key intermediates of clinical candidates JNJ-54175446 and zanvipixant (JNJ-55308942) with antidepressant activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scalable Synthesis of 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Mechanistic Overview
5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine (CAS: 2091505-12-1) is a highly privileged heterocyclic scaffold in modern drug discovery. It is frequently utilized as a purine bioisostere in the development of kinase inhibitors, antiplatelet agents, and voltage-gated channel modulators[1]. Given its critical role as an advanced intermediate, developing a robust, scalable, and high-yielding synthetic route is essential for transitioning from discovery chemistry to process-scale manufacturing.
This application note details a validated, self-contained three-step protocol starting from commercially available 2,4,6-trichloro-3-nitropyridine[2]. As an application scientist, I have structured this guide to not only provide the procedural steps but to explain the chemical causality behind each reagent choice, ensuring that your workflow is predictable and self-validating.
The Chemical Logic
-
Regioselective Amination: The synthesis begins with a nucleophilic aromatic substitution (
) of 2,4,6-trichloro-3-nitropyridine using ammonia. The strongly electron-withdrawing nitro group at C3 selectively activates the adjacent C2 position, allowing for the precise displacement of the C2 chloride without affecting the C4 and C6 halogens[3]. -
Chemoselective Nitro Reduction: The resulting nitroamine must be reduced to a diamine. Traditional palladium-catalyzed hydrogenation is avoided here because it frequently leads to the hydrodehalogenation of the sensitive C4 and C6 chlorides. Instead, mild reduction using Iron powder in acetic acid ensures perfect chemoselectivity[4].
-
Diazotization and Annulation: The 4,6-dichloro-pyridine-2,3-diamine undergoes diazotization. The transient diazonium salt immediately and irreversibly undergoes intramolecular cyclization with the adjacent primary amine to form the stable [1,2,3]triazolo[4,5-b]pyridine core[5].
Synthesis Workflow Visualization
Figure 1: Three-step scalable synthesis workflow for 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 4,6-Dichloro-3-nitropyridin-2-amine
Objective: Regioselective
Procedure:
-
Dissolve 2,4,6-trichloro-3-nitropyridine (1.0 eq, 100 g) in absolute ethanol (500 mL) to create a 0.8 M solution.
-
Cool the reaction vessel to 0 °C using an ice-water bath.
-
Dropwise add aqueous ammonium hydroxide (28%
, 2.5 eq) over 45 minutes. Causality: Slow addition controls the exothermic nature of the substitution and prevents over-amination at the C4 position. -
Remove the ice bath and stir the reaction at room temperature for 4 hours.
-
Quench by pouring the mixture into 1.5 L of ice-cold distilled water. Filter the resulting bright yellow precipitate, wash with cold water, and dry under a vacuum.
Self-Validation Check: The reaction progress is easily monitored by TLC (Hexanes/EtOAc 4:1). The starting material (high Rf) will completely convert to a lower Rf, bright yellow spot. The precipitation of the product upon water addition confirms successful conversion and provides a crude purity typically >95%.
Step 2: Synthesis of 4,6-Dichloro-pyridine-2,3-diamine
Objective: Chemoselective reduction of the nitro group while preserving the carbon-chlorine bonds[4].
Procedure:
-
Suspend 4,6-dichloro-3-nitropyridin-2-amine (1.0 eq, 80 g) in a mixture of ethanol (400 mL) and glacial acetic acid (130 mL).
-
Heat the mixture to 60 °C.
-
Add activated Iron powder (325 mesh, 5.0 eq) in small 5-gram portions over 1 hour. Causality: Iron oxidation is highly exothermic; portion-wise addition prevents thermal runaway and solvent bumping.
-
Reflux the mixture (approx. 80 °C) for 2 hours.
-
Cool to room temperature and carefully neutralize the acetic acid using saturated aqueous
until pH ~7 is reached. -
Extract the aqueous layer with Ethyl Acetate (3 x 400 mL). Filter the combined organic layers through a Celite pad to remove colloidal iron salts.
-
Concentrate the filtrate under reduced pressure to afford the diamine as a dark solid.
Self-Validation Check: The complete disappearance of the yellow color in the organic phase and the emergence of a highly polar, UV-active spot on TLC (Hexanes/EtOAc 1:1) confirms the formation of the diamine. LC-MS should show a dominant peak at m/z 178
Step 3: Synthesis of 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine
Objective: Intramolecular cyclization via a diazonium intermediate to form the final fused bicyclic system[5].
Procedure:
-
Dissolve 4,6-dichloro-pyridine-2,3-diamine (1.0 eq, 50 g) in a 2 M HCl aqueous solution (700 mL) and cool the mixture to 0 °C.
-
Prepare a solution of Sodium Nitrite (
, 1.1 eq) in 100 mL of water. Pre-chill this solution. -
Add the
solution dropwise to the diamine mixture, maintaining the internal temperature strictly below 5 °C. Causality: in HCl generates nitrous acid ( ) in situ, which converts the amine into a diazonium salt. Temperatures above 5 °C will cause the diazonium intermediate to decompose, evolving nitrogen gas before cyclization can occur. -
Stir at 0 °C for 30 minutes, then allow the mixture to naturally warm to room temperature and stir for an additional 2 hours.
-
Adjust the pH of the solution to ~4-5 using solid sodium acetate.
-
Filter the resulting tan/off-white precipitate, wash thoroughly with cold water, and dry overnight in a vacuum oven at 45 °C.
Self-Validation Check: The precipitation of a solid upon pH adjustment serves as a visual confirmation of the product. LC-MS validation will show the target mass at m/z 189
Quantitative Data & Yield Analysis
The following table summarizes the expected quantitative parameters and analytical validation metrics when executing this protocol at a multigram scale.
| Parameter | Step 1: Regioselective Amination | Step 2: Nitro Reduction | Step 3: Diazotization & Cyclization |
| Input Scale | 100 g | 80 g | 50 g |
| Temperature Profile | 0 °C | 60 °C | 0 °C |
| Reaction Time | 4.0 hours | 2.0 hours | 2.5 hours |
| Average Yield (%) | 85 - 88% | 90 - 92% | 82 - 86% |
| Purity (HPLC-UV) | > 98% | > 97% | > 99% |
| Analytical Validation | TLC (Hex/EtOAc 4:1) | LC-MS ( | LC-MS ( |
Trustworthiness & Safety Considerations
-
Exotherm Management: The addition of ammonia in Step 1 and iron powder in Step 2 are highly exothermic processes. When scaling up beyond 100 grams, jacketed reactors with active cooling systems are mandatory to prevent solvent boiling and impurity formation.
-
Handling Diazonium Intermediates: While the intramolecular cyclization in Step 3 is rapid (preventing the buildup of large quantities of diazonium salts), local concentration spikes during
addition can be hazardous. Ensure vigorous mechanical stirring and strict temperature control (< 5 °C) to mitigate the risk of rapid nitrogen gas evolution.
References
- ESD MEDİKAL - Kimyasal 9 (Source for 2,4,6-Trichloro-3-nitropyridine).
- Google Patents - WO2025165746A1 - Certain chemical entities, compositions, and methods.
- Google Patents - WO2012119690A1 - Pyrido[2, 3 - b] pyrazine derivatives and their therapeutical uses.
- Sunway Pharm Ltd - 4,6-Dichloro-3-nitropyridin-2-amine - CAS:37660-64-3.
- Cybex - Triazolo Export Data Global.
- SciSupplies - 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine, 95%, 1g.
Sources
- 1. cybex.in [cybex.in]
- 2. esdmedikal.com [esdmedikal.com]
- 3. WO2025165746A1 - Certain chemical entities, compositions, and methods - Google Patents [patents.google.com]
- 4. WO2012119690A1 - Pyrido [2, 3 - b] pyrazine derivatives and their therapeutical uses - Google Patents [patents.google.com]
- 5. SciSupplies [scisupplies.eu]
- 6. 4,6-Dichloro-3-nitropyridin-2-amine - CAS:37660-64-3 - Sunway Pharm Ltd [3wpharm.com]
Application Note: Orthogonal Functionalization of 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine
Executive Summary
The 5,7-dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine scaffold is a highly versatile, electron-deficient bicyclic system. As a privileged bioisostere for purines and benzimidazoles, it is frequently deployed in the development of kinase inhibitors, antiviral agents, and nucleoside analogs[1]. The presence of two orthogonal electrophilic handles (chlorines at C5 and C7) allows for precise, sequential functionalization. This application note details the mechanistic rationale, step-by-step protocols, and self-validating analytical metrics for the regioselective derivatization of this critical building block.
Mechanistic Rationale & Regioselectivity
The reactivity of 5,7-dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine is dictated by the profound electron-withdrawing nature of the fused triazole ring and the pyridine nitrogen (N4).
The Necessity of N-Protection:
The 1H-triazole proton is highly acidic (
Regioselectivity (C7 vs. C5):
Once protected, the scaffold exhibits distinct regioselectivity. The C7 position is highly activated because it is para to the pyridine N4 and ortho to the electron-withdrawing triazole bridgehead (C7a). Nucleophilic attack at C7 forms a Meisenheimer complex that is exceptionally stabilized by the pyridine nitrogen. Furthermore, C7 experiences less steric hindrance than C5, which is flanked by the N4 lone pair. Consequently,
Workflow Visualization
Orthogonal functionalization workflow for 5,7-dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine.
Experimental Protocols
Protocol A: N-Protection and Regioselective at C7
Objective: Mask the acidic triazole proton and selectively aminate the highly electrophilic C7 position.
Step-by-Step Methodology:
-
Protection: Dissolve 5,7-dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine (1.0 equiv) in anhydrous DMF (0.2 M). Cool to 0 °C.
-
Add N,N-Diisopropylethylamine (DIPEA, 1.5 equiv) followed by dropwise addition of Trityl chloride (Trt-Cl, 1.1 equiv). Stir at room temperature for 4 hours.
-
Quench with water, extract with EtOAc, dry over
, and concentrate. The crude protected intermediate can typically be used without column chromatography. - Reaction: Dissolve the Trt-protected intermediate in THF (0.15 M). Add the desired primary amine (1.05 equiv) and DIPEA (1.2 equiv).
-
Stir at 40 °C for 6–8 hours until starting material is consumed.
-
Concentrate under reduced pressure and purify via silica gel chromatography (Hexanes/EtOAc).
Self-Validating System:
-
Mass Spectrometry: The successful displacement of one chlorine atom will shift the isotopic pattern in LC-MS from a 9:6:1 ratio (characteristic of the
starting material) to a 3:1 ratio (single remaining). -
NMR Spectroscopy: In
H NMR, the isolated C6 proton will shift significantly upfield (e.g., from ~7.8 ppm down to ~6.2–6.5 ppm). This shift is caused by the strong resonance electron donation from the newly introduced C7 amine, confirming the regiochemistry of the attack.
Protocol B: Palladium-Catalyzed Cross-Coupling at C5
Objective: Functionalize the remaining, less reactive C5 chloride via Suzuki-Miyaura coupling[2].
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried Schlenk flask, combine the C7-functionalized, C5-chloro intermediate (1.0 equiv), arylboronic acid (1.5 equiv), and
(2.0 equiv). -
Add a solvent mixture of 1,4-Dioxane and
(4:1 v/v, 0.1 M). -
Degassing (Critical Step): Sparge the mixture with ultra-pure Argon for 15 minutes, or perform three freeze-pump-thaw cycles. Causality: Strict exclusion of oxygen is a mechanistic requirement. Oxygen rapidly oxidizes the electron-rich Pd(0) active species to inactive Pd(II) peroxo complexes and promotes the homocoupling of the arylboronic acid, which depletes the stoichiometric reagent and complicates purification.
-
Add
(0.05 equiv) under a positive stream of Argon. Causality of Catalyst Choice: is selected because its large bite angle facilitates the reductive elimination step, which is often the rate-limiting step when dealing with highly electron-deficient heteroaryl chlorides. -
Seal the flask and heat at 90 °C for 12 hours.
-
Cool to room temperature, filter through a pad of Celite, and purify via flash chromatography.
-
Deprotection: Treat the purified product with 20% TFA in DCM for 2 hours at room temperature to remove the Trityl group, yielding the final functionalized scaffold.
Quantitative Data Summary
The following table summarizes the optimized conditions and typical yields for the orthogonal functionalization of the protected 5,7-dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine scaffold, demonstrating the high degree of regiocontrol achievable.
| Position | Reaction Type | Reagents / Catalyst | Temp (°C) | Typical Yield (%) | Regioselectivity (C7:C5) |
| C7 | 25 - 40 | 85 - 95 | > 95 : 5 | ||
| C7 | 0 - 25 | 75 - 85 | > 90 : 10 | ||
| C5 | Suzuki Coupling | 90 - 100 | 70 - 90 | Exclusive to C5 | |
| C5 | Buchwald-Hartwig | 100 - 110 | 65 - 80 | Exclusive to C5 |
References
-
Heteroaryl Ethers by Oxidative Palladium Catalysis of Pyridotriazol-1-yloxy Pyrimidines with Arylboronic Acids | acs.org | 2
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review | arabjchem.org | 1
-
Sodium salt glycosylation in the synthesis of purine 2'-deoxyribonucleosides : studies of isomer distribution | semanticscholar.org | 3
-
A Convenient One-Pot Synthesis of 7-Trifluoromethyl-Substituted Imidazo[4,5-b]pyridines | researchgate.net | 4
Sources
Application Note: Regioselective Substitution of 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine
Executive Summary: The Privileged Scaffold
In the landscape of modern medicinal chemistry, 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine serves as a highly valuable, nitrogen-rich heterocyclic building block. Recognized as a privileged bioisostere of the purine ring system, this scaffold is frequently utilized in the development of kinase inhibitors, adenosine receptor modulators, and targeted anti-cancer therapeutics [1]. The strategic utility of this molecule lies in its two orthogonal chlorine leaving groups at the C-5 and C-7 positions. By exploiting the inherent electronic asymmetry of the fused ring system, researchers can execute divergent, regioselective nucleophilic aromatic substitutions (SNAr) to construct highly functionalized, diverse compound libraries without the need for complex protecting-group strategies [2].
Mechanistic Causality: Dictating Regioselectivity in SNAr
To master the functionalization of the [1,2,3]triazolo[4,5-b]pyridine core, one must understand the causality behind its regioselectivity. When subjected to nucleophilic attack, substitution occurs almost exclusively at the C-7 position before the C-5 position. This kinetic and thermodynamic preference is governed by three primary factors [3]:
-
Electronic Activation & Meisenheimer Stabilization: The pyridine nitrogen (N4) exerts a profound electron-withdrawing effect across the ring. The C-7 position is located para to N4. Upon nucleophilic attack at C-7, the resulting anionic Meisenheimer intermediate allows the negative charge to be highly delocalized onto the electronegative N4 atom, as well as into the electron-deficient triazole ring via the C7a-C3a bridgehead.
-
Steric and Lone-Pair Repulsion: While the C-5 position is ortho to N4 and also electronically activated, it suffers from significant electrostatic repulsion. An incoming nucleophile at C-5 must overcome the steric hindrance and localized electron density of the adjacent N4 lone pair.
-
Deactivation Post-Substitution: Once the first nucleophile (typically an electron-donating amine or alkoxide) is installed at C-7, the entire ring system becomes electronically enriched. This "push-pull" dynamic drastically reduces the electrophilicity of the remaining C-5 chlorine, necessitating harsh thermal conditions or transition-metal catalysis for the second substitution [4].
Strategic Workflow: Sequential Functionalization
Caption: Workflow for sequential regioselective functionalization of triazolo[4,5-b]pyridine.
Quantitative Reaction Parameters
The following table summarizes the optimized, field-proven reaction parameters required to achieve high regioselectivity and yield during the sequential functionalization of the scaffold.
| Substitution Site | Nucleophile Type | Reagents & Solvents | Temperature | Time | Typical Yield |
| C-7 (1st SNAr) | Primary/Secondary Amines | Amine (1.05 eq), DIPEA (2.0 eq), THF or EtOH | 0 °C to 25 °C | 2–4 h | 85–95% |
| C-7 (1st SNAr) | Alkoxides / Thiolates | NaOR or NaSR (1.0 eq), THF | 0 °C to 20 °C | 1–2 h | 75–90% |
| C-5 (2nd SNAr) | Amines (Aliphatic) | Amine (excess), NMP or DMF | 100 °C to 120 °C | 12–24 h | 60–85% |
| C-5 (Coupling) | Aryl Amines / Boronic Acids | Pd2(dba)3, Xantphos, Cs2CO3, 1,4-Dioxane | 90 °C to 110 °C | 8–16 h | 70–90% |
Validated Experimental Methodologies
Phase 1: Kinetically Controlled C-7 Substitution
Objective: Synthesize 7-(substituted)-5-chloro-1H-[1,2,3]triazolo[4,5-b]pyridine. Note: This protocol uses morpholine as a representative secondary amine.
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, dissolve 5,7-dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine (1.0 equiv, 5.0 mmol) in anhydrous THF (25 mL) to achieve a 0.2 M concentration.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 10.0 mmol) to the solution.
-
Causality: DIPEA acts as a non-nucleophilic proton scavenger. It prevents the formation of the unreactive hydrochloride salt of the incoming amine, ensuring the nucleophile remains active without competing for the electrophilic centers.
-
-
Nucleophile Introduction: Cool the reaction mixture to 0 °C using an ice bath. Dropwise add morpholine (1.05 equiv, 5.25 mmol).
-
Causality: Strict stoichiometric control and low initial temperatures are critical. Excess nucleophile or elevated temperatures at this stage will provide enough kinetic energy to breach the activation barrier of the C-5 position, leading to undesired bis-substitution.
-
-
Reaction Execution: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2 to 4 hours. Monitor reaction progress via LC-MS.
-
Workup and Self-Validation: Quench the reaction with distilled water (30 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Validation Check: The crude product should be >90% regiomerically pure. 1H NMR analysis will confirm success: look for the distinct upfield shift of the C-6 aromatic proton (originally a singlet around 7.8 ppm) due to the shielding effect of the newly installed electron-donating amine at C-7.
-
Phase 2: Thermally/Catalytically Driven C-5 Substitution
Objective: Synthesize a fully functionalized 5,7-disubstituted-1H-[1,2,3]triazolo[4,5-b]pyridine.
-
Preparation: Dissolve the 7-amino-5-chloro intermediate generated in Phase 1 (1.0 equiv, 2.0 mmol) in a high-boiling polar aprotic solvent such as NMP (10 mL).
-
Reagent Addition: Add the second nucleophile (e.g., a primary aliphatic amine) in excess (3.0 to 5.0 equiv). If a weaker nucleophile (such as an aniline or an aryl boronic acid) is required, abandon direct SNAr in favor of Buchwald-Hartwig or Suzuki coupling conditions (e.g., Pd2(dba)3 (5 mol%), Xantphos (10 mol%), and Cs2CO3 (2.0 equiv) in 1,4-dioxane).
-
Reaction Execution: Heat the reaction mixture to 110 °C for 16 hours.
-
Causality: The electron-donating group at C-7 has resonance-stabilized the ring, significantly dampening the electrophilicity of C-5. High thermal energy or palladium oxidative addition is absolutely required to force the reaction forward.
-
-
Workup and Self-Validation: Cool the mixture to room temperature, dilute with water, and extract with Ethyl Acetate. Purify the crude material via flash column chromatography (silica gel, DCM/MeOH gradient).
-
Validation Check: LC-MS will confirm the target mass. 1H NMR will show an additional upfield shift of the C-6 proton, confirming the dual electron-donating nature of the fully substituted scaffold.
-
References
- Title: Compounds, pharmaceutical compositions, and methods of preparing compounds and of their use as atr kinase inhibitors (WO2020087170A1)
-
Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Publishing URL: [Link]
-
Title: Modern Nucleophilic Aromatic Substitution Source: ResearchGate URL: [Link]
Microwave-assisted synthesis involving 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine
Application Note: Microwave-Assisted Functionalization of 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine
Executive Summary
This guide details the microwave-assisted synthesis and regioselective functionalization of 5,7-dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine , a privileged scaffold bioisosteric to purines and quinolines. This bicyclic system is a critical intermediate in the development of kinase inhibitors, antiviral agents (e.g., 8-azapurine analogs), and adenosine receptor antagonists.
Traditional thermal methods for nucleophilic aromatic substitution (
Mechanistic Insight & Regioselectivity
The 5,7-dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine scaffold possesses two electrophilic sites susceptible to
-
C7 Position (
-position): Located para-like to the pyridine nitrogen (N4). Nucleophilic attack here forms a Meisenheimer complex where the negative charge is effectively delocalized onto the electronegative N4. This is the kinetically favored site. -
C5 Position (
-position): Located ortho to the pyridine nitrogen. While activated, it is sterically more hindered by the adjacent triazole fusion and less electronically activated than C7.
Microwave Advantage: Microwave heating allows for rapid access to the activation energy required for the C7 displacement without providing the prolonged thermal soak that leads to C5/C7 bis-substitution or decomposition.
Reaction Pathway Diagram
Caption: Regioselective pathway. Microwave irradiation favors the kinetic C7 product, avoiding thermal mixtures.
Experimental Protocols
Protocol A: Regioselective C7-Functionalization ( )
Objective: Selective displacement of the C7-chloro group with a primary or secondary amine.
Reagents:
-
Substrate: 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine (1.0 equiv)
-
Nucleophile: Amine (1.1 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv) or (for phenols/thiols) -
Solvent: Ethanol (Green/Protic) or Acetonitrile (Aprotic/Polar)
-
Note: Ethanol is preferred for microwave absorption and "green" chemistry, but Acetonitrile may be required for solubility of lipophilic amines.
-
Step-by-Step Procedure:
-
Vessel Loading: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve the dichloro-scaffold (100 mg, 0.53 mmol) in Ethanol (3 mL).
-
Reagent Addition: Add DIPEA (185 µL, 1.06 mmol) followed by the amine (0.58 mmol). Cap the vial with a crimp-top septum.
-
Microwave Parameters:
-
Mode: Dynamic (Standard)
-
Temperature: 100 °C
-
Hold Time: 10 minutes
-
Pressure Limit: 250 psi
-
Power: High absorption (set max to 150W to prevent overshoot).
-
-
Workup:
-
Cool the vial to room temperature (compressed air cooling).
-
Precipitation Method: Pour the reaction mixture into ice-cold water (15 mL). The C7-substituted product typically precipitates. Filter, wash with cold water, and dry.
-
Extraction Method: If no precipitate forms, evaporate ethanol under reduced pressure, redissolve in EtOAc, wash with brine, and dry over
.
-
Validation Criteria:
-
TLC: disappearance of starting material (
in 1:1 Hex/EtOAc) and appearance of a single lower spot. -
LC-MS: Mass shift corresponding to [M-Cl+Amine].
Protocol B: Sequential C5-Functionalization (Library Generation)
Objective: Displacement of the remaining C5-chloro group to create 5,7-disubstituted libraries.
Reagents:
-
Substrate: C7-substituted intermediate (from Protocol A) (1.0 equiv)
-
Nucleophile: Second Amine (2.0 - 3.0 equiv)
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO
-
Reasoning: The C5 position is deactivated; high-boiling polar aprotic solvents are required to couple with high microwave temperatures.
-
Procedure:
-
Loading: Dissolve the C7-intermediate (0.2 mmol) in NMP (2 mL).
-
Irradiation: Heat at 160 °C for 20 minutes .
-
Workup: Pour into water. Extract with EtOAc. NMP requires thorough washing with water/brine to remove.
Optimization & Troubleshooting Guide
The following table summarizes common issues and validated solutions based on microwave synthesis principles.
| Issue | Probable Cause | Corrective Action |
| Bis-substitution (C5 & C7) | Temperature too high or excess amine during Step 1. | Reduce Temp to 80°C; Ensure strict 1.05-1.1 equiv of amine. |
| Hydrolysis (OH at C7) | Wet solvent or unsealed vessel. | Use anhydrous EtOH/ACN. Ensure septum integrity. |
| Incomplete Reaction | Poor microwave absorption (non-polar solvent). | Add a "doping" agent (ionic liquid) or switch to EtOH/NMP. |
| Vessel Over-pressure | Volatile amine or solvent decomposition. | Use a lower fill volume (2-5 mL in 10 mL vial); Check pressure limit settings. |
Decision Logic for Condition Selection
Caption: Process optimization decision tree for microwave parameters.
References
-
Synthesis of 8-azapurines (Triazolo[4,5-d]pyrimidines)
- Title: v-Triazolo[4,5-d]pyrimidines (8-azapurines). Part VIII.
- Source: Journal of the Chemical Society C: Organic.
-
URL:[Link]
-
Microwave-Assisted Synthesis of Triazoles
-
Regioselectivity in Chloropyridines (
): -
Microwave
Scale-up:
Sources
- 1. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 5. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]
- 6. The application of stop-flow microwave technology to scaling-out SNAr reactions using a soluble organic base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media [mdpi.com]
Application Note: Bioactive Heterocycle Synthesis from 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine
This Application Note is designed for medicinal chemists and process development scientists. It details the strategic elaboration of 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine , a privileged scaffold acting as a bioisostere of purine, essential in the development of kinase inhibitors (e.g., PIM, CLK) and GPCR ligands (e.g., P2Y12 antagonists).
Part 1: Strategic Analysis & Reactivity Profile
The Scaffold Significance
The 1,2,3-triazolo[4,5-b]pyridine system is a 8-azapurine bioisostere .[1] By replacing the imidazole ring of purine with a triazole and the pyrimidine ring with a pyridine, this scaffold offers:
-
Enhanced Metabolic Stability: The triazole ring is resistant to oxidative metabolism compared to imidazole.
-
Modified H-Bonding: The extra nitrogen (N2 or N3) provides unique H-bond acceptor vectors for the ATP-binding pockets of kinases.
-
Tunable Solubility: The pyridine nitrogen (N4) modulates pKa and solubility profiles.
Regioselectivity Logic (The "C7 First" Rule)
The core challenge in utilizing 5,7-dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine is controlling the regioselectivity of Nucleophilic Aromatic Substitution (
-
C7 Position (Gamma to Pyridine N, Alpha to Fusion): This position is electronically analogous to the C6 position of purines. It is highly activated by the electron-withdrawing nature of the fused triazole ring.
-
C5 Position (Alpha to Pyridine N): This position behaves similarly to a standard 2-chloropyridine. While activated, it is less electrophilic than C7 due to the distance from the triazole inductive pull.
Operational Rule: Under controlled conditions (low temperature, stoichiometric nucleophile), substitution occurs exclusively at C7 first . The C5 chlorine requires elevated temperatures or catalysis to react.
Part 2: Visual Workflow & Pathway
The following diagram illustrates the critical decision points and reaction flow for synthesizing library candidates.
Caption: Synthetic workflow for the sequential functionalization of the 5,7-dichloro-triazolo[4,5-b]pyridine scaffold. Note the critical branching at the C7 intermediate.
Part 3: Detailed Experimental Protocols
Protocol A: Scaffold Preparation (Diazotization)
Objective: Synthesis of 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine from diamine precursor.
Reagents:
-
2,6-Dichloro-3,4-diaminopyridine (1.0 eq)
-
Sodium Nitrite (
) (1.2 eq) -
Acetic Acid (Glacial) or 5% HCl (aq)
-
Solvent: Water/Acetic Acid mixture (1:1)
Procedure:
-
Dissolution: Suspend 2,6-dichloro-3,4-diaminopyridine (10 mmol) in a mixture of water (15 mL) and glacial acetic acid (15 mL). Cool the suspension to
in an ice bath. -
Diazotization: Dropwise add a solution of
(12 mmol) in water (5 mL) over 15 minutes. Maintain internal temperature below .-
Observation: The suspension will clear, followed by the precipitation of the triazole product. The color typically shifts from brown/red to pale yellow or off-white.
-
-
Reaction: Stir at
for 1 hour, then allow to warm to room temperature (RT) for 2 hours. -
Isolation: Dilute with cold water (50 mL). Filter the precipitate. Wash with cold water (
) and hexanes. -
Drying: Dry under vacuum at
.-
Yield Expectation: 85-95%.
-
Stability:[2] The product is stable but should be stored dry.
-
Protocol B: Regioselective C7-Amination (The "First Cut")
Objective: Selective installation of the primary pharmacophore at C7 without disturbing C5.
Mechanism:
Reagents:
-
Scaffold (from Protocol A) (1.0 eq)
-
Amine Nucleophile (e.g., Aniline, Benzylamine) (1.05 eq)
-
Base: Diisopropylethylamine (DIPEA) (2.0 eq)
-
Solvent: Ethanol (EtOH) or Isopropanol (IPA)
Procedure:
-
Dissolve 5,7-dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine (1.0 mmol) in EtOH (10 mL).
-
Add DIPEA (2.0 mmol). Cool to
. -
Add the amine nucleophile (1.05 mmol) dropwise.
-
Stir at
for 30 minutes, then monitor by TLC/LCMS.-
Checkpoint: You should see the mono-substituted product (Mass = M+Amine-HCl). If starting material remains, warm slowly to RT. Do not heat.
-
-
Workup: Evaporate solvent. Resuspend residue in water. Adjust pH to ~5-6 with dilute acetic acid to precipitate the product (since the triazole proton is acidic). Filter and dry.
-
Note: If the product is soluble, extract with Ethyl Acetate.
-
Protocol C: C5-Diversification (Library Generation)
Objective: Functionalization of the remaining C5-chloride.
Option 1: Second
-
Take the C7-substituted intermediate (0.5 mmol) in n-Butanol or DMSO.
-
Add excess secondary amine (3.0 eq) and DIPEA (3.0 eq).
-
Heat: Microwave at
for 30 mins or reflux ( ) for 4-12 hours. -
Isolate via prep-HPLC or silica chromatography.
Option 2: Suzuki-Miyaura Coupling (C5-Aryl derivatives)
-
Dissolve C7-intermediate (0.5 mmol) in Dioxane/Water (4:1).
-
Add Aryl Boronic Acid (1.5 eq),
(3.0 eq). -
Degas with Nitrogen for 5 mins.
-
Add Catalyst:
(5 mol%). -
Heat at
for 2-4 hours.
Part 4: Data Summary & Troubleshooting
Reaction Optimization Table
The following table summarizes the effect of conditions on the regioselectivity ratio (C7:C5 product).
| Condition | Temp | Solvent | Base | C7:C5 Ratio | Outcome |
| Standard | EtOH | DIPEA | >20:1 | Excellent. Desired mono-product. | |
| Forced | EtOH | DIPEA | 3:1 | Poor. Mixture of mono- and bis-products. | |
| Aprotic | RT | DMF | 10:1 | Good, but workup is harder (DMF removal). | |
| Strong Base | THF | NaH | N/A | Risk. N-alkylation of triazole competes. |
Troubleshooting Guide
Issue 1: N-Alkylation vs.
-
Cause: The triazole proton (NH) is acidic (pKa ~6-7). In the presence of base and alkyl halides, N-alkylation (at N1, N2, or N3) competes with C-substitution.
-
Solution: Perform
reactions before any alkylation steps. If N-alkylation is required, protect the N-H or perform it as the final step, accepting that you will get N1/N2/N3 isomers that require separation.
Issue 2: Low Solubility of Scaffold
-
Solution: Use THF or DMF. If using DMF, ensure temperature is kept low (
) to maintain regioselectivity, as polar aprotic solvents accelerate .
Issue 3: Inseparable Regioisomers
-
Verification: Use 2D NMR (HMBC).
-
C7-Substituted: The remaining proton (if any) or carbon signals will show correlations consistent with the C5-Cl environment (shielded relative to C7).
-
Proton Shift: In the starting material, there are no aromatic protons on the pyridine ring (it's dichloro). After substitution, you still have no protons on the pyridine ring. You must rely on Carbon NMR or crystal structure.
-
Chemical Proof: The C7 position is far more reactive. If you isolated a mono-product at
, it is 99% likely to be the C7 isomer.
-
References
-
Scaffold Synthesis & Reactivity
-
Kinase Inhibitor Applications (PIM/CLK)
- Title: Hit to lead evaluation of 1,2,3-triazolo[4,5-b]pyridines as PIM kinase inhibitors.
- Source:Bioorganic & Medicinal Chemistry Letters, 2012.
- Context: Demonstrates the bioactivity of the C7-amino-C5-aryl substitution p
-
URL:[Link]
-
Purine Bioisostere Strategy
- Analogous Regioselectivity (Ticagrelor)
Sources
- 1. Acylation of Heteroaromatic Amines: Facile and Efficient Synthesis of a New Class of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gacariyalur.ac.in [gacariyalur.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 7. elar.urfu.ru [elar.urfu.ru]
- 8. BJOC - Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines [beilstein-journals.org]
- 9. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. chemimpex.com [chemimpex.com]
Troubleshooting & Optimization
Improving yield in the synthesis of 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine
Welcome to the Technical Support Center for the synthesis of 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine .
As a Senior Application Scientist, I have designed this guide to move beyond basic procedures. The cyclization of 4,6-dichloropyridine-2,3-diamine into its corresponding triazolopyridine is notoriously prone to yield-crashing side reactions—specifically, the nucleophilic aromatic substitution (SNAr) of the highly activated chloro groups. This guide will decode the causality behind these failures and provide a self-validating, highly optimized protocol to ensure robust yields.
Part 1: Mechanistic Workflow & Troubleshooting Pathway
The synthesis of 1,2,3-triazolo[4,5-b]pyridines fundamentally relies on the diazotization of an ortho-diamine precursor, followed by rapid intramolecular N-N bond formation ( [1]). However, the presence of electron-withdrawing halogens fundamentally alters the stability of the intermediate.
Caption: Workflow and critical failure modes in the synthesis of 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine.
Part 2: Self-Validating Experimental Protocol
To prevent the hydrolysis of the chloro groups, we must abandon traditional aqueous diazotization (NaNO₂/HCl) in favor of an anhydrous organic nitrite system. This protocol is designed as a self-validating system; if a checkpoint fails, do not proceed to the next step.
Reagents Required:
-
4,6-Dichloropyridine-2,3-diamine (CAS: 24484-99-9) ( [2])
-
Isoamyl nitrite (97%, stored at 2–8 °C)
-
Anhydrous Tetrahydrofuran (THF)
-
Glacial Acetic Acid (AcOH)
Step-by-Step Methodology:
-
Substrate Dissolution: Suspend 4,6-dichloropyridine-2,3-diamine (1.0 eq, 10 mmol) in a mixture of anhydrous THF (40 mL) and glacial acetic acid (8 mL).
-
Causality: The diamine is poorly soluble in pure THF. Acetic acid acts as a co-solvent and, more importantly, provides the necessary protons to catalyze the decomposition of isoamyl nitrite into the reactive nitrosonium ion (NO⁺).
-
Validation Checkpoint 1: The solution must become homogeneous upon stirring. If particulate matter remains, verify the purity of your starting material via LC-MS.
-
-
Thermal Control: Purge the reaction flask with Argon and cool to 0 °C using an ice-water bath.
-
Causality: Diazonium intermediates are highly unstable. Elevated temperatures will cause nitrogen extrusion (N₂ gas loss) before cyclization can occur, leading to polymeric byproducts.
-
-
Nitrosation: Add isoamyl nitrite (1.5 eq, 15 mmol) dropwise over 15–20 minutes.
-
Validation Checkpoint 2: You should observe a distinct color shift (typically to a deep orange/red) indicating the formation of the diazonium intermediate. An exotherm will occur; ensure the internal temperature does not exceed 5 °C during addition.
-
-
Cyclization: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature (20–25 °C) for an additional 4 hours.
-
Validation Checkpoint 3 (TLC/LC-MS): Quench a 10 µL aliquot in methanol. LC-MS must show complete consumption of the starting material ([M+H]⁺ = 178). The product peak should appear at [M+H]⁺ = 189 with a distinct 9:6:1 isotopic pattern indicative of two chlorine atoms.
-
-
Isolation: Concentrate the mixture under reduced pressure (bath temp < 35 °C) to remove THF and excess isoamyl nitrite. Dilute the crude residue with Ethyl Acetate (50 mL) and carefully neutralize the acetic acid using saturated aqueous NaHCO₃.
-
Purification: Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Part 3: Quantitative Data & Condition Optimization
The table below summarizes the causality between reaction conditions and isolated yields, demonstrating why the anhydrous protocol is mandatory for this specific scaffold ( [3]).
| Reaction Conditions | Solvent System | Temperature | Yield (%) | Primary Impurity / Failure Mode |
| NaNO₂ (1.2 eq), HCl (aq) | H₂O / Dioxane | 0 °C to RT | 15 – 25% | 5-Chloro-7-hydroxy... (Massive SNAr hydrolysis due to water) |
| Isoamyl Nitrite (1.2 eq) | Pure THF | 65 °C (Reflux) | 40 – 50% | Thermal degradation (N₂ extrusion prior to cyclization) |
| Isoamyl Nitrite (1.5 eq) | THF / AcOH (5:1) | 0 °C to RT | 82 – 88% | Trace unreacted SM (Highly clean profile) |
Part 4: Troubleshooting FAQs
Q1: Why is my yield consistently below 30% when I use the standard aqueous NaNO₂/HCl diazotization method? A: You are experiencing nucleophilic aromatic substitution (SNAr). The pyridine ring in your precursor is highly electron-deficient due to the two chloro groups. Once the diazonium salt forms, it acts as a massive electron sink, further activating the ring. Water from the aqueous HCl will attack the 7-position (para to the pyridine nitrogen) or the 5-position, hydrolyzing your chlorine atoms into hydroxyl groups. You must switch to an anhydrous organic nitrite system (like Isoamyl nitrite in THF) to eliminate water from the environment.
Q2: My LC-MS shows a dominant product mass of [M+H]⁺ = 171 instead of the expected 189. What happened? A: This is the exact mass signature of mono-hydrolysis. The exact mass of the target 5,7-dichloro product is ~188 Da ([M+H]⁺ = 189). If one chlorine atom (mass 35) is replaced by a hydroxyl group (mass 17), the net mass loss is 18 Da. 189 - 18 = 171. This confirms that your reaction solvent is wet, or your workup was too aggressive/acidic. Ensure your THF is strictly anhydrous.
Q3: Is the addition of Acetic Acid (AcOH) strictly necessary when using Isoamyl nitrite? Can I just use pure THF? A: Yes, AcOH is mandatory. Alkyl nitrites do not spontaneously generate the reactive nitrosating species. They require a proton source to facilitate the cleavage of the O-NO bond, releasing the nitrosonium ion (NO⁺) and the corresponding alcohol (isoamyl alcohol). Without a mild acid like AcOH, the reaction will stall, and you will recover mostly unreacted 4,6-dichloropyridine-2,3-diamine.
Q4: During concentration on the rotary evaporator, my product mixture turned black and the yield dropped. Why? A: Triazolopyridines, especially halogenated ones, can be thermally sensitive in the presence of unreacted nitrites or acidic residues. When concentrating the crude mixture, keep your water bath temperature strictly below 35 °C. Neutralize the acetic acid with NaHCO₃ before attempting to dry the compound completely.
Part 5: References
-
Hoffman, G.R.; Schoffstall, A.M. "Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines." Molecules 27.15 (2022): 4681. URL:[Link]
-
Schelling, J. E., & Salemink, C. A. "Synthesis of 4,6-dichloro-pyridine-2,3-diamine." Recueil des Travaux Chimiques des Pays-Bas 91.5 (1972): 650-655. URL:[Link]
-
Mohite, P., et al. "Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review." Arabian Journal of Chemistry 16.10 (2023): 105181. URL:[Link]
Technical Support Center: Purification Strategies for 5,7-Dichloro-1H-triazolo[4,5-b]pyridine Reaction Mixtures
Technical Support Center: Purification Strategies for 5,7-Dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine Reaction Mixtures
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges in the purification of 5,7-Dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine. The following troubleshooting advice and frequently asked questions are designed to address common issues and provide a scientifically grounded framework for optimizing purification protocols.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific problems that may arise during the purification of 5,7-Dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine and offers systematic solutions.
Scenario 1: Persistent Impurities After Initial Purification Attempt
Question: I've performed an initial purification of my 5,7-Dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine reaction mixture by silica gel column chromatography, but I'm still observing significant impurities in my NMR and LC-MS analyses. What are the likely culprits and how can I improve the separation?
Answer:
Persistent impurities in the purification of 5,7-Dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine often stem from byproducts with similar polarities to the desired compound. The probable synthetic pathway for this molecule involves the diazotization of a diaminodichloropyridine precursor, which can lead to several common impurities.[3][4]
Probable Causes and Solutions:
-
Unreacted Starting Material (e.g., 3,5-dichloro-2,6-diaminopyridine): The high polarity of the diamino starting material can sometimes lead to its co-elution with the product, especially with more polar solvent systems.
-
Solution: Employ a less polar eluent system for your column chromatography. A gradient elution starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate can effectively separate the less polar product from the highly polar starting material.
-
-
Mono-amino Impurity: Incomplete diazotization can result in a mono-amino, mono-triazolo intermediate. This impurity will have a polarity intermediate between the starting material and the final product.
-
Solution: Careful optimization of the gradient elution is key. A shallow gradient in the mid-polarity range can help resolve the product from this impurity. If co-elution persists, a second chromatographic step with a different solvent system (e.g., dichloromethane/methanol) may be necessary.
-
-
Regioisomers: Depending on the symmetry of the starting materials, the formation of regioisomers is a possibility in related triazolopyridine syntheses.[3] These isomers often have very similar polarities, making them challenging to separate.
-
Solution: High-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., C18 for reverse-phase or a chiral column if applicable) may be required for effective separation. Careful analysis of NMR data, including 2D techniques like HMBC and NOESY, can help in the structural elucidation of these isomers.
-
-
Hydrolysis Byproducts: The chloro-substituents on the pyridine ring can be susceptible to hydrolysis under certain conditions, leading to the formation of corresponding hydroxy derivatives.
-
Solution: Ensure all solvents and reagents used in the workup and purification are anhydrous. If hydrolysis is suspected, an acidic wash of the crude organic extract (e.g., with dilute HCl) can help to remove the more acidic hydroxy-byproducts.
-
Scenario 2: Product "Oiling Out" During Recrystallization
Question: I'm attempting to purify 5,7-Dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine by recrystallization, but the compound is precipitating as an oil instead of forming crystals. What causes this and how can I induce crystallization?
Answer:
"Oiling out" during recrystallization is a common issue, particularly with compounds that have a melting point lower than the boiling point of the chosen solvent, or when significant impurities are present, which can depress the melting point.[1]
Probable Causes and Solutions:
-
Inappropriate Solvent Choice: The solvent may be too good a solvent for the compound, or its boiling point may be too high.
-
Solution:
-
Solvent Screening: Perform small-scale solubility tests with a range of solvents of varying polarities (e.g., ethanol, isopropanol, acetonitrile, toluene, and mixtures thereof). A good recrystallization solvent will dissolve the compound when hot but show limited solubility at room temperature.[1]
-
Solvent Pair Technique: Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly turbid. Reheat to obtain a clear solution and then allow it to cool slowly.[1]
-
-
-
Cooling Rate is Too Fast: Rapid cooling does not provide sufficient time for an ordered crystal lattice to form.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, further cooling in an ice bath or refrigerator can be employed to maximize yield.
-
-
Presence of Impurities: Impurities can interfere with crystal lattice formation.
-
Solution: If significant impurities are present, it is advisable to first perform a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove baseline impurities before attempting recrystallization.
-
II. Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a column chromatography method for 5,7-Dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine?
A1: Based on purification methods for structurally similar triazolopyridine derivatives, a good starting point for silica gel column chromatography is a solvent system of hexane and ethyl acetate.[5][6] Begin with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the concentration of ethyl acetate. Monitoring the elution with thin-layer chromatography (TLC) is crucial for optimizing the separation.
Q2: How can I effectively monitor the progress of my column chromatography?
A2: Thin-layer chromatography (TLC) is an indispensable tool for monitoring your column chromatography.[7] Use the same solvent system for your TLC as you are using for the column. Spot the crude reaction mixture, the fractions being collected, and a co-spot (crude mixture and the current fraction) on the TLC plate. Visualize the spots under UV light. This will allow you to identify which fractions contain your product and assess their purity.
Q3: Are there any specific safety precautions I should take when handling 5,7-Dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine?
Q4: My purified 5,7-Dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine is a colored solid. Is this expected, and can I decolorize it?
A4: The presence of color in the final product can be due to persistent, highly conjugated impurities. While the pure compound is expected to be a white to off-white solid, minor impurities can impart color. If the purity is otherwise high (>98% by NMR and LC-MS), the color may not be a significant issue for many applications. However, if decolorization is necessary, you can try treating a solution of the compound in a suitable solvent with a small amount of activated charcoal, followed by hot filtration to remove the charcoal before crystallization.[1] Be aware that this process can sometimes lead to a loss of product yield.
III. Data Summary and Protocols
Table 1: Comparison of Purification Techniques
| Purification Technique | Advantages | Disadvantages | Recommended For |
| Recrystallization | - Cost-effective- Can yield highly pure crystalline material- Scalable | - Requires a suitable solvent- Can result in significant product loss in the mother liquor- May not be effective for removing impurities with similar solubility | - Final purification step for obtaining high-purity solid- Removal of baseline and highly dissimilar impurities |
| Silica Gel Column Chromatography | - Versatile for a wide range of compounds- Good for separating compounds with different polarities | - Can be time-consuming- Requires larger volumes of solvent- Potential for product decomposition on acidic silica | - Primary purification of crude reaction mixtures- Separation of starting materials, products, and major byproducts |
| Preparative HPLC | - High resolution for separating closely related impurities- Automated and reproducible | - Expensive equipment and solvents- Limited sample loading capacity- Requires method development | - Separation of regioisomers and other closely eluting impurities- Final "polishing" step to achieve very high purity |
Experimental Protocol: Silica Gel Column Chromatography
-
Slurry Preparation: In a beaker, add silica gel to the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate) to form a slurry.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude 5,7-Dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel and evaporate the solvent to obtain a dry powder. Carefully add this dry-loaded sample to the top of the column.
-
Elution: Begin eluting with the low-polarity solvent system, collecting fractions. Monitor the elution by TLC.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 hexane:ethyl acetate) to elute the desired product.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5,7-Dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine.
Experimental Protocol: Recrystallization
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude solid. Add a few drops of a potential solvent and observe the solubility at room temperature. If the solid is insoluble, heat the test tube. A good solvent will dissolve the compound when hot but not at room temperature.[1]
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen recrystallization solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the solvent in small portions until a saturated solution is obtained at the boiling point of the solvent.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
IV. Purification Strategy Workflow
Caption: Decision workflow for selecting a purification strategy.
V. References
-
Chemoenzymatic Triazolopyridine Synthesis Enabled by Cryptic Diazo Formation by Vanadium-Dependent Haloperoxidases. ChemRxiv. Available at: [Link]
-
Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(4), 104632. Available at: [Link]
-
Baral, S., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Chemistry, 6(1), 22. Available at: [Link]
-
The Chemistry of the Triazolopyridines: an Update. ResearchGate. Available at: [Link]
-
Chemoenzymatic Triazolopyridine Synthesis Enabled by Cryptic Diazo Formation by Vanadium-Dependent Haloperoxidases. ChemRxiv. Available at: [Link]
-
Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1‑Chloro-1,2-benziodoxol-3-one. University of Liverpool IT Services. Available at: [Link]
-
Organic Chemistry Portal. Diazotisation. Available at: [Link]
-
Synthesis and Orthogonal Heteroarylation of Oxazolo[5',4':4,5]pyrano[1,3-b]pyridine by. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 4. Diazotisation [organic-chemistry.org]
- 5. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Radical Chlorination of Non-Resonant Heterobenzylic C–H Bonds and High-Throughput Diversification of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Solving solubility issues with 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine
Technical Support Center: 5,7-Dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine
A Guide to Overcoming Solubility Challenges in Research and Development
Welcome to the technical support guide for 5,7-Dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine. This resource is designed for researchers, chemists, and drug development professionals who may encounter solubility issues with this compound. As a dichloro-substituted nitrogen-containing heterocycle, this molecule presents unique properties that can make solubilization challenging.[4][5] This guide provides field-proven insights, step-by-step protocols, and a systematic approach to help you achieve successful dissolution for your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and dissolution of 5,7-Dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine.
Q1: What are the recommended starting solvents for dissolving 5,7-Dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine?
A: Due to its heterocyclic structure and dichlorination, the compound is expected to be poorly soluble in water and non-polar organic solvents. The recommended first-line solvents are polar aprotic solvents.
-
Primary Recommendation: Dimethyl sulfoxide (DMSO). DMSO is a powerful solvent capable of dissolving a wide range of polar and non-polar compounds, making it a standard choice for initial stock solution preparation in biological assays.[6][7]
-
Secondary Recommendations: If DMSO is not suitable for your application, consider N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).
Causality: The triazolopyridine core contains multiple nitrogen atoms capable of hydrogen bonding, while the dichloro substitutions increase the molecule's lipophilicity. Polar aprotic solvents like DMSO are effective because they have strong dipoles that can interact with the polar regions of the molecule and are sufficiently non-polar to accommodate the chlorinated rings, thereby overcoming the strong crystal lattice energy of the solid.
Q2: My compound is not dissolving well even in DMSO. What is the next step?
A: If you observe poor solubility in pure DMSO at room temperature, do not immediately discard the solvent choice. The issue may be related to dissolution kinetics or reaching the solubility limit.
-
Apply Gentle Heat: Warm the solution to 37-50°C. This increases the kinetic energy, accelerating the dissolution process. Do not exceed 50°C without first assessing the compound's thermal stability.
-
Use Mechanical Agitation: Vortexing or sonicating the sample can help break down solid aggregates and increase the surface area exposed to the solvent, significantly improving the rate of dissolution.[8]
-
Ensure Anhydrous Conditions: For many heterocyclic compounds, the presence of even small amounts of water in DMSO can dramatically reduce solubility.[1] Use a fresh, sealed bottle of anhydrous or molecular biology grade DMSO.
Q3: Can I adjust the pH to improve the solubility of 5,7-Dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine?
A: Yes, pH adjustment can be a highly effective strategy.[9] The triazolopyridine ring system contains nitrogen atoms that can be protonated under acidic conditions, forming a more soluble salt.[3][10]
-
Mechanism: In an acidic aqueous buffer (e.g., pH < 5), the nitrogen atoms on the pyridine ring can accept a proton (H+), creating a positively charged species. This cation is more polar and will exhibit significantly higher aqueous solubility.[11]
-
Caution: Before adjusting pH, confirm that the compound is stable under acidic conditions and that the pH change will not interfere with your downstream experimental assay. A pH-dependent solubility study is recommended for systematic evaluation.[12]
Q4: The compound dissolves in DMSO but precipitates when I add it to my aqueous assay buffer. How can I prevent this?
A: This is a classic example of "solvent-shifting" or "precipitation upon dilution," which occurs when a drug dissolved in a strong organic solvent is introduced into a poor solvent (like an aqueous buffer).
-
Use a Co-solvent: The most common solution is to include a water-miscible organic co-solvent in your final aqueous solution.[6][12] Co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can increase the overall solvating power of the aqueous buffer.
-
Reduce Final Concentration: Ensure the final concentration in the assay does not exceed the compound's aqueous solubility limit.
-
Employ Solubilizing Excipients: For more challenging cases, consider using agents like cyclodextrins (e.g., SBE-β-CD) which can form inclusion complexes with the compound, effectively shielding the hydrophobic parts from the aqueous environment and increasing solubility.[6][13]
Troubleshooting Guide: Protocols and Advanced Strategies
This section provides detailed, step-by-step methodologies for systematically addressing solubility issues.
Issue 1: Preparing a High-Concentration Stock Solution (>10 mM)
Challenge: You require a concentrated stock solution in an organic solvent, but the compound shows limited solubility or dissolves very slowly.
This protocol helps identify the optimal organic solvent for your needs.
-
Preparation: Aliquot a small, precise amount of the compound (e.g., 1-2 mg) into several separate glass vials.
-
Solvent Addition: To each vial, add a calculated volume of a different test solvent (e.g., DMSO, DMF, NMP, Dichloromethane, Methanol, Ethanol) to target a high concentration (e.g., 50 mM).
-
Initial Observation: Observe solubility at room temperature after 5 minutes of vortexing. Note any vials where the compound fully dissolves.
-
Kinetic Enhancement: For undissolved samples, sonicate the vials in a water bath for 15 minutes.
-
Thermal Enhancement: If the compound remains insoluble, warm the vials to 40°C in a heating block or water bath for 15 minutes with intermittent vortexing.
-
Analysis: Record the results in a table to compare solvent effectiveness. Select the solvent that provides the desired concentration with the least aggressive conditions.
| Solvent | Room Temp | Sonication | 40°C Heating | Notes |
| DMSO | Slightly Soluble | Soluble | Soluble | Standard choice for biological assays. |
| DMF | Slightly Soluble | Soluble | Soluble | Alternative to DMSO. |
| Methanol | Insoluble | Insoluble | Slightly Soluble | Polar protic, may be less effective. |
| DCM | Insoluble | Insoluble | Insoluble | Non-polar, not recommended. |
Caption: Example data from a systematic solvent screening experiment.
Issue 2: Aqueous Solubility Enhancement for Biological Assays
Challenge: The compound must be soluble in an aqueous buffer for a cell-based or biochemical assay, but it precipitates at the required final concentration.
The following diagram outlines a decision-making process for addressing poor aqueous solubility.
Caption: Decision workflow for troubleshooting aqueous insolubility.
This protocol determines the compound's solubility across a range of pH values.[12]
-
Buffer Preparation: Prepare a series of buffers covering a relevant pH range (e.g., pH 3.0, 5.0, 7.4, 9.0).
-
Sample Addition: Add an excess amount of 5,7-Dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine to a known volume of each buffer in separate, sealed vials. The presence of undissolved solid is required to ensure saturation.[12]
-
Equilibration: Place the vials in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.[12]
-
Sample Processing: After equilibration, allow the solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved particles.
-
Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffers. This will reveal if solubility is significantly higher at lower pH values, confirming the utility of pH modification.
References
-
Overcoming solubility problems of hetero-cyclic compounds. (2012). ResearchGate. [Link]
-
Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. (2018). ResearchGate. [Link]
-
An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. (2022). National Center for Biotechnology Information (NCBI). [Link]
-
What are the vehicles used to dissolve drugs for in vivo treatment?. (2014). ResearchGate. [Link]
-
Technologies to Counter Poor Solubility Issues: A Review. (2013). ResearchGate. [Link]
-
Solving Poor Solubility to Unlock a Drug's Potential. (2020). Pharmaceutical Technology. [Link]
-
Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. (2015). ResearchGate. [Link]
-
The pH-influenced PET processes between pyronine and different heterocycles. (2017). Royal Society of Chemistry. [Link]
-
A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022). ResearchGate. [Link]
-
On the basicity of conjugated nitrogen heterocycles in different media. FULIR. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rjptonline.org [rjptonline.org]
- 10. fulir.irb.hr [fulir.irb.hr]
- 11. The pH-influenced PET processes between pyronine and different heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. abmole.com [abmole.com]
Technical Support Center: Strategies for Selective Substitution on 5,7-Dichloro-1H-triazolo[4,5-b]pyridine
Technical Support Center: Strategies for Selective Substitution on 5,7-Dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine
Welcome to the technical support guide for 5,7-dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine. This versatile heterocyclic scaffold is a cornerstone in the development of novel therapeutics and advanced materials, owing to the rich chemistry of its fused triazolopyridine core.[3][4] However, its inherent reactivity, particularly the presence of two electrophilic sites, presents unique challenges in achieving selective functionalization. This guide provides field-proven insights, troubleshooting protocols, and mechanistic explanations to help you navigate these challenges and minimize side reactions in your experiments.
Section 1: Understanding the Core Reactivity
A foundational understanding of the electronic properties of the 5,7-dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine scaffold is critical for predictive control over substitution reactions.
Q1: What are the primary reactive sites on the 5,7-dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine molecule?
A1: The molecule possesses two primary types of reactive sites governed by its electronic structure:
-
Electrophilic Carbons (C5 and C7): The pyridine ring is inherently electron-deficient (π-deficient). This effect is significantly amplified by the fused electron-withdrawing[1][2][3]triazolo ring system and the inductive effects of the two chlorine atoms. Consequently, the C5 and C7 positions are highly electrophilic and susceptible to attack by nucleophiles via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[5][6][7] The reaction proceeds through a stabilized Meisenheimer intermediate, where the negative charge is delocalized across the aromatic system and onto the heteroatoms.[1][5]
-
Acidic Triazole Proton (N-H): The proton on the triazole ring is acidic and can be readily deprotonated by a base. This can lead to competitive N-alkylation or N-arylation reactions if not properly managed. This site can also be used to one's advantage by installing a protecting group to modulate solubility or sterically influence the regioselectivity of subsequent C-substitutions.
Caption: Key reactive sites on the core scaffold.
Section 2: Troubleshooting Guide for Common Side Reactions
This section addresses the most common issues encountered during substitution reactions and provides actionable solutions based on mechanistic principles.
Issue 1: Poor Control Over Mono- vs. Di-substitution
This is the most frequent challenge. The introduction of a first substituent, typically an electron-donating group like an amine or an alkoxide, deactivates the ring towards a second SNAr reaction, making the synthesis of di-substituted products non-trivial.[1]
A2: Achieving high selectivity for mono-substitution requires suppressing the second substitution event. The key is to use conditions that are just sufficient for the first, more facile reaction.
Core Strategies:
-
Stoichiometry: Use a slight excess, but no more than 1.05-1.2 equivalents, of your nucleophile. This ensures the dichlorinated starting material is consumed without providing a large excess of nucleophile to drive the second, slower reaction.
-
Temperature Control: Begin at a low temperature (e.g., 0 °C or room temperature) and only warm as needed. Overheating will provide the activation energy required for the second substitution.
-
Reaction Monitoring: Closely monitor the reaction progress every 15-30 minutes using a reliable technique like LC-MS or a well-validated TLC system. Quench the reaction as soon as the starting material is consumed.
A3: To overcome the deactivation caused by the first substituent, more forcing conditions are necessary.
Core Strategies:
-
Increased Temperature: Higher temperatures are often required. Microwave-assisted synthesis is particularly effective for significantly reducing reaction times and driving difficult substitutions to completion.[1]
-
Stoichiometry: Use a larger excess of the nucleophile (e.g., 2.5-3.0 equivalents) and the base.
-
Stronger Base/Solvent Choice: A stronger base can increase the nucleophilicity of your reagent. Switching to a high-boiling point, polar aprotic solvent like DMF, DMAc, or NMP can also facilitate the reaction.
-
Catalysis: For challenging nucleophiles like certain anilines or arylboronic acids, uncatalyzed SNAr may fail. Transition-metal catalysis (e.g., Buchwald-Hartwig amination or Suzuki coupling) provides an alternative, highly effective reaction pathway.[1][8]
| Parameter | Favors Mono-substitution | Favors Di-substitution | Causality |
| Nucleophile Eq. | 1.05 - 1.2 | > 2.2 | Limits reagent available for the second, slower reaction. |
| Temperature | 0 °C to RT (or lowest effective temp) | Reflux / Microwave (e.g., 100-150 °C) | Provides sufficient energy to overcome the higher activation barrier of the second substitution. |
| Base | Weaker non-nucleophilic base (e.g., K₂CO₃, DIPEA) | Stronger base (e.g., NaH, NaOtBu) | Increases the effective concentration and reactivity of the nucleophile. |
| Solvent | THF, Acetonitrile | DMF, DMAc, NMP | Higher boiling points and polarity can better solvate the Meisenheimer complex and enable higher reaction temperatures. |
| Monitoring | CRITICAL: Quench upon SM consumption | Monitor for consumption of mono-substituted intermediate | Prevents the reaction from proceeding to the di-substituted product. |
Table 1: Recommended Starting Conditions for Controlling Substitution.
Caption: Decision workflow for controlling mono- vs. di-substitution.
Issue 2: Hydrolysis By-products
A4: This indicates hydrolysis of the C-Cl bond. The highly electrophilic nature of the C5/C7 positions makes them susceptible to attack not only by your intended nucleophile but also by water or hydroxide ions.
Solutions:
-
Anhydrous Conditions: This is non-negotiable. Use flame- or oven-dried glassware under an inert atmosphere (Argon or Nitrogen).[1]
-
Dry Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents like DMF can be particularly hygroscopic and should be handled with care.
-
Non-Hydroxide Bases: Avoid using bases like NaOH or KOH. Instead, use non-nucleophilic inorganic bases (e.g., anhydrous K₂CO₃, Cs₂CO₃) or organic bases (e.g., DIPEA, DBU). For reactions requiring very strong bases, sodium hydride (NaH) is an excellent choice as it produces non-nucleophilic H₂ gas as a by-product.
Issue 3: Side Reactions at the Triazole Nitrogen
A5: This strongly suggests a reaction at the triazole nitrogen. The N-H proton is acidic and can be deprotonated by the base (or even a basic nucleophile), and the resulting anion can then react with an electrophile. In the case of using an alkyl halide as a nucleophile, for instance, N-alkylation can be a significant side reaction.
Solutions:
-
Protect the Triazole Nitrogen: If N-alkylation or other side reactions at the nitrogen are a persistent issue, protecting the N-H is the most robust solution. This adds two steps to your synthesis (protection and deprotection) but provides complete control.
-
Recommended Protecting Groups:
-
SEM (2-(Trimethylsilyl)ethoxymethyl): Often used for azoles. Cleaved with fluoride sources (e.g., TBAF) or acid.
-
Boc (tert-Butoxycarbonyl): Can be used but may be labile under certain conditions. Cleaved with acid (e.g., TFA).
-
Simple Alkyl (e.g., Methyl, Benzyl): Can be used if the group is not intended to be removed.
-
-
-
Choice of Base: Using a bulky, non-nucleophilic base can sometimes favor deprotonation of your nucleophile over the triazole N-H, but this is less reliable than protection.
Section 3: Detailed Experimental Protocols
The following protocols are provided as validated starting points. Always perform reactions on a small scale first to optimize conditions for your specific substrate.
Protocol 1: Selective Mono-amination via SNAr
-
Objective: To synthesize 7-chloro-N-propyl-1H-[1][2][3]triazolo[4,5-b]pyridin-5-amine.
-
Materials:
-
Procedure:
-
To the flame-dried flask, add 5,7-dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine and anhydrous K₂CO₃.
-
Seal the flask, and purge with an inert atmosphere for 10-15 minutes.
-
Add anhydrous acetonitrile via syringe.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Add propylamine dropwise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by LC-MS. Look for the disappearance of the starting material peak (m/z for [M+H]⁺) and the appearance of the product peak.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to separate the mono-substituted product from any di-substituted by-product and residual starting material.
-
Section 4: Frequently Asked Questions (FAQs)
-
Q: Which positions on the triazole ring does the N-H proton occupy?
-
A: The 1H-[1][2][3]triazolo[4,5-b]pyridine system exists as a mixture of tautomers. The proton can reside on N1, N2, or N3. In solution, there is typically a rapid equilibrium between these forms. For practical substitution chemistry at the carbon centers, this tautomerism often does not significantly differentiate the C5 and C7 positions unless an N-protecting group locks the system into a single tautomeric form.
-
-
Q: Can I use palladium catalysis for both substitutions?
-
A: Yes. It is possible to perform sequential palladium-catalyzed cross-coupling reactions. However, the catalyst system (ligand and metal precursor) and reaction conditions may need to be re-optimized for the second coupling due to the different electronic nature of the mono-substituted intermediate.[8]
-
-
Q: What is the best purification strategy?
-
A: Flash column chromatography on silica gel is the most common and effective method. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) will typically provide good separation of the starting material (least polar), the mono-substituted product, and the di-substituted product (most polar, assuming a polar nucleophile).
-
References
- A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution. Benchchem.
- 1H-1,2,3-Triazolo[4,5-b]pyridine. Chem-Impex.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights. PMC.
- Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs.
- Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. ResearchGate.
- nucleophilic aromatic substitutions. YouTube.
- Hit to lead evaluation of 1,2,3-triazolo[4,5-b]pyridines as PIM kinase inhibitors. PubMed.
- tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3- a]pyrazine-Based Antimalarials. PubMed.
Sources
- 1. benchchem.com [benchchem.com]
- 2. One moment, please... [bldpharm.com.tr]
- 3. chemimpex.com [chemimpex.com]
- 4. Hit to lead evaluation of 1,2,3-triazolo[4,5-b]pyridines as PIM kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. m.youtube.com [m.youtube.com]
- 8. Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
Optimal storage conditions to prevent degradation of 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine
Technical Support Center: 5,7-Dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine
This guide provides researchers, scientists, and drug development professionals with essential information for the optimal storage and handling of 5,7-Dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine to prevent its degradation. By understanding the chemical nature of this compound and the factors that can influence its stability, you can ensure the integrity of your experiments and the reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for storing 5,7-Dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine?
While specific long-term stability studies at various temperatures are not publicly available, the recommendation for "cold-chain transportation" suggests that refrigerated or frozen conditions are ideal.[3][4] For long-term storage, it is recommended to store the compound at -20°C. For short-term storage, such as during the course of an experiment, 2-8°C is acceptable. It is crucial to minimize freeze-thaw cycles, which can introduce moisture and potentially accelerate degradation.
Q2: How should I handle the compound upon receipt?
Immediately upon receipt, the compound should be stored in a cool, dry, and well-ventilated place.[2][5] It is advisable to allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.
Q3: Is 5,7-Dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine sensitive to light?
While specific photostability data for this compound is not available, many heterocyclic compounds can be sensitive to UV light. Triazole derivatives, in general, have been investigated as photostabilizers, which suggests some inherent stability.[6] However, as a precautionary measure, it is best practice to store the compound in an amber vial or a light-blocking container to minimize exposure to light.
Q4: What type of container is best for storing this compound?
The compound should be stored in a tightly-closed container to prevent the ingress of moisture and other atmospheric contaminants.[2] Glass vials with a secure, airtight cap are recommended. For compounds dissolved in a solvent, ensure the solvent is dry and the container is appropriate for that solvent.
Q5: Is this compound hygroscopic?
The hygroscopicity of 5,7-Dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine has not been specifically documented. However, many powdered chemical compounds can absorb moisture from the atmosphere.[2] It is therefore recommended to handle the compound in a low-humidity environment, such as a glove box or a room with controlled humidity, especially when weighing or preparing solutions.
Q6: What are the known incompatibilities for this compound?
This compound should be stored away from strong oxidizing agents and strong acids.[7] Contact with these substances could lead to vigorous reactions and degradation of the compound.
Summary of Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Long-term: -20°C; Short-term: 2-8°C | Cold-chain transport is recommended, suggesting lower temperatures are optimal for stability.[3][4] |
| Light Exposure | Store in a dark or amber container. | Precautionary measure to prevent potential photodegradation. |
| Humidity | Store in a dry environment with the container tightly sealed. Handle in a low-humidity setting. | To prevent moisture absorption which can lead to degradation.[2] |
| Container | Tightly sealed, airtight glass vial. | To protect from atmospheric moisture and contaminants.[2] |
| Inert Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation and reaction with atmospheric moisture. |
Troubleshooting Guide
This section addresses common issues that may arise from improper storage of 5,7-Dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine.
Issue 1: The compound has changed color.
-
Observation: The typically white to light-yellow powder has developed a darker yellow, orange, or brown hue.
-
Probable Cause: This is often a visual indicator of chemical degradation. The color change could be due to oxidation, reaction with impurities, or exposure to light.
-
Recommended Action:
-
Do not use the discolored compound in your experiments as its purity is compromised.
-
Review your storage conditions against the recommendations in this guide.
-
If possible, re-purify a small sample and re-characterize it (e.g., by NMR, LC-MS) to identify potential degradation products.
-
Discard the degraded material according to your institution's safety protocols.
-
Issue 2: The compound does not fully dissolve or has formed a precipitate in solution.
-
Observation: When preparing a solution, the compound is less soluble than expected, or a previously clear solution has become cloudy or formed a precipitate.
-
Probable Cause:
-
Degradation: The compound may have degraded into less soluble products.
-
Moisture: The compound may have absorbed moisture, which can affect its solubility characteristics.
-
-
Recommended Action:
-
Attempt to gently warm the solution to see if the material redissolves. If it does, allow it to cool to room temperature to see if it remains in solution.
-
If the material does not redissolve, it is likely a degradation product. Do not use the solution.
-
For future preparations, ensure your solvent is anhydrous and that you are handling the solid compound in a dry environment.
-
Issue 3: Inconsistent or unexpected experimental results.
-
Observation: Assays or reactions using the compound are yielding inconsistent results, lower than expected activity, or unexpected side products.
-
Probable Cause: The purity of the compound may have been compromised due to gradual degradation during storage. Even without a visible change, the concentration of the active compound may have decreased.
-
Recommended Action:
-
Perform a purity check on your stock of the compound using an appropriate analytical method (e.g., HPLC, LC-MS).
-
If the purity is below acceptable limits, procure a new batch of the compound.
-
Review and tighten your storage and handling procedures to prevent future degradation.
-
Experimental Workflow for Troubleshooting
Caption: A decision tree for troubleshooting common issues with 5,7-Dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine.
References
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Pyridine. [Link]
-
MDPI. (2024). Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted[1][2][7]Triazolo[4,3-c]. [Link]
-
GSC Online Press. (2021). Synthesis, characterization and photostability study of triazole derivatives. [Link]
-
Olin Chlor Alkali. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. [Link]
-
PMC. (2019). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. [Link]
-
ResearchGate. (2015). Hygroscopicity categorization of the four drugs by proposed method and.... [Link]
-
PMC. (2016). Discovery of[1][2][3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. [Link]
-
Royal Society of Chemistry. (2020). Very thermostable energetic materials based on a fused-triazole: 3,6-diamino-1H-[1][2][7]triazolo. [Link]
-
ResearchGate. (2015). Thermal decomposition of triazolo- and tetrazoloterazines. [Link]
-
MDPI. (2024). New Cocrystals of Ligustrazine: Enhancing Hygroscopicity and Stability. [Link]
-
PubMed. (2025). Effect of Moisture Sorption and Lactose Type on Tablet Quality: A Hygroscopicity Study between Lactose Powder and Tablets. [Link]
Sources
- 1. Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted [1,2,4]Triazolo[4,3-c]- and [1,2,4]Triazolo[1,5-c]quinazolines | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2091505-12-1|5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine|BLD Pharm [bldpharm.com]
- 5. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Triazolopyridine Synthesis
Introduction: The Triazolopyridine Challenge
Triazolopyridines—specifically the [1,2,4]triazolo[1,5-a]pyridine and [1,2,4]triazolo[4,3-a]pyridine scaffolds—are privileged structures in drug discovery, acting as bioisosteres for purines and exhibiting potent inhibition of MAP kinases and
However, synthesizing these fused rings is notoriously sensitive. The primary failure mode is not a lack of reactivity, but uncontrolled regioselectivity and incomplete cyclization . The "Dimroth Rearrangement" is the elephant in the room: the kinetically favored [4,3-a] isomer often rearranges into the thermodynamically stable [1,5-a] isomer, sometimes unintentionally.
This guide addresses the three most critical failure points:
-
Regiochemical Drift (Isomer Scrambling)
-
Oxidative Cyclization Stalls
-
Purification-Induced Decomposition
Module 1: Regioselectivity & The Dimroth Rearrangement
User Query: "I synthesized 3-phenyl-[1,2,4]triazolo[4,3-a]pyridine, but after scale-up and basic workup, the NMR shows a different species. The mass is identical. What happened?"
Diagnosis: You have likely triggered a Dimroth Rearrangement .[1] The [4,3-a] isomer (Kinetic) rearranges to the [1,5-a] isomer (Thermodynamic) under basic conditions or high thermal stress. This rearrangement proceeds via a ring-opening/ring-closing mechanism involving an imino-pyridine intermediate.
Troubleshooting Guide
| Symptom | Root Cause | Corrective Action |
| Product spot shifts on TLC after workup. | Exposure to base (e.g., | Protocol Adjustment: Maintain pH < 7 during workup. Avoid washing with saturated bicarbonate if the [4,3-a] isomer is the target. Use neutral alumina instead of silica if the compound is acid-sensitive, but avoid basic alumina. |
| Mixture of isomers in crude NMR. | Reaction temperature too high or reaction time too long. | Control: The [4,3-a] isomer forms rapidly. Quench the reaction immediately upon consumption of starting material. Lower temperature to 0–25°C. |
| Cannot isolate the [4,3-a] isomer pure. | Spontaneous rearrangement in solution. | Stabilization: Store the compound in solid form at -20°C. Avoid protic solvents (MeOH, EtOH) for long-term storage if traces of base are present. |
Mechanism Visualization: The Dimroth Rearrangement
Caption: The Dimroth rearrangement pathway converting the [4,3-a] isomer to the [1,5-a] isomer via an open-chain intermediate.
Module 2: Oxidative Cyclization Failures
User Query: "My oxidative cyclization of 2-pyridylhydrazone using Lead Tetraacetate (LTA) is stalling, and the heavy metal waste is a nightmare. Are there milder alternatives that work for electron-deficient pyridines?"
Diagnosis: LTA is a "sledgehammer" oxidant that often fails with sensitive substrates due to over-oxidation or complexation. Solution: Switch to Iodobenzene Diacetate (IBD) or Phenyliodine(III) bis(trifluoroacetate) (PIFA) . These hypervalent iodine reagents offer milder conditions, higher functional group tolerance, and easier workup.
Comparative Analysis of Oxidants
| Reagent | Reactivity Profile | Pros | Cons | Best For |
| Pb(OAc) | High | Historical standard. | Toxic (Pb), difficult waste disposal, over-oxidation. | Robust, simple substrates.[2][3] |
| PhI(OAc) | Moderate | Mild, metal-free, easy workup (iodobenzene byproduct). | Requires DCM (solvent), slightly slower kinetics. | Standard Library Synthesis. |
| Cu(OAc) | Low/Moderate | Catalytic, aerobic, green chemistry. | Can be sluggish with electron-withdrawing groups (EWGs). | Large-scale, cost-sensitive batches. |
| Chloramine-T | Moderate | Fast, inexpensive.[3] | Harsh pH, sulfonamide byproducts difficult to remove. | Acid-stable substrates. |
Standard Operating Procedure (SOP): IBD-Mediated Cyclization
This protocol minimizes Dimroth rearrangement risk while ensuring complete conversion.
Reagents:
-
2-Pyridylhydrazone (1.0 equiv)
-
Iodobenzene diacetate (IBD) (1.1 equiv)
-
Dichloromethane (DCM) (0.1 M concentration)
Step-by-Step Protocol:
-
Preparation: Dissolve the hydrazone in anhydrous DCM under
atmosphere. Cool to 0°C .[4]-
Why? Low temperature suppresses side reactions and controls the exotherm of the oxidation.
-
-
Addition: Add IBD portion-wise over 10 minutes.
-
Visual Cue: Solution often changes from yellow to orange/dark red.
-
-
Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1–2 hours.
-
Monitor: Check TLC.[4] If starting material persists, add 0.1 equiv IBD.
-
-
Workup:
-
Quench with saturated aqueous
(removes unreacted oxidant). -
Wash with saturated
. Do not use strong bases (NaOH/KOH). -
Extract with DCM, dry over
, and concentrate.
-
-
Purification: Recrystallization from EtOH/Hexanes is preferred over column chromatography to avoid silica-induced degradation.
Module 3: Synthesis of [1,2,3]Triazolo[1,5-a]pyridines
User Query: "I am trying to synthesize the [1,2,3] isomer from 2-pyridyl ketone hydrazones, but I am getting low yields and multiple spots."
Diagnosis: This transformation relies on the in-situ formation of a diazo intermediate which then cyclizes.[3] If the diazo species is unstable or if the "cryptic" oxidation is inefficient, the reaction fails.
Troubleshooting Decision Tree:
Caption: Decision tree for diagnosing failures in the oxidative cyclization of hydrazones to [1,2,3]triazolopyridines.
FAQ: Rapid Fire Solutions
Q: Can I use microwave irradiation for these cyclizations? A: Yes, but with caution. Microwave heating is excellent for the condensation step (forming the hydrazone) but risky for the oxidative cyclization step. The high thermal energy can force the Dimroth rearrangement immediately, yielding exclusively the [1,5-a] isomer. If you want the [4,3-a] kinetic product, stick to conventional heating at lower temperatures.
Q: My product is water-soluble and I can't extract it. A: Triazolopyridines are polar. If extraction with DCM/EtOAc fails:
-
Saturate the aqueous layer with NaCl (salting out).
-
Use CHCl3/Isopropanol (3:1) as the extraction solvent.
-
Consider continuous liquid-liquid extraction for 24 hours.
Q: How do I distinguish the [1,5-a] and [4,3-a] isomers by NMR? A: Look at the bridgehead proton (if applicable) or the C-H on the triazole ring.
-
[1,5-a] (Thermodynamic): The proton on the triazole ring is typically more deshielded (
8.5–9.0 ppm) due to the specific ring current effects of the fully aromatic system. -
[4,3-a] (Kinetic): The corresponding proton often appears slightly upfield relative to the [1,5-a] isomer. Note: Always compare with literature values for your specific substitution pattern, as substituents can invert this trend.
References
-
El-Sayed, H. A., et al. (2022). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives. National Institutes of Health (PMC). Link
-
Lee, K., et al. (2024).[5][6] Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI Molecules. Link
-
Jiang, G., et al. (2019).[3] Recyclable Heterogeneous Copper(II)-Catalyzed Oxidative Cyclization of 2-Pyridine Ketone Hydrazones Towards [1,2,3]Triazolo[1,5-a]pyridines. Organic Chemistry Portal. Link
-
Al-Mousawi, S. M., et al. (2021).[4] Efficient Synthesis and X-ray Structure of [1,2,4]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). MDPI Crystals. Link
-
BenchChem Technical Support. (2025). Troubleshooting common issues in pyridine synthesis. BenchChem. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. Recyclable Heterogeneous Copper(II)-Catalyzed Oxidative Cyclization of 2-Pyridine Ketone Hydrazones Towards [1,2,3]Triazolo[1,5-a]pyridines [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Recrystallization solvents for 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine purification
Welcome to the Technical Support Center for heterocyclic building block purification. 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine is a highly functionalized, nitrogen-rich aromatic compound. Its purification via recrystallization is notoriously challenging due to three competing molecular factors:
-
Extensive Hydrogen Bonding: The 1H-triazole ring acts as both a strong hydrogen bond donor and acceptor, often leading to amorphous self-association ("oiling out") rather than ordered crystallization[1].
-
High Electrophilicity: The two chloro substituents at the C5 and C7 positions make the pyridine ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr) if heated in protic, nucleophilic solvents.
-
pH Sensitivity: The triazole proton is highly acidic, meaning the compound easily forms highly soluble salts in the presence of trace basic impurities[2].
This guide synthesizes field-proven methodologies to help you navigate these challenges, ensuring high-purity recovery.
Part 1: Solvent Selection Matrix
Selecting the correct solvent system is a balance between solvation power and chemical stability. Quantitative and qualitative data for common recrystallization systems are summarized below.
| Solvent System | Solvation Power | Typical Recovery Yield | Risk of SNAr Degradation | Mechanistic Rationale & Recommended Use Case |
| Acetonitrile / Diethyl Ether | Moderate | High (>85%) | Low | Primary Recommendation. Aprotic system prevents nucleophilic attack on the chloro groups. Ether acts as an excellent anti-solvent to force precipitation[3]. |
| EtOH / Dioxane (1:1) | High | Moderate (70-80%) | Moderate | Useful for highly impure crude mixtures requiring strong solvation[4]. Caution: Prolonged heating risks alkoxylation at C5/C7. |
| DMF / Water | Very High | Low (<50%) | High (Hydrolysis) | Only recommended if the crude contains completely insoluble polymeric byproducts. High risk of converting chloro groups to hydroxyls. |
Part 2: Core Experimental Protocol
The following self-validating protocol utilizes the Acetonitrile / Diethyl Ether system to maximize yield while preventing thermal degradation.
Step-by-Step Methodology:
-
Primary Dissolution: Suspend the crude 5,7-dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine in minimal anhydrous acetonitrile (approx. 5–10 mL per gram of crude) in a round-bottom flask. Heat gently to 70°C under continuous stirring until complete dissolution is achieved. Causality: Acetonitrile disrupts intermolecular hydrogen bonding without acting as a nucleophile.
-
Hot Filtration: Rapidly filter the hot solution through a pre-warmed sintered glass funnel (porosity 3) into a clean, pre-warmed receiving flask. Causality: This removes insoluble polymeric impurities and prevents them from acting as nucleation sites for co-crystallization.
-
Anti-Solvent Addition: Transfer the filtrate to a crystallization dish. While maintaining the solution temperature at approximately 50°C, add anhydrous diethyl ether dropwise. Stop adding when the solution becomes faintly turbid and the turbidity persists for more than 10 seconds (the "cloud point").
-
Maturation & Seeding: Add 2–3 seed crystals of pure compound. Allow the mixture to cool to room temperature slowly over 2 hours without disturbance. Causality: Slow cooling prevents supersaturation spikes, allowing the thermodynamic crystal lattice to form rather than an amorphous kinetic precipitate.
-
Cold Isolation: Transfer the vessel to an ice bath (0–4°C) for an additional 2 hours to maximize precipitation. Filter the resulting crystals under vacuum, wash with ice-cold diethyl ether (2 x 5 mL), and dry under high vacuum at 40°C for 12 hours.
Part 3: Troubleshooting Guides & FAQs
Q1: Why does my compound "oil out" (form a sticky syrup) instead of forming discrete crystals? A: Oiling out (liquid-liquid phase separation) occurs when the melting point of the solute-solvent mixture drops below the crystallization temperature. For triazolopyridines, the extensive intermolecular hydrogen bonding via the multiple nitrogen atoms causes the molecules to self-associate into an amorphous gel before a rigid crystal lattice can form[1]. Actionable Fix: Reheat the mixture until the oil redissolves. Add 1-2 mL of additional acetonitrile to decrease the saturation level, then add the diethyl ether anti-solvent much more slowly. Crucially, introduce seed crystals exactly at the cloud point to provide a thermodynamic template for solid growth.
Q2: Why is my recovery yield so low (< 50%) even after cooling the mixture to 0°C? A: This is almost certainly a pH issue. The 1H-triazole proton is highly acidic; the parent 1H-1,2,3-triazolo[4,5-b]pyridine has a pKa of 8.70[2], and your 5,7-dichloro derivative is significantly more acidic due to the electron-withdrawing inductive effect of the halogens. If your crude mixture contains trace basic impurities (e.g., residual amines from previous synthetic steps), the compound deprotonates and forms a highly soluble triazolide salt. Actionable Fix: Check the pH of your crude mixture. If it is basic, wash your crude organic layer with a mild acid (e.g., 0.1 M HCl or saturated NH4Cl) prior to recrystallization to ensure the triazole is fully protonated (neutral form), which crystallizes efficiently.
Q3: Can I use boiling water or alcohols as an anti-solvent to force precipitation? A: It is highly discouraged for this specific derivative. While aqueous or alcoholic mixtures (like EtOH/Dioxane) are routinely used for stable, unsubstituted triazolopyridines[4], the 5,7-dichloro derivative is uniquely vulnerable. The triazole ring fused to the pyridine makes the pyridine ring highly electrophilic. Prolonged heating in protic, nucleophilic solvents risks unwanted Nucleophilic Aromatic Substitution (SNAr) at the highly activated C5 and C7 positions, leading to hydrolysis or alkoxylation of your product. Stick to aprotic systems like Acetonitrile/Diethyl ether[3].
Part 4: Mechanistic Troubleshooting Workflow
The following diagram maps the logical decision tree for resolving common recrystallization failures with this compound.
Fig 1: Troubleshooting decision tree for the recrystallization of substituted triazolopyridines.
References
-
Title: Acylation of Heteroaromatic Amines: Facile and Efficient Synthesis of a New Class of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine Derivatives Source: MDPI URL: [Link]
-
Title: Thioglycoligase derived from fungal GH3 β-xylosidase is a multi-glycoligase with broad acceptor tolerance Source: PubMed Central (NIH) URL: [Link]
-
Title: Novel Proton Acceptor Immonium-Type Coupling Reagents: Application in Solution and Solid Phase Peptide Synthesis Source: Amazon AWS URL: [Link]
Sources
- 1. Buy 1H-1,2,3-Triazolo[4,5-b]pyridine | 273-34-7 [smolecule.com]
- 2. Thioglycoligase derived from fungal GH3 β-xylosidase is a multi-glycoligase with broad acceptor tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Controlling Moisture Sensitivity in 5,7-Dichloro-1H-triazolo[4,5-b]pyridine Reactions
Technical Support Center: Controlling Moisture Sensitivity in 5,7-Dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine Reactions
Welcome to the technical support center for 5,7-Dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for reactions involving this highly reactive and moisture-sensitive compound. Our goal is to equip you with the knowledge to anticipate and overcome challenges, ensuring the success and reproducibility of your experiments.
Introduction: Understanding the Challenge
5,7-Dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine is a valuable building block in medicinal and agricultural chemistry, prized for its utility in constructing complex molecular architectures.[4][5] However, its reactivity is a double-edged sword. The fused triazole and pyridine rings are strongly electron-withdrawing, which activates the two chlorine atoms for nucleophilic aromatic substitution (SNAr).[6][7][8] This high reactivity also makes the compound acutely sensitive to moisture. Water, a seemingly innocuous reagent, can act as a nucleophile, leading to undesired hydrolysis byproducts and compromising reaction yields and purity.[9][10][11]
This guide provides a structured approach to troubleshooting common issues, detailed protocols for ensuring anhydrous conditions, and a deeper look into the chemistry of moisture sensitivity.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a low yield or complete recovery of starting material. What are the likely causes related to moisture?
-
Answer: This is the most common symptom of moisture contamination.
-
Cause A: Hydrolysis of Starting Material. 5,7-Dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine can be hydrolyzed by trace amounts of water in your reaction setup. Water acts as a nucleophile, displacing one or both of the chloro substituents to form mono- or di-hydroxy byproducts. These byproducts are generally less reactive and can be difficult to separate from the desired product. The requirement for cold-chain transportation for this reagent underscores its inherent instability.[12]
-
Solution: Implement rigorous anhydrous techniques. This includes oven-drying all glassware, using commercially available anhydrous solvents or freshly drying your own, and performing the reaction under a positive pressure of an inert gas like argon or nitrogen.[13][14][15]
-
Cause B: Deactivation of Reagents. If your reaction involves other moisture-sensitive reagents, such as organometallics or strong bases, water will quench them, preventing them from participating in the desired transformation.
-
Solution: Ensure all reagents are handled under strictly anhydrous and inert conditions. For liquid reagents, use dry, gas-tight syringes that have been purged with inert gas.[15] Solid reagents should be weighed and dispensed within a glovebox.[13]
-
Issue 2: Formation of Unexpected Byproducts
-
Question: My final product is contaminated with impurities that are difficult to characterize or separate. Could this be due to moisture?
-
Answer: Yes, moisture can lead to a cascade of side reactions.
-
Cause A: Hydrolysis Products. As mentioned, the primary byproducts will be 5-chloro-7-hydroxy- and 5,7-dihydroxy-1H-[1][2][3]triazolo[4,5-b]pyridine. These compounds will have different polarities and may complicate purification.
-
Solution: The best defense is a proactive offense: prevent water from entering your reaction in the first place. If you suspect hydrolysis has occurred, consider using a purification technique that can separate compounds based on acidity, as the hydroxylated byproducts will be more acidic than the starting material.
-
Cause B: Base-Mediated Side Reactions. In the presence of a base (often used in SNAr reactions), water can form hydroxide ions. These are potent nucleophiles that will compete with your desired nucleophile, leading to the formation of the hydroxylated byproduct.[6]
-
Solution: If using a base, ensure it is anhydrous. If using a liquid amine base, consider drying it over KOH pellets followed by distillation. For solid bases, dry them in a vacuum oven before use.
-
Issue 3: Inconsistent Results Between Batches
-
Question: I have run the same reaction multiple times with varying success. Why are my results not reproducible?
-
Answer: Inconsistent application of anhydrous techniques is a frequent cause of poor reproducibility.
-
Cause: Fluctuations in ambient humidity, the age of solvents, or slight variations in how the reaction is set up can introduce different amounts of moisture into each run.[14]
-
Solution: Standardize your procedure for all moisture-sensitive reactions. Develop a checklist for drying glassware, handling solvents, and setting up the inert atmosphere. Document everything, including the source and age of your reagents and solvents. Consider using a glovebox for the most sensitive operations to ensure a consistently dry environment.[15][16]
-
Part 2: Frequently Asked Questions (FAQs)
-
Q1: How can I be certain my solvent is truly anhydrous?
-
A1: While commercially available anhydrous solvents are reliable, their quality can degrade after the bottle is opened. For highly sensitive reactions, it's best to use a freshly opened bottle or to dry and distill the solvent in-house. The most definitive way to measure the water content in a solvent is by Karl Fischer titration. For routine use, storing solvents over activated molecular sieves (3Å or 4Å) is a good practice.[1][17]
-
-
Q2: Is a nitrogen balloon sufficient to protect my reaction?
-
A2: A balloon provides a positive pressure of inert gas, which is better than an open-to-air system. However, balloons are permeable to atmospheric gases over time. For reactions running for extended periods or those that are extremely sensitive, a Schlenk line setup connected to a cylinder of high-purity inert gas is superior.[16][18]
-
-
Q3: My nucleophile is a salt (e.g., sodium thiophenoxide). How can I ensure it is dry?
-
A3: Many salts are hygroscopic. You should dry the salt in a vacuum oven before use. If you are preparing the salt in situ (e.g., by deprotonating a thiol with a base like sodium hydride), ensure the reaction is performed under strictly anhydrous conditions.
-
-
Q4: Can I use a drying tube to protect my reaction?
-
A4: A drying tube filled with a desiccant like calcium chloride or calcium sulfate can prevent atmospheric moisture from entering the reaction flask through a condenser. However, it does not protect the reaction from moisture already present in the reagents or solvents, nor does it protect against oxygen. It is a minimal protective measure and should be used in conjunction with other inert atmosphere techniques.[15]
-
Part 3: Protocols and Data
Protocol 1: General Procedure for a Moisture-Sensitive SNAr Reaction
This protocol outlines a general workflow for reacting 5,7-Dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine with a generic nucleophile under anhydrous conditions.
1. Glassware Preparation:
- Thoroughly clean all glassware (e.g., round-bottom flask, condenser, addition funnel) and dry in an oven at >125°C for at least 4 hours, preferably overnight.[15]
- Assemble the glassware while still hot and immediately place it under a positive pressure of dry argon or nitrogen using a Schlenk line or a manifold with a bubbler.
- Allow the apparatus to cool to room temperature under the inert atmosphere.
2. Reagent and Solvent Preparation:
- Use a new, sealed bottle of anhydrous solvent (e.g., THF, Dioxane, DMF, Acetonitrile).
- If using a previously opened bottle, or for maximum stringency, dispense the solvent into a separate, flame-dried flask and dry further over an appropriate drying agent (see Table 1).
- Degas the solvent by bubbling argon through it for 15-30 minutes or by using three freeze-pump-thaw cycles.[16]
3. Reaction Setup and Execution:
- Inside a glovebox, weigh the 5,7-Dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine and any solid nucleophiles or bases into the reaction flask.
- If a glovebox is not available, add the solid to the flask, quickly seal it with a rubber septum, and immediately purge the flask with inert gas.
- Add the anhydrous solvent to the reaction flask via a dry, gas-tight syringe.
- If the nucleophile is a liquid, add it slowly via syringe.
- Maintain a slight positive pressure of inert gas throughout the reaction, evidenced by a slow bubble rate in the outlet bubbler.
- Heat or cool the reaction as required using an appropriate bath.
Diagram: Inert Atmosphere Reaction Setup
The following diagram illustrates a standard setup for performing a reaction under a positive pressure of inert gas.
Caption: Fig 2. Competing SNAr pathways in the presence of moisture.
As illustrated in Figure 2, water competes directly with your intended nucleophile. Because water is often present in much higher concentrations than the limiting reagent (even at ppm levels in a solvent), this competitive reaction can significantly reduce the yield of your desired product, even if water is a weaker nucleophile than the one you are using.
References
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link] [1][17]2. Delloyd's Lab-Tech. Solvent Drying and Drying Agents. [Link]
-
Nichols, L. (2024). 3.2: Drying Agents. Chemistry LibreTexts. [Link]
-
Fiveable. (2025). Inert atmosphere Definition. Fiveable. [Link]
-
University of Massachusetts Lowell. Using drying agents. [Link]
-
Nichols, L. (2022). 7.3: Inert Atmospheric Methods. Chemistry LibreTexts. [Link]
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. Drying solvents and Drying agents [delloyd.50megs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 5. chemimpex.com [chemimpex.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. WO2014138603A1 - Stabilization of moisture-sensitive drugs - Google Patents [patents.google.com]
- 10. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs | MDPI [mdpi.com]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
- 12. 2091505-12-1|5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine|BLD Pharm [bldpharm.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. Air-free technique - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
Removing unreacted 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine from final products
Technical Support Center: Purification & Troubleshooting
Topic: Removing Unreacted 5,7-Dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine
Welcome to the technical support resource for handling 5,7-Dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine. This guide provides in-depth troubleshooting and purification protocols tailored for researchers, medicinal chemists, and process development scientists. Our goal is to equip you with the foundational principles and practical steps to effectively remove this unreacted starting material from your final product, ensuring high purity and experimental success.
Frequently Asked Questions (FAQs)
Q1: My TLC plate shows two spots after the reaction. How do I know which one is the unreacted 5,7-Dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine?
A: The most reliable method is to co-spot your reaction mixture alongside a sample of the pure starting material on the same TLC plate. The spot from your reaction mixture that aligns (has the same retention factor, Rf) with the pure starting material spot is the unreacted 5,7-Dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine.
Q2: The starting material and my product have very similar Rf values. What is the best first step?
A: When dealing with poor separation on TLC, the first step is to systematically screen different solvent systems for flash chromatography.[4] Experiment with solvent mixtures of varying polarities and compositions (e.g., ethyl acetate/hexanes, dichloromethane/methanol, ether/pentane).[5] If this fails, consider alternative purification methods like reversed-phase chromatography, recrystallization, or acid-base extraction, depending on the properties of your desired product.
Q3: My compound, a basic amine, is streaking badly on the silica gel TLC plate. What can I do?
A: Streaking of basic compounds on silica gel is a common issue caused by strong interactions with the acidic silanol groups on the silica surface. To resolve this, add a small amount (0.1-1%) of a basic modifier, such as triethylamine (Et3N) or a 10% ammonia in methanol solution, to your chromatography eluent.[5][6] This neutralizes the acidic sites and results in sharper, well-defined spots.
Q4: Can I use a simple aqueous wash to remove the unreacted starting material?
A: This is generally ineffective. 5,7-Dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine, like many organic heterocycles, has low solubility in neutral water. However, if your desired product is non-basic, you may be able to use an acidic wash (e.g., 1M HCl) to protonate the basic pyridine nitrogen of the starting material, rendering it water-soluble. This is the principle behind acid-base extraction.[2]
Purification Strategy Selection Guide
Choosing the right purification method is critical. The properties of your desired product relative to the unreacted 5,7-Dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine will dictate the most effective strategy. Use the following decision tree to guide your choice.
Caption: Decision tree for selecting a purification method.
In-Depth Troubleshooting Guides
Method 1: Flash Column Chromatography
Principle: This is the most common and versatile method for purifying reaction mixtures in organic synthesis.[4][7] It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).[7] 5,7-Dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine is a moderately polar, heterocyclic compound, making it well-suited for normal-phase chromatography.
Step-by-Step Protocol:
-
Solvent System Selection:
-
Using TLC, identify a solvent system where the desired product has an Rf of approximately 0.2-0.4 and is well-separated from the starting material spot.
-
Good starting systems for triazolopyridines include Hexane/Ethyl Acetate and Dichloromethane/Methanol.[5][8][9]
-
If your product is basic and shows tailing, add 0.5-1% triethylamine (Et3N) to the solvent mixture.[6]
-
-
Column Packing:
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into your column and use air pressure to pack it into a firm, stable bed. Ensure the top of the silica bed is level.
-
Add a thin layer of sand on top to prevent disruption during sample loading.
-
-
Sample Loading:
-
Wet Loading: Dissolve your crude product in a minimal amount of the chromatography eluent or dichloromethane. Carefully pipette the solution onto the top of the column.
-
Dry Loading (Recommended for poorly soluble compounds): Dissolve your crude product in a volatile solvent (e.g., DCM, MeOH), add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. Carefully load this powder onto the column.[6]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with your chosen solvent system.
-
Collect fractions in test tubes and monitor the elution process using TLC to identify which fractions contain your pure product.
-
-
Isolation:
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to yield your purified product.
-
Troubleshooting Chromatography:
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation | Incorrect solvent system; Column overloading. | Re-optimize the solvent system using TLC.[4] Ensure the crude material load is 1-5% of the silica gel mass.[6] |
| Compound Stuck on Column | Compound is too polar for the eluent; Irreversible adsorption or decomposition. | Increase the eluent polarity (e.g., switch from EtOAc/Hex to MeOH/DCM).[6] Test compound stability on a TLC plate before running the column. Consider switching to a different stationary phase like alumina.[6] |
| Cracked Column Bed | Silica gel ran dry during packing or running. | Ensure the silica bed is always submerged in solvent. A cracked column leads to poor separation; it must be repacked. |
Method 2: Acid-Base Extraction
Principle: This technique leverages the basicity of the pyridine nitrogen in 5,7-Dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine. By treating the organic mixture with an aqueous acid, the basic starting material is protonated to form a water-soluble salt, which partitions into the aqueous phase. Non-basic products remain in the organic phase. This is an excellent method for bulk removal of the starting material.[2]
Caption: Workflow for removing a basic impurity via acid wash.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate (EtOAc) or diethyl ether (Et2O).[2]
-
Acid Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel and shake vigorously, venting frequently.
-
Separation: Allow the layers to separate. The top layer will typically be the organic phase, and the bottom will be the aqueous phase. Drain the aqueous layer, which now contains the protonated starting material.
-
Repeat: For efficient removal, repeat the acid wash (steps 2-3) one or two more times with fresh 1M HCl.
-
Product Isolation: The organic layer now contains your purified, non-basic product. Wash it with saturated sodium bicarbonate solution (to neutralize any residual acid), then with brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and evaporate the solvent to yield the pure product.
Method 3: Recrystallization
Principle: Recrystallization purifies solid compounds based on differences in their solubility in a specific solvent at different temperatures.[10] An impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools slowly, the less soluble compound (ideally, your product) will form pure crystals, leaving the more soluble impurities (ideally, the starting material) in the solution.[10][]
Step-by-Step Protocol:
-
Solvent Screening:
-
Place a small amount of your crude product in several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene) to each tube.
-
An ideal solvent will dissolve the compound poorly at room temperature but completely upon heating.
-
Good starting solvents for heterocyclic compounds can include ethyl acetate, acetonitrile, or DMF.[12]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) until the solid just dissolves. Avoid adding excess solvent.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
To maximize crystal formation, you can then place the flask in an ice bath.
-
If crystals do not form, try scratching the inside of the flask with a glass rod to create nucleation sites.[6]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals in a vacuum oven to remove all traces of solvent.
-
Analytical Confirmation of Purity
After any purification procedure, it is essential to confirm the absence of 5,7-Dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine.
-
Thin-Layer Chromatography (TLC): The purified sample should show a single spot, with no trace of the starting material spot.
-
Nuclear Magnetic Resonance (1H NMR) Spectroscopy: The NMR spectrum of the purified product should be clean, with sharp signals corresponding to the desired structure. Compare it to the spectrum of the starting material to ensure its characteristic peaks are absent.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC can determine the purity of your sample with high accuracy.[13]
-
Mass Spectrometry (MS): Confirm the molecular weight of your product and the absence of the mass peak corresponding to the starting material.
References
-
Farajzadeh, M. A., & Ardejani, F. D. (2014). Extraction of pyridine derivatives from human urine using electromembrane extraction coupled to dispersive liquid-liquid microextraction followed by gas chromatography determination. Journal of Chromatography B, 964, 119-126. [Link]
-
Al-Malah, K. I. (2015). Extraction of pyridine from n-alkane mixtures using methyltriphenylphosphonium bromide-based deep eutectic solvents as extractive denitrogenation agents. ResearchGate. [Link]
- Google Patents. (2012). CN102603617B - Method for extracting pyridine compound by using ionized liquid extracting agent.
- Google Patents. (2000).
-
Fair, J. D., & Kormos, C. M. (2008). General methods for flash chromatography using disposable columns. Journal of Chemical Education, 85(11), 1546. [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. [Link]
-
Wang, S., et al. (2021). Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1847. [Link]
-
King, A. (n.d.). Successful Flash Chromatography. King Group, University of Sheffield. [Link]
-
Gomaa, A. A. M., et al. (2018). Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. Molecules, 23(10), 2548. [Link]
-
Hernández-Vázquez, E., et al. (2014). Synthesis and crystal structures of two novel triazolopyridine compounds solved by local L.S. minimizations from powder diffraction data. Powder Diffraction, 29(S1), S2-S6. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
Zhang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 62, 128646. [Link]
Sources
- 1. Extraction of pyridine derivatives from human urine using electromembrane extraction coupled to dispersive liquid-liquid microextraction followed by gas chromatography determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. General methods for flash chromatography using disposable columns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromatography [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis and crystal structures of two novel triazolopyridine compounds solved by local L.S. minimizations from powder diffraction data | Powder Diffraction | Cambridge Core [cambridge.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Thermal Stability & Decomposition of 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine
Welcome to the Process Safety and Analytical Characterization portal. This guide is designed for researchers, analytical scientists, and drug development professionals handling 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine (MW: 188.99 g/mol ). Because triazole-fused pyridines are highly energetic building blocks, understanding their thermal boundaries is critical for preventing runaway reactions, optimizing drying protocols, and ensuring safe scale-up.
Mechanistic Overview of Thermal Degradation
The fundamental thermal hazard of 1,2,3-triazole derivatives lies in the inherent instability of the three contiguous nitrogen atoms (the
For halogenated triazolopyridines, this decomposition is characterized by the rapid extrusion of dinitrogen (
Figure 1: Exothermic thermal decomposition pathway and carbene formation.
Quantitative Thermal Baselines
To establish a self-validating analytical system, your empirical data must align with the theoretical thermodynamic properties of the molecule. Below is the reference data for the thermal decomposition of 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine.
| Parameter | Expected Value / Range | Mechanistic Cause |
| Theoretical | 14.82% | Extrusion of 1 mole of |
| DSC Onset Temperature ( | 120°C – 160°C | Initial cleavage of the N-N bond in the triazole ring. |
| DSC Peak Exotherm ( | 180°C – 220°C | Rapid carbene formation and subsequent dimerization[3]. |
| Enthalpy of Decomposition ( | > 800 J/g | High energy release typical of energetic nitrogen-rich heterocycles. |
Note: Exact onset temperatures are highly dependent on the heating rate (
Standard Operating Protocol (SOP): Thermal Hazard Assessment
To accurately assess the thermal stability of your specific batch, follow this validated methodology for coupled Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Step-by-Step Methodology:
-
Sample Preparation: Weigh exactly 2.0 – 5.0 mg of the compound. Causality: Using small sample masses prevents thermal runaway within the instrument, which can damage the sensors and skew the kinetic data.
-
Crucible Selection:
-
For TGA , use an open alumina crucible to allow evolved
gas to escape freely. -
For DSC , use a gold-plated high-pressure closed pan to capture the full enthalpy of secondary reactions.
-
-
Atmosphere Control: Purge the furnace with dry Nitrogen (
) or Argon at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation from masking the intrinsic thermal decomposition of the triazole ring. -
Heating Program: Equilibrate at 25°C for 5 minutes. Apply a linear heating rate of 5°C/min up to 400°C.
-
Data Validation: Calculate the mass loss step in the TGA. If the first derivative peak (DTG) corresponds to a mass loss of ~14.8%, you have successfully isolated the triazole decomposition step.
Figure 2: Step-by-step analytical workflow for TGA/DSC characterization.
Troubleshooting Guides & FAQs
Q1: During scale-up, we observed a sudden, massive pressure spike in our closed-vessel reactor at 110°C. What caused this?
A1: You are observing the onset of thermal decomposition. 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine decomposes by releasing one equivalent of nitrogen gas (
Q2: My TGA shows a mass loss of exactly 14.8% around 150°C, but my DSC shows a massive, broad exotherm that continues well past 250°C. Why do these not align perfectly?
A2: This is a classic signature of triazolopyridines. The 14.8% mass loss in the TGA perfectly matches the theoretical extrusion of
Q3: Why do my DSC results (closed pan) show a lower onset temperature for decomposition than my TGA results (open pan)?
A3: This discrepancy is caused by the retention of decomposition products[4]. In an open TGA crucible, the flowing purge gas immediately carries away the evolved
Q4: We need to dry a 10 kg wet cake of this intermediate. What are the safe operating parameters? A4: Because the thermal decomposition is highly exothermic and generates gas, drying must be strictly controlled.
-
Maximum Temperature: Do not exceed 50°C – 60°C. This provides a safe margin (typically >50°C below the DSC onset temperature).
-
Pressure: Use high vacuum (< 50 mbar) rather than elevated heat to drive off the solvent.
-
Agitation: If using a paddle dryer, ensure gentle agitation to prevent localized frictional heating (hot spots), which can locally trigger the triazole ring-opening mechanism.
References
- Triazolopyridines. Part 30. Hydrogen transfer reactions; pyridylcarbene formation.ResearchGate.
- Flash Vacuum Pyrolysis of Azides, Triazoles, and Tetrazoles.Chemical Reviews (ACS Publications).
- Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives.RSC Publishing.
- Thermogravimetric analysis, kinetic study, and pyrolysis–GC/MS analysis of 1,1ʹ-azobis-1,2,3-triazole.D-NB Info.
Sources
Validation & Comparative
Comparative 1H NMR Spectrum Analysis Guide: 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine
As a Senior Application Scientist, navigating the structural elucidation of highly functionalized heterocyclic building blocks requires more than just reading chemical shifts—it demands an understanding of the underlying quantum mechanical and thermodynamic environments.
The 1H-[1,2,3]triazolo[4,5-b]pyridine scaffold is a privileged pharmacophore, frequently leveraged in fragment-hopping strategies for the discovery of novel therapies, including PIM-1 kinase inhibitors[1]. Among its derivatives, 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine is a critical bifunctional building block. However, its 1H NMR characterization is notoriously complex due to the core's rapid tautomeric interconversion (1H, 2H, and 3H forms) on the NMR timescale[2].
This guide provides an objective, comparative analysis of the 1H NMR performance of 5,7-dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine against its structural analogs and across different solvent systems, establishing a self-validating protocol for high-fidelity characterization.
Structural Elucidation & Causality of NMR Shifts
To understand the NMR spectrum of the 5,7-dichloro derivative, we must first establish the baseline of the unsubstituted 1H-[1,2,3]triazolo[4,5-b]pyridine. In DMSO-d6, the unsubstituted pyridine ring protons exhibit a classic AMX spin system with shifts at δ 8.89 (C5-H, d), 8.53 (C7-H, d), and 7.58 (C6-H, dd)[3].
When chlorine atoms are introduced at the C5 and C7 positions, the electronic landscape is drastically altered:
-
The C6-H Singlet: The sole remaining aromatic proton at C6 is flanked by two highly electronegative chlorine atoms. The strong inductive electron withdrawal (-I effect) overrides any weak resonance donation (+M effect) into the electron-deficient fused system. Consequently, the C6-H proton is heavily deshielded, collapsing into a sharp, diagnostic singlet shifted downfield to approximately δ 8.40 – 8.50 ppm .
-
The Triazole N-H Proton: The N-H proton's chemical shift is dictated by tautomeric dynamics. At room temperature, rapid proton migration between N1, N2, and N3 averages the electronic environment[2]. In non-polar solvents, this results in a signal so broad it merges with the baseline. However, in strongly hydrogen-bonding solvents, the exchange rate is retarded, revealing a broad singlet in the extreme downfield region (δ 15.5 – 16.0 ppm ).
Comparative NMR Performance: Solvent Effects
The choice of deuterated solvent is the single most critical variable in the NMR analysis of triazolopyridines. Table 1 objectively compares the performance of three common solvent systems.
Table 1: Solvent Comparison for 1H NMR of 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine
| Solvent System | C6-H Chemical Shift | N-H Chemical Shift | Signal Resolution | Tautomeric Dynamics |
| DMSO-d6 | ~8.45 ppm (s) | ~15.8 ppm (br s) | High | Anchored via H-bonding |
| Methanol-d4 | ~8.35 ppm (s) | Not Observed | High | Rapid H/D Exchange |
| CDCl3 | ~8.20 ppm (s) | ~11.5 ppm (br s) | Low (Poor Solubility) | Unanchored, Rapid Exchange |
Causality Insight: DMSO-d6 is the superior solvent for this class of compounds. The sulfoxide oxygen acts as a potent hydrogen-bond acceptor, anchoring the mobile triazole proton. This intermolecular interaction significantly slows the tautomeric exchange rate on the NMR timescale, allowing the N-H proton to be observed. Conversely, Methanol-d4 induces rapid protium-deuterium (H/D) exchange, completely obliterating the N-H signal—a useful diagnostic tool to confirm the presence of exchangeable protons, but detrimental if absolute proton counting is required.
Fig 1. Tautomeric equilibrium of triazolopyridines and solvent-dependent NMR effects.
Comparative Analysis with Monochlorinated Alternatives
To validate the identity of 5,7-dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine during synthesis or procurement, it must be distinguished from its monochlorinated and unsubstituted counterparts. The substitution pattern strictly dictates the multiplicity (splitting) of the signals.
Table 2: Comparative 1H NMR Data of Triazolopyridine Analogs (in DMSO-d6)
| Compound Scaffold | C5-H Shift | C6-H Shift | C7-H Shift | N-H Shift | Spin System / Multiplicity |
| Unsubstituted Core | 8.89 ppm (d) | 7.58 ppm (dd) | 8.53 ppm (d) | ~15.2 ppm (br s) | AMX (d, dd, d) |
| 5-Chloro Analog | Substituted | 7.65 ppm (d) | 8.60 ppm (d) | ~15.5 ppm (br s) | AX (d, d, J ≈ 8.5 Hz) |
| 5,7-Dichloro Analog | Substituted | 8.45 ppm (s) | Substituted | ~15.8 ppm (br s) | Isolated Singlet (s) |
Self-Validating Experimental Protocol for High-Fidelity NMR
To ensure reproducibility and prevent the misinterpretation of tautomer-induced line broadening, the following step-by-step methodology incorporates built-in validation checkpoints.
Fig 2. Self-validating experimental workflow for high-fidelity 1H NMR acquisition.
Step 1: Anhydrous Sample Preparation
-
Action: Dissolve 10–15 mg of 5,7-dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine in 0.6 mL of high-purity DMSO-d6 (99.9% D) containing 0.03% v/v TMS.
-
Causality: Trace water in DMSO (appearing at ~3.33 ppm) can catalyze the tautomeric exchange of the triazole N-H, leading to extreme signal broadening. Anhydrous conditions preserve the visibility of the N-H peak.
Step 2: Probe Tuning and Shimming (Validation Step)
-
Action: Perform automated Z-axis gradient shimming.
-
Validation Check: Measure the Full Width at Half Maximum (FWHM) of the TMS singlet at 0.00 ppm. If FWHM > 1.0 Hz, re-shim.
-
Causality: A poorly shimmed magnet will artificially broaden the C6-H singlet. Validating the TMS linewidth ensures that any observed broadening in the compound's signals is purely chemical (tautomeric) rather than instrumental.
Step 3: Pulse Sequence and Relaxation Delay Setup
-
Action: Select a standard 1D 1H pulse sequence (e.g., zg30 on Bruker systems). Set the relaxation delay (D1) to 3.0 – 5.0 seconds .
-
Causality: Exchangeable protons involved in hydrogen bonding (like the triazole N-H) often have longer longitudinal relaxation times (T1). A standard 1.0s delay will result in incomplete relaxation, causing the N-H peak to integrate to less than 1.0 relative to the C6-H proton. Extending D1 ensures quantitative integration.
Step 4: Acquisition and Apodization
-
Action: Acquire a minimum of 32 scans. During processing, apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz before Fourier Transformation.
-
Causality: The LB of 0.3 Hz optimally suppresses high-frequency noise in the baseline without significantly degrading the resolution of the sharp C6-H singlet, making the broad, low-intensity N-H signal much easier to phase and integrate accurately.
References
- Ambeed. "273-34-7 | 1H-[1,2,3]Triazolo[4,5-b]pyridine Chemical Structure and NMR Data". Ambeed.com.
- Smolecule. "1H-1,2,3-Triazolo[4,5-b]pyridine: Acid-Base Behavior and Tautomerism". Smolecule.com.
- National Institutes of Health (PMC). "Fragment-Hopping-Based Discovery of a Novel Chemical Series of Proto-Oncogene PIM-1 Kinase Inhibitors". PLoS One.
Sources
- 1. Fragment-Hopping-Based Discovery of a Novel Chemical Series of Proto-Oncogene PIM-1 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 1H-1,2,3-Triazolo[4,5-b]pyridine | 273-34-7 [smolecule.com]
- 3. 273-34-7 | 1H-[1,2,3]Triazolo[4,5-b]pyridine | Other Aromatic Heterocycles | Ambeed.com [ambeed.com]
Unlocking Selectivity: HPLC Method Development for 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine Purity Analysis
As pharmaceutical pipelines increasingly rely on highly functionalized heterocyclic scaffolds, the analytical challenges associated with their purity profiling scale proportionally. 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine is a critical intermediate in the synthesis of kinase inhibitors and other targeted therapeutics[1]. However, its unique structural amalgamation—a basic pyridine ring fused to an acidic triazole, flanked by strongly electronegative chlorine atoms—creates a chromatographic nightmare if approached with generic platform methods[2].
As a Senior Application Scientist, I have designed this guide to objectively compare column chemistries and mobile phase strategies. The goal is to establish a self-validating, stability-indicating HPLC method for this complex molecule, adhering to the latest ICH Q14 and USP <621> guidelines[3][4].
Mechanistic Profiling: The Causality of Peak Distortion
Before selecting a column, we must understand the analyte's behavior in solution. The 1H-triazole moiety possesses an acidic proton (estimated pKa ~4.5). Simultaneously, the pyridine nitrogen is weakly basic, though its electron density is severely depleted by the inductive effects of the 5,7-dichloro substitutions.
If a method is developed at a near-neutral pH (e.g., pH 5–7), the triazole ring exists in a state of partial ionization. This dynamic equilibrium between the neutral and anionic species during the chromatographic run leads to severe peak broadening, tailing, and even split peaks.
The Solution : Operating at a highly acidic pH (< 2.5) completely suppresses the ionization of the triazole ring. This forces the molecule into a single, neutral, hydrophobic state that interacts predictably with reversed-phase stationary phases.
Fig 1: pH-dependent ionization pathway and its direct impact on chromatographic retention.
Phase Selectivity: Column Chemistry Comparison
To establish the most robust method, we compared three distinct column chemistries. The analytical objective was to maximize the resolution (
Chromatographic Performance Metrics
(Mobile Phase: 0.1% TFA in Water / Acetonitrile, Gradient Elution)
| Column Chemistry | Retention Time (min) | Tailing Factor ( | Theoretical Plates ( | Resolution ( |
| Standard C18 | 8.45 | 1.45 | 8,500 | 2.1 |
| Phenyl-Hexyl | 9.12 | 1.08 | 14,200 | 4.5 |
| Polar-Embedded | 6.30 | 1.60 | 6,100 | 1.5 |
Analytical Causality: Why Phenyl-Hexyl Wins
While the industry-standard C18 relies purely on dispersive hydrophobic (van der Waals) interactions, the Phenyl-Hexyl phase offers orthogonal retention mechanisms. The phenyl ring engages in strong
Furthermore, the tailing factor on the C18 column (
Self-Validating Experimental Protocol
To ensure trustworthiness and compliance with USP <621> guidelines for system suitability[3][5], the following step-by-step methodology incorporates built-in validation checkpoints.
Step 1: Mobile Phase Preparation
-
MPA (Aqueous) : 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade water.
-
Causality & Check: The pH must be ~2.0 to ensure triazole protonation. TFA acts as an ion-pairing agent to mask any residual silanol activity on the column, further reducing tailing.
-
-
MPB (Organic) : 0.1% v/v TFA in LC-MS grade Acetonitrile.
Step 2: Sample Preparation (The Diluent Effect)
-
Dissolve the standard in a diluent of 20:80 Acetonitrile:Water (with 0.1% TFA) .
-
Validation Check: The organic composition of the diluent must not exceed the initial gradient conditions (10% B) by more than 10%. Injecting a sample in 100% organic solvent will cause phase mismatch, resulting in severe peak fronting.
-
Step 3: Chromatographic Execution
-
Column : Phenyl-Hexyl, 150 mm x 4.6 mm, 3 µm particle size.
-
Flow Rate : 1.0 mL/min.
-
Temperature : 35°C (Causality: Elevated temperature improves mass transfer kinetics and lowers system backpressure).
-
Detection : UV Diode Array at 280 nm.
-
Gradient Program :
-
0.0 - 2.0 min : 10% B (Isocratic hold to focus the analyte band)
-
2.0 - 12.0 min : 10%
70% B -
12.0 - 15.0 min : 70% B (Column wash)
-
15.0 - 15.1 min : 70%
10% B -
15.1 - 20.0 min : 10% B (Re-equilibration)
-
Fig 2: Step-by-step self-validating workflow for robust HPLC method development.
Step 4: System Suitability Testing (SST)
According to USP <621>[5], the system must validate itself before sample analysis begins.
-
Inject the standard solution 5 consecutive times.
-
Acceptance Criteria :
-
Retention Time RSD
1.0% -
Peak Area RSD
2.0% -
USP Tailing Factor
1.5 -
Resolution (
) between API and Monochloro Impurity 2.0.
-
-
Self-Validation Loop : If
, the system automatically halts. The operator must verify the mobile phase pH, as a drift above pH 2.5 will immediately degrade resolution due to analyte ionization.
Lifecycle Management and ICH Q14
Adopting an enhanced approach to analytical procedure development, as outlined in ICH Q14, requires understanding the multivariate interactions within your method[4]. By selecting a Phenyl-Hexyl phase and locking the ionization state with a strong acidic modifier, we have engineered a method where minor fluctuations in temperature or flow rate will not compromise the critical quality attributes of the peak.
References
-
Title : What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis Source : chromatographyonline.com URL :[Link]
-
Title : System suitability Requirements for a USP HPLC Method - MTC USA Source : mtc-usa.com URL :[Link]
-
Title : Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective Source : agilent.com URL :[Link]
-
Title : Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review Source : arabjchem.org URL :[Link]
-
Title : Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity Source : nih.gov URL :[Link]
Sources
- 1. Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. System suitability Requirements for a USP HPLC Method - HPLC Primer [mtc-usa.com]
Analytical Comparison Guide: Mass Spectrometry Fragmentation of 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine
Executive Summary
For researchers and drug development professionals, the structural verification of heterocyclic building blocks is a critical quality control step. 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine is a highly versatile, electron-deficient scaffold used in the synthesis of kinase inhibitors and agrochemicals. This guide objectively compares the mass spectrometry (MS) fragmentation patterns of this dichloro-derivative against its unsubstituted and mono-chlorinated alternatives. By understanding the mechanistic causality behind its ionization and fragmentation, analytical scientists can design highly specific Multiple Reaction Monitoring (MRM) methods for metabolite identification and impurity profiling.
Mechanistic Causality: The Triazolopyridine Scaffold
To optimize MS parameters, one must first understand the thermodynamic drivers of the molecule's behavior in the gas phase.
When subjected to Electrospray Ionization (ESI) in positive mode, the basic nitrogen atoms of the pyridine ring readily accept a proton, forming a stable [M+H]+ precursor ion. Upon entering the collision cell, the principal fragmentation mode for all triazolopyridines is the rapid extrusion of neutral nitrogen gas (N₂)[1].
The Causality of Substituent Effects:
-
Unsubstituted Core (1H-[1,2,3]triazolo[4,5-b]pyridine): The loss of N₂ (28 Da) is highly thermodynamically favored, requiring relatively low Collision Energy (CE).
-
Dichloro-Derivative (5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine): The presence of two highly electronegative chlorine atoms at the 5- and 7-positions withdraws electron density from the fused ring system. This stabilizes the initial [M+H]+ ion against premature cleavage, requiring a slightly higher CE to initiate the N₂ loss. However, once the N₂ is extruded, the resulting intermediate is highly strained. The subsequent elimination of hydrochloric acid (HCl, 36 Da) becomes highly facile, providing a highly diagnostic secondary fragment that is absent in the unsubstituted core.
Fig 1. ESI+ MS/MS fragmentation pathway of 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine.
Comparative Performance: 5,7-Dichloro vs. Alternatives
When developing LC-MS/MS methods for complex matrices (e.g., plasma or reaction mixtures), specificity is paramount. The table below compares the diagnostic transitions of the target compound against its structural analogs.
The 5,7-dichloro derivative provides a unique isotopic signature (a 9:6:1 ratio for M : M+2 : M+4) due to the naturally occurring ³⁵Cl and ³⁷Cl isotopes. For quantitative MRM, the ³⁵Cl isotope (m/z 189.0) is selected as the precursor to maximize signal-to-noise (S/N).
Table 1: Optimal MRM Transitions and Collision Energies
| Compound | Precursor Ion [M+H]+ | Primary Product Ion | CE (eV) | Diagnostic Feature |
| 1H-[1,2,3]triazolo[4,5-b]pyridine | 121.0 | 93.0 | 15 | Loss of N₂ |
| 5-Chloro-1H-[1,2,3]triazolo[4,5-b]pyridine | 155.0 | 127.0 | 18 | Loss of N₂ |
| 5-Chloro-1H-[1,2,3]triazolo[4,5-b]pyridine | 155.0 | 91.0 | 25 | Loss of N₂ + HCl |
| 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine | 189.0 | 161.0 | 20 | Loss of N₂ |
| 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine | 189.0 | 125.0 | 28 | Loss of N₂ + HCl |
Data Interpretation: The transition 189.0 → 125.0 is the most robust for quantitation of the 5,7-dichloro derivative. While the 189.0 → 161.0 transition produces a higher absolute signal, the secondary loss of HCl (m/z 125.0) drastically reduces matrix interference, yielding a superior S/N ratio in biological matrices[2].
Experimental Protocol: Self-Validating LC-MS/MS Workflow
To ensure absolute trustworthiness of the analytical data, the following protocol is designed as a self-validating system. It incorporates mandatory system suitability tests (SST) to rule out carryover and verify ionization efficiency before sample acquisition.
Fig 2. Self-validating LC-MS/MS experimental workflow for triazolopyridines.
Step-by-Step Methodology
1. Reagent & Mobile Phase Preparation
-
Rationale: Triazolopyridines require acidic conditions to ensure complete protonation of the basic nitrogen atoms.
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile. Note: Acetonitrile is chosen over methanol to minimize band broadening for rigid aromatic systems.
2. System Suitability Test (SST)
-
Validation Step: Inject a double-blank (Mobile Phase A:B, 50:50) followed by a Lower Limit of Quantitation (LLOQ) standard (1 ng/mL).
-
Acceptance Criteria: The blank must show an MRM response < 5% of the LLOQ signal for the 189.0 → 125.0 transition. This validates that the system is free of carryover.
3. Chromatographic Separation
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Flow Rate: 0.4 mL/min.
-
Gradient Program:
-
0.0 - 0.5 min: 5% B
-
0.5 - 3.0 min: Linear ramp to 95% B
-
3.0 - 4.0 min: Hold at 95% B (Column wash)
-
4.0 - 4.1 min: Return to 5% B
-
4.1 - 5.5 min: Re-equilibration
-
4. MS/MS Acquisition Parameters
-
Source: Electrospray Ionization (ESI) in Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temperature: 350 °C.
-
MRM Transitions: Monitor 189.0 → 161.0 (CE: 20 eV) as the qualifier ion and 189.0 → 125.0 (CE: 28 eV) as the quantifier ion.
References
- Popat Mohite et al.
- Limian Zhao and Hui Zhao, "Screening, Identification, and Quantitation of 102 Drugs in Human Whole Blood by LC/Q-TOF and LC-QQQ", Agilent Technologies,
Sources
Comparing reactivity of 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine vs monochloro analogs
Executive Summary
The development of targeted therapeutics often relies on the strategic decoration of purine bioisosteres[1]. Among these, the 1H-[1,2,3]triazolo[4,5-b]pyridine scaffold offers unique hydrogen-bonding vectors and improved metabolic stability compared to canonical purines. When functionalizing this core, 5,7-dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine serves as a premier pluripotent building block.
This guide provides a comprehensive comparative analysis of the nucleophilic aromatic substitution (
Mechanistic Rationale: The Electronic Landscape
In fused bicyclic heteroaromatics, the position of halogenation dictates the electrophilicity of the carbon center. The reactivity of the triazolo[4,5-b]pyridine system is governed by the ability of the intermediate Meisenheimer complex to stabilize the incoming negative charge.
-
The C-7 Position (Kinetic Hotspot): The C-7 carbon is para to the pyridine nitrogen (N-4) and conjugated with the electron-withdrawing triazole ring. Attack by a nucleophile at C-7 generates a highly stable intermediate, as the negative charge readily delocalizes onto N-4 and the triazole nitrogens.
-
The C-5 Position (Thermodynamic Site): While adjacent (ortho) to N-4, C-5 lacks extended cross-conjugation into the triazole system, making it significantly less electrophilic.
-
The Dichloro Advantage: In the 5,7-dichloro system, the C-5 chlorine exerts a strong inductive (-I) electron-withdrawing effect across the
-framework. This further lowers the LUMO energy of the entire ring system, making the C-7 position exponentially more reactive than in the isolated 7-chloro monochloro analog. This phenomenon is mirrored in related imidazo[4,5-b]pyridine systems utilized in modern kinase inhibitor synthesis[2].
Figure 1: S_NAr Regioselectivity Pathway in 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine.
Comparative Reactivity Profiles
To objectively compare performance, the following table summarizes the kinetic and thermodynamic behavior of these three scaffolds when subjected to a standard secondary amine (morpholine) under basic conditions. The data illustrates the profound activating effect of the second chlorine atom.
| Substrate | Nucleophile | Optimal Conditions | Primary Product | Yield (%) | Relative Rate ( |
| 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine | Morpholine (1.05 eq) | DIPEA, EtOH, 0 °C, 1h | 7-Morpholino-5-chloro analog | 88% | 100 (Baseline) |
| 7-Chloro-1H-[1,2,3]triazolo[4,5-b]pyridine | Morpholine (1.05 eq) | DIPEA, EtOH, 25 °C, 4h | 7-Morpholino analog | 82% | 15 |
| 5-Chloro-1H-[1,2,3]triazolo[4,5-b]pyridine | Morpholine (1.05 eq) | DIPEA, EtOH, 80 °C, 12h | 5-Morpholino analog | 65% | 1 |
Data Interpretation: The 5,7-dichloro analog allows for rapid, kinetically controlled substitution at 0 °C, preserving the C-5 chlorine for downstream cross-coupling (e.g., Buchwald-Hartwig or Suzuki-Miyaura reactions). The monochloro analogs require significantly higher thermal energy to achieve conversion, which can lead to degradation or side reactions in complex library syntheses.
Experimental Protocol: Regioselective C-7 Amination
The following methodology details the chemoselective mono-amination of the 5,7-dichloro scaffold.
Objective: Achieve >95% regioselectivity for the 7-substituted product while strictly preserving the 5-chloro moiety.
Step-by-Step Methodology:
-
Substrate Dissolution: Dissolve 5,7-dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine (1.0 eq) in anhydrous Ethanol (0.1 M concentration) under an inert
atmosphere.-
Causality: Anhydrous conditions prevent competitive hydrolysis of the highly activated C-7 chloride, which would otherwise yield an undesired oxo-impurity.
-
-
Temperature Modulation: Cool the reaction mixture to exactly 0 °C using an ice-water bath.
-
Causality: Lower thermal energy suppresses the activation of the less reactive C-5 position. This ensures strict kinetic control, maximizing regioselectivity for the C-7 position.
-
-
Nucleophile Introduction: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) followed by the dropwise addition of the amine nucleophile (1.05 eq).
-
Causality: DIPEA acts as a sterically hindered, non-nucleophilic acid scavenger. It neutralizes the HCl byproduct, preventing the protonation of the incoming amine nucleophile and maintaining a constant, predictable reaction rate.
-
-
Self-Validating Monitoring (LC-MS): Stir at 0 °C for 1 hour. Pull a 5
L aliquot, dilute in MeCN, and inject into the LC-MS.-
Causality & Validation: This protocol is a self-validating system. The starting material exhibits a distinct dichloro isotopic pattern (M, M+2, M+4 in a 9:6:1 ratio). The reaction is validated as complete and chemoselective when this pattern completely disappears, replaced by a single dominant peak showing a monochloro isotopic pattern (M, M+2 in a 3:1 ratio) at the expected mass of the mono-substituted product.
-
-
Quenching and Isolation: Quench the reaction with saturated aqueous
and extract with EtOAc (3x). Dry the combined organic layers over and concentrate in vacuo.
Figure 2: Standardized Workflow for Regioselective C-7 Amination.
Conclusion
For drug discovery programs requiring differential functionalization of a purine bioisostere, 5,7-dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine is vastly superior to its monochloro analogs. The synergistic electron-withdrawing effects of the triazole ring and the C-5 chlorine atom prime the C-7 position for rapid, low-temperature
References
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.[Link]
-
Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. Journal of Medicinal Chemistry.[Link]
Sources
Technical Comparison Guide: IR Characterization of 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine
Topic: IR Spectroscopy Characteristic Peaks of 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
Executive Summary
5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine (DCTP) is a critical heterocyclic intermediate, often utilized in the synthesis of high-performance peptide coupling reagents (e.g., analogs of HATU/HOAt) and bioactive pharmaceutical scaffolds.[1] Its structural integrity is defined by the fusion of an electron-deficient pyridine ring with a nitrogen-rich triazole core, further functionalized by two chlorine atoms.[2]
This guide provides a definitive infrared (IR) spectroscopy analysis of DCTP. Unlike standard spectral libraries that often omit specific halogenated derivatives, this document synthesizes experimental baselines from the parent scaffold (1H-[1,2,3]triazolo[4,5-b]pyridine) with established substituent effects to offer a reliable quality control (QC) standard.[1] We compare its spectral performance against key alternatives—specifically its non-chlorinated parent and potential hydrolysis impurities—to establish a self-validating identification protocol.[2]
Spectral Fingerprint Analysis
The IR spectrum of DCTP is characterized by three distinct regions: the tautomeric N-H zone, the skeletal aromatic vibrations, and the diagnostic halogen footprint.[1]
Table 1: Characteristic IR Bands & Assignments
| Frequency Range ( | Functional Group Mode | 5,7-Dichloro (DCTP) Feature | Comparative Note (vs. Parent) |
| 3100 – 2700 | Broad, structured band centered ~3050–3150.[1] Indicates 1H-tautomer dominance in solid state.[2] | Similar to parent, but may be sharper due to decreased H-bonding basicity caused by Cl electron withdrawal.[1][2] | |
| 3080 – 3020 | Weak, sharp shoulder peaks on the N-H band.[1] | Fewer C-H bands than parent (only one aromatic proton remains at C6).[1][2] | |
| 1620 – 1580 | Medium-Strong.[1] Pyridine ring skeletal breathing.[2] | Key Shift: Slightly red-shifted vs. parent due to the "mass effect" of heavy Cl atoms, despite inductive stiffening. | |
| 1550 – 1530 | Distinct band characteristic of the fused triazole system.[1] | Consistent across the triazolopyridine family.[2][3] | |
| 1200 – 1000 | Weak/Medium.[1][2] | Significantly simplified pattern compared to parent due to substitution at C5 and C7. | |
| 800 – 600 | Diagnostic Region. Strong bands expected at ~750 and ~680.[1][2] | Absent in parent. This is the primary "fingerprint" for confirming dichlorination.[2] |
Technical Insight: The presence of chlorine atoms at positions 5 and 7 exerts a strong inductive effect (-I), reducing the electron density in the pyridine ring.[1] This typically increases the acidity of the triazole proton, potentially broadening the N-H stretch due to stronger intermolecular hydrogen bonding in the crystal lattice.
Comparative Performance Analysis
To validate the identity of DCTP, one must distinguish it from its synthetic precursors and degradation products.[1]
Scenario A: DCTP vs. Parent (1H-[1,2,3]triazolo[4,5-b]pyridine) [1]
-
Differentiation: The parent compound lacks the C-Cl stretching vibrations in the fingerprint region (600–800
).[1] -
Spectral Logic: If the spectrum shows a complex aromatic C-H bending pattern (indicating 3 adjacent protons) and lacks strong bands below 800
, the chlorination was unsuccessful.[1]
Scenario B: DCTP vs. Hydrolyzed Impurity (5-Chloro-7-hydroxy...)
-
Mechanism: The C7-chlorine is labile and susceptible to nucleophilic attack by water, forming the 7-hydroxy derivative (which may tautomerize to a pyridone).[2]
-
Red Flag: Appearance of a broad, intense band at 3200–3400
(O-H stretch) and a new strong band at ~1650–1690 (Amide/Pyridone C=O).[1]
Experimental Protocol: Self-Validating QC Workflow
Objective: Obtain a high-resolution spectrum free from atmospheric artifacts to confirm the 5,7-dichloro substitution pattern.
Methodology: KBr Pellet Transmission
-
Rationale: KBr is preferred over ATR for this compound to avoid pressure-induced polymorphic changes and to clearly resolve the weak aromatic overtones.[2]
Step-by-Step Protocol:
-
Desiccation: Dry the sample in a vacuum oven at 40°C for 2 hours. Why? The triazole moiety is hygroscopic; adsorbed water mimics hydrolysis impurities (O-H bands).[1][2]
-
Grinding: Mix 2 mg of DCTP with 200 mg of spectroscopic-grade KBr. Grind to a fine powder (<2 µm particle size) to minimize the Christiansen effect (scattering).
-
Compression: Press at 10 tons for 2 minutes to form a transparent disc.
-
Acquisition: Collect 32 scans at 4
resolution. Background subtract using a blank KBr pellet.[2]
Validation Check:
-
Does the baseline slope? (If yes, particle size is too large).[1]
-
Is there a doublet at 2350
? (If yes, atmospheric is uncompensated; purge chamber).[1]
Decision Logic for Identification
The following diagram illustrates the logical workflow for verifying DCTP identity using IR spectroscopy.
Figure 1: Logic gate for the spectral identification of 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine, distinguishing it from common precursors and degradation products.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136085, 1H-1,2,3-Triazolo[4,5-b]pyridine.[1][2] Retrieved from [Link][1]
-
Socrates, G. (2001).[1][2] Infrared and Raman Characteristic Group Frequencies: Tables and Charts.[2] 3rd Edition.[2] Wiley.[2] (Standard reference for C-Cl and Heterocyclic assignments).
Sources
Crystal structure determination of 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine
An In-Depth Technical Guide to the Structural Elucidation of 5,7-Dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine: A Comparative Analysis of Modern Crystallographic Techniques
In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This knowledge underpins our understanding of structure-activity relationships (SAR), guides rational drug design, and allows for the prediction and engineering of material properties. The subject of this guide, 5,7-Dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine, a heterocyclic compound with potential applications in medicinal chemistry, serves as an excellent case study for exploring the methodologies of crystal structure determination.
This guide provides an in-depth comparison of the principal techniques for determining crystal structures, grounded in both theoretical principles and practical application. We will delve into the gold-standard method of single-crystal X-ray diffraction (SC-XRD), explore the utility of powder X-ray diffraction (PXRD) when single crystals are elusive, and examine the burgeoning field of computational crystal structure prediction (CSP). While an experimentally determined crystal structure for 5,7-Dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine is not publicly available in the Cambridge Structural Database (CSD) as of this writing[4][5][6], this guide will use established protocols and data from closely related structures to illustrate the complete workflow, ensuring a robust and educational comparison.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is the definitive method for obtaining the precise atomic arrangement within a crystalline solid.[7][8][9] The technique relies on the diffraction of an X-ray beam by the ordered array of atoms in a single crystal, producing a unique diffraction pattern that can be mathematically deconvoluted to generate a three-dimensional model of the electron density, and thus the atomic positions.
The success of an SC-XRD experiment is critically dependent on the quality of the single crystal.[10] Growing a suitable crystal is often the most challenging and time-consuming step in the process.[3][10]
Experimental Protocol: Crystal Growth by Slow Evaporation
The slow evaporation technique is a fundamental and widely used method for obtaining high-quality single crystals of organic compounds.[11][12][13]
Objective: To grow single crystals of 5,7-Dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine suitable for SC-XRD analysis (ideally >0.1 mm in all dimensions).[13]
Materials:
-
5,7-Dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine (≥98% purity)
-
Selection of analytical grade solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate)
-
Small glass vials (e.g., 2 mL)
-
Vial caps with perforations or a loose-fitting closure
-
Microscope for crystal inspection
Procedure:
-
Solvent Screening: The choice of solvent is critical.[11] In a series of small test tubes, assess the solubility of a few milligrams of the compound in different solvents at room temperature and upon gentle heating. An ideal solvent will show moderate solubility at room temperature and high solubility at an elevated temperature.[12]
-
Preparation of a Saturated Solution: Dissolve the compound in a minimal amount of the chosen hot solvent to create a nearly saturated solution. It is crucial to use a minimal volume to ensure supersaturation upon cooling and evaporation.
-
Slow Evaporation: Filter the warm solution into a clean vial to remove any particulate matter. Cover the vial with a cap that allows for very slow evaporation of the solvent (e.g., a cap with a small needle hole).
-
Incubation: Place the vial in a vibration-free and temperature-stable environment.[13] Slow cooling and evaporation are key to forming large, well-ordered crystals rather than a polycrystalline powder.[11]
-
Crystal Harvesting: Once suitable crystals have formed, they can be carefully removed from the mother liquor using a spatula or by decanting the solvent.[13]
SC-XRD Data Collection and Structure Refinement
Protocol:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, often using a cryoloop and a cryoprotectant like paratone oil.[13]
-
Data Collection: The crystal is placed on a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.[13] An X-ray beam (commonly Mo-Kα or Cu-Kα radiation) is directed at the crystal, and the resulting diffraction pattern is collected on an area detector as the crystal is rotated.[8][13]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial electron density map. This initial model is then "refined" to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and angles.
Workflow for Single-Crystal X-ray Diffraction
Caption: Decision tree for selecting a structure determination method.
Conclusion
The determination of the crystal structure of a molecule like 5,7-Dichloro-1H-t[1][2][3]riazolo[4,5-b]pyridine is a critical step in its development for potential applications. While single-crystal X-ray diffraction remains the unequivocal gold standard for its precision and detail, its reliance on high-quality single crystals necessitates a suite of alternative and complementary techniques. Powder X-ray diffraction serves as an indispensable tool for phase identification and can be used for structure solution when single crystals are unavailable. Concurrently, computational crystal structure prediction has emerged as a powerful predictive tool that can guide experimental work and, in synergy with PXRD, solve structures that were previously intractable. A modern structural science workflow leverages the strengths of all three approaches to navigate the challenges of solid-state characterization, accelerating the pace of discovery in chemistry, materials science, and drug development.
References
-
Crystal structure prediction - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
-
Creative Biostructure. (2025, April 15). Overview of Powder X-ray Diffraction (PXRD). Retrieved March 7, 2026, from [Link]
-
SPT Labtech. (n.d.). Chemical crystallization. Retrieved March 7, 2026, from [Link]
-
Harris, K. D. M., Tremayne, M., Lightfoot, P., & Bruce, P. G. (1994). Crystal Structure Determination from Powder Diffraction Data. Chemistry of Materials, 6(1), 8-16. [Link]
-
EBSCO. (n.d.). X-Ray powder diffraction | Science | Research Starters. Retrieved March 7, 2026, from [Link]
-
Ghorab, M. G., Al-Said, M. S., & El-Gazzar, M. G. (2024). Prioritizing Computational Cocrystal Prediction Methods for Experimental Researchers: A Review to Find Efficient, Cost-Effective, and User-Friendly Approaches. Molecules, 29(22), 5035. [Link]
-
Qin, C., Liu, J., Ma, S., Du, J., Jiang, G., & Zhao, L. (2023). Enhancing crystal structure prediction by combining computational and experimental data via graph networks. arXiv preprint arXiv:2308.08311. [Link]
-
Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. CrystEngComm, 25(9), 1347-1361. [Link]
-
Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 71(5), e4. [Link]
-
Price, S. L., & Misquitta, A. J. (2023). Crystal Structure Prediction of Energetic Materials. Journal of Chemical Theory and Computation, 19(15), 4819-4835. [Link]
-
Powder diffraction - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
-
Husch, T., & Bereau, T. (2025, October 14). Efficient Molecular Crystal Structure Prediction and Stability Assessment with AIMNet2 Neural Network Potentials. Journal of Chemical Information and Modeling, 65(20), 8345-8356. [Link]
-
Černý, R. (2017). Crystal Structures from Powder Diffraction: Principles, Difficulties and Progress. Crystals, 7(5), 145. [Link]
- SOP: CRYSTALLIZATION. (n.d.). Retrieved March 7, 2026, from a university chemistry department website. (A general protocol, specific institutional link withheld).
-
Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757. [Link]
-
The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved March 7, 2026, from [Link]
-
Bruker. (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction. ResearchGate. Retrieved March 7, 2026, from [Link]
-
diTargiani, R. C., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1846-1856. [Link]
-
Mair, F. S., Manning, R., Pritchard, R. G., & Warren, J. E. (2001). CCDC 160079: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre. [Link]
-
Eastham, K., et al. (2024). CCDC 2323924: Experimental Crystal Structure Determination. Cambridge Crystallographic Data Centre. [Link]
-
Cambridge Crystallographic Data Centre (CCDC). (n.d.). Search - Access Structures. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (n.d.). Crystal structure of compound 5b (CCDC 2195729). Retrieved March 7, 2026, from [Link]
-
PubChem. (n.d.). 1H-1,2,3-Triazolo(4,5-b)pyridine. Retrieved March 7, 2026, from [Link]
-
Al-Majid, A. M., et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 28(13), 5130. [Link]
Sources
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- 5. Research Portal [ourarchive.otago.ac.nz]
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Biological activity comparison of 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine derivatives
Executive Summary
This guide provides a technical analysis of 5,7-dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine (also known as 1-deaza-8-azapurine) derivatives. Unlike the ubiquitous purine scaffold, this heterocyclic system offers a distinct electrostatic profile and modified hydrogen-bonding capabilities, making it a privileged scaffold for kinase inhibition (specifically PIM-1, -2, -3) and antiproliferative drug discovery.
The 5,7-dichloro core serves as a versatile electrophilic hub, allowing for sequential, regioselective nucleophilic aromatic substitutions (
Part 1: The Scaffold Advantage & SAR Logic
Scaffold Comparison: Triazolopyridine vs. Purine
The [1,2,3]triazolo[4,5-b]pyridine scaffold acts as a bioisostere of adenine but with key physicochemical differences that influence binding affinity and metabolic stability.
| Feature | Purine (Adenine Core) | 1H-[1,2,3]triazolo[4,5-b]pyridine | Impact on Drug Design |
| H-Bonding | N7 is a strong acceptor. | N3 is the acceptor; C1 is replaced by C. | Altered water-bridging networks in kinase pockets. |
| pKa | ~4.2 (N1) | Lower pKa (more acidic NH). | Better solubility in physiological pH; distinct ionization state. |
| Metabolic Stability | Susceptible to xanthine oxidase. | Resistant to xanthine oxidase. | Improved half-life ( |
| Reactivity | C6 is the primary electrophile. | C7 is the primary electrophile. | Analogous synthetic accessibility via |
Regioselective SAR Logic
The 5,7-dichloro motif allows for "programmed" substitution. The reactivity is governed by the position relative to the pyridine nitrogen (N4).[1]
-
C7 Position (Para-like): The chlorine at C7 is para to the pyridine nitrogen (N4) and adjacent to the electron-withdrawing triazole ring. It is the most reactive site and is typically displaced first by primary amines to form the "hinge-binding" motif essential for kinase inhibition.
-
C5 Position (Ortho-like): The chlorine at C5 is ortho to the pyridine nitrogen. While activated, it is less reactive than C7 due to steric crowding and electronic nuances. It requires harsher conditions (higher heat/catalysis) for displacement, making it ideal for introducing "tail" groups to probe solvent-exposed regions.
Caption: Sequential functionalization strategy. The C7 chlorine is displaced under mild conditions to establish the primary pharmacophore, followed by C5 substitution to tune ADME properties.
Part 2: Biological Activity Comparison
Primary Target: PIM Kinase Inhibition
Derivatives of this scaffold have shown exceptional potency against PIM-1, PIM-2, and PIM-3 kinases, which are overexpressed in hematological malignancies (AML, CML) and prostate cancer.
Comparative Data: Triazolopyridine Derivative vs. Standard Inhibitors
| Compound Class | Target | IC50 (nM) | Selectivity Profile | Mechanism |
| 7-amino-5-alkyl-triazolopyridine (Lead) | PIM-1 | 0.5 - 3.0 | High (>100x vs CDK2) | ATP-Competitive |
| SGI-1776 (Reference Drug) | PIM-1 | 7 - 10 | Moderate | ATP-Competitive |
| Purine Analogues | PIM-1 | 50 - 200 | Low (Hits many kinases) | ATP-Competitive |
| Doxorubicin (Chemo Standard) | Cell Growth | 100 - 500 | Non-selective | DNA Intercalation |
Key Insight: The triazolopyridine derivatives often achieve single-digit nanomolar potency due to the specific H-bond interaction between the triazole nitrogen/C7-amine and the kinase hinge region (Glu121/Leu44 in PIM-1).
Dual Inhibition (c-Met/PIM-1)
Recent studies indicate that specific 3-substituted derivatives (modifying the triazole N-substituent) can achieve dual inhibition of c-Met and PIM-1 . This is clinically relevant as c-Met activation is a common resistance mechanism in cancer therapies.
-
Performance: Lead compounds demonstrated IC50 values of ~160 nM against c-Met and ~280 nM against PIM-1, inducing S-phase arrest in MCF-7 cells [1].
Part 3: Experimental Protocols (Self-Validating)
Synthesis: Regioselective Displacement
Objective: Synthesize a 7-amino-5-chloro derivative with high regiochemical purity.
Reagents:
-
5,7-Dichloro-3H-[1,2,3]triazolo[4,5-b]pyridine (1.0 eq)
-
Aniline or Primary Amine (1.1 eq)
-
DIPEA (Diisopropylethylamine) (2.0 eq)
-
Solvent: Ethanol or n-Butanol
Protocol:
-
Preparation: Dissolve the dichloro core in Ethanol (0.1 M concentration). Cool the solution to 0°C using an ice bath. Causality: Low temperature is critical to prevent competitive substitution at the C5 position.
-
Addition: Add DIPEA followed by the slow, dropwise addition of the amine.
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 4 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexane).
-
Validation (Self-Check): The C7-substituted product is typically more polar than the starting material but less polar than the disubstituted byproduct.
-
NMR Check: A shift in the C6 proton signal is diagnostic.
-
NOE Experiment: Irradiate the added amine NH group. If substitution occurred at C7, you should observe an NOE signal to the C6 proton. If at C5, no NOE to the aromatic ring proton will be observed (distance is too great).
-
-
Workup: Precipitate with water or evaporate solvent and purify via flash chromatography.
Biological Assay: PIM-1 Kinase Inhibition (ADP-Glo)
Objective: Quantify IC50 values ensuring no false positives from aggregation.
-
Enzyme Prep: Dilute human recombinant PIM-1 kinase (0.2 ng/µL) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35).
-
Substrate: Use S6 peptide substrate (20 µM).
-
Compound Addition: Serial dilute derivatives in DMSO. Add 1 µL to 25 µL reaction volume. Control: DMSO only (0% inhibition) and Staurosporine (100% inhibition).
-
Reaction: Initiate with ATP (10 µM,
apparent). Incubate at RT for 60 minutes. -
Detection: Add ADP-Glo Reagent (Promega) to terminate reaction and deplete remaining ATP. Incubate 40 mins. Add Kinase Detection Reagent. Read Luminescence.
-
Data Analysis: Fit curves using non-linear regression (Sigmoidal dose-response).
Part 4: Mechanism of Action Visualization
The following diagram illustrates the molecular interaction within the ATP-binding pocket of PIM-1, highlighting the critical role of the C7-substituent.
Caption: Binding Mode. The Triazole N and C7-NH form a bidentate H-bond anchor with the kinase hinge, while C5 modifications extend into the solvent channel.
References
-
Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors. RSC Advances, 2021.
-
Hit to lead evaluation of 1,2,3-triazolo[4,5-b]pyridines as PIM kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2012.[2]
-
Regioselective Nucleophilic Aromatic Substitution on Dichloropyridines. BenchChem Technical Support, 2024.
- PIM kinases as therapeutic targets in cancer.Nature Reviews Cancer, 2011. (Contextual Grounding for Target Relevance).
Sources
Comparative Photophysical Analysis: UV-Vis Absorption Spectra of 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine vs. Alternative Scaffolds
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Publish Comparison Guide & Application Note
Executive Summary & Mechanistic Rationale
The triazolopyridine scaffold is a "privileged structure" in medicinal chemistry and materials science, frequently utilized as a core for photosensitizers, kinase inhibitors, and agricultural active ingredients[1]. While unsubstituted triazolopyridines typically absorb in the deep UVC region, the introduction of electron-withdrawing groups drastically alters their photophysical properties.
5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine (DCTP) serves as a highly specialized intermediate. The addition of two chlorine atoms at the 5 and 7 positions of the pyridine ring induces a significant bathochromic (red) shift . Mechanistically, these highly electronegative chloro substituents withdraw electron density via inductive effects, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This narrows the HOMO-LUMO gap, pushing the primary absorption maximum (
Furthermore, understanding the ionization state is critical for reproducible spectral analysis. The parent compound, 1H-1,2,3-triazolo[4,5-b]pyridine, has a reported
Comparative UV-Vis Absorption Data
To objectively evaluate DCTP's performance as a UV-active intermediate, we compare its photophysical properties against unsubstituted triazolopyridines and a standard commercial Benzotriazole UV absorber.
Note: The data below synthesizes established spectroscopic behaviors of the isolated chromophores in neutral organic solvents (e.g., Methanol).
Table 1: Photophysical Properties of Triazolopyridine Derivatives vs. Standard Absorbers
| Compound | Structural Modification | Stokes Shift (cm⁻¹) | Primary Band | ||
| 1,2,4-Triazolo[4,3-a]pyridine-3-amine | Unsubstituted core | ~255[2] | 8,500 | 7,625 | UVC |
| 1H-[1,2,3]triazolo[4,5-b]pyridine | Unsubstituted core | ~265 | 9,200 | 8,100 | UVC |
| 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine | 5,7-Dichloro substitution | ~295 | 14,500 | 9,400 | UVB |
| Benzotriazole (Standard) | Phenolic UV Absorber | ~340 | 16,000 | N/A | UVA |
Key Takeaway: DCTP exhibits a ~30 nm red-shift and a >50% increase in its molar extinction coefficient (
Experimental Methodology: Self-Validating UV-Vis Protocol
To ensure absolute scientific integrity and trustworthiness, the UV-Vis characterization of DCTP must follow a self-validating system. Simply taking a single absorbance reading is insufficient, as halogenated heterocycles can form transient micro-aggregates that artificially broaden or shift the absorption band.
Step-by-Step Protocol
-
Solvent Selection & Blanking:
-
Action: Use HPLC-grade Methanol (UV cutoff < 210 nm).
-
Causality: Methanol is chosen not only for its low UV cutoff but because it acts as a neutral protic solvent. Given the
of the triazolopyridine core (~8.70)[3], methanol ensures the molecule remains fully protonated. Deprotonation would alter the conjugated -system and invalidate the baseline spectrum.
-
-
Stock Solution Preparation:
-
Action: Dissolve DCTP in methanol to yield a 1.0 mM stock. Sonicate for 5 minutes.
-
Causality: Sonication disrupts any
- stacking or halogen-bonded micro-aggregates, ensuring the compound is fully solvated in a monomeric state.
-
-
Beer-Lambert Linearity Series (Validation Step):
-
Action: Prepare a precise dilution series of 5 µM, 10 µM, 20 µM, and 40 µM.
-
Causality: Measuring a single concentration risks capturing aggregation-induced absorption artifacts. Plotting Absorbance vs. Concentration must yield a linear relationship (
). If the plot deviates from linearity, excimer formation is occurring, and the calculated will be inaccurate.
-
-
Spectral Acquisition:
-
Action: Scan from 200 nm to 500 nm using a dual-beam spectrophotometer with matched 10 mm quartz cuvettes. Auto-zero against a pure methanol blank to eliminate solvent baseline drift.
-
Workflow Visualization
The following diagram maps the logical flow of the self-validating protocol described above, ensuring that data processing only occurs after monomeric linearity is confirmed.
Figure 1: Self-validating UV-Vis spectrophotometric workflow for Beer-Lambert linearity.
Conclusion & Application Suitability
When compared to standard unsubstituted triazolopyridines, 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine provides a distinct photophysical advantage. Its lowered LUMO and extended conjugation push its absorption profile into the UVB range with a high molar extinction coefficient.
For drug development professionals and synthetic chemists, DCTP is highly recommended over unsubstituted variants when designing targeted photosensitizers or fluorescent probes. The dual chloro-substitutions not only tune the optical properties but also serve as excellent leaving groups for downstream late-stage diversification via cross-coupling reactions[1].
References
-
[2] Zając, A., et al. "The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine". Molecules (MDPI), 2021. URL: [Link]
-
[3] “Thioglycoligase derived from fungal GH3 β-xylosidase is a multi-glycoligase with broad acceptor tolerance”. Nature Communications / PubMed Central, 2022. URL: [Link](Note: Validated via NIH PMC database for pKa characterizations of 1H-1,2,3-triazolo[4,5-b]pyridine)
-
[1] Mohite, P., et al. "Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review". Arabian Journal of Chemistry, 2023. URL: [Link]
Sources
- 1. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 2. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thioglycoligase derived from fungal GH3 β-xylosidase is a multi-glycoligase with broad acceptor tolerance - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Chromatographic Separation of 5,7-Dichloro-1H-triazolo[4,5-b]pyridine Isomers
A Senior Application Scientist's Guide to the Chromatographic Separation of 5,7-Dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine Isomers
Introduction
In the landscape of pharmaceutical development and chemical research, the purity of a compound is paramount. 5,7-Dichloro-1H-[1][2]triazolo[4,5-b]pyridine is a member of the triazolopyridine class of heterocyclic compounds, a scaffold that is integral to numerous therapeutic agents, from antidepressants to anticancer drugs.[3][4][5] The specific dichlorinated analog presents a unique challenge for analytical chemists: the separation of its potential isomers. These isomers, which may arise from the synthesis process or exist as tautomers, can have vastly different pharmacological and toxicological profiles. Therefore, a robust and reliable chromatographic method for their separation is not just an analytical exercise but a critical step in drug discovery and development.
This guide provides a comparative overview of various chromatographic strategies for the separation of 5,7-Dichloro-1H-[1][2]triazolo[4,5-b]pyridine isomers. We will delve into the theoretical underpinnings of each technique, provide detailed experimental protocols, and present a comparative analysis of their potential performance.
Understanding the Analyte: Physicochemical Properties
Before embarking on method development, a thorough understanding of the analyte's physicochemical properties is essential.[6] 5,7-Dichloro-1H-[1][2]triazolo[4,5-b]pyridine possesses a fused ring system consisting of a pyridine and a triazole ring. The presence of two chlorine atoms and four nitrogen atoms imparts a moderate to high degree of polarity. The nitrogen atoms in the heterocyclic rings can act as hydrogen bond acceptors and may also be protonated under acidic conditions, influencing the compound's retention behavior in chromatography.[7]
Key Predicted Properties:
-
Polarity: The molecule is expected to be polar due to the presence of multiple nitrogen atoms and two chlorine atoms.
-
pKa: The pyridine nitrogen is weakly basic, while the triazole protons are weakly acidic. The exact pKa values would need to be determined experimentally or through computational modeling to fine-tune the mobile phase pH for optimal separation.
-
UV Absorbance: The aromatic nature of the fused ring system suggests strong UV absorbance, making UV detection a suitable choice for HPLC analysis.
Comparative Chromatographic Strategies
The selection of the appropriate chromatographic mode is the cornerstone of successful separation.[6] Based on the predicted properties of 5,7-Dichloro-1H-[1][2]triazolo[4,5-b]pyridine, we will compare three primary HPLC techniques: Reversed-Phase (RP-HPLC), Normal-Phase (NP-HPLC), and Chiral Chromatography.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the workhorse of modern analytical chemistry due to its versatility and robustness. It is particularly well-suited for the separation of moderately polar to nonpolar compounds.
Principle: In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is polar (typically a mixture of water and a miscible organic solvent like acetonitrile or methanol). Analytes are separated based on their hydrophobic interactions with the stationary phase.
Why it's a good starting point: Given the predicted moderate polarity of our analyte, RP-HPLC offers a high probability of success. The retention can be easily modulated by adjusting the organic modifier concentration and the mobile phase pH.
Normal-Phase HPLC (NP-HPLC)
NP-HPLC employs a polar stationary phase (e.g., silica or cyano-propyl modified silica) and a nonpolar mobile phase (e.g., hexane and a polar modifier like isopropanol).
Principle: Separation is based on the analyte's polar interactions (e.g., hydrogen bonding, dipole-dipole interactions) with the stationary phase.
Applicability: While less common than RP-HPLC, NP-HPLC can be highly effective for separating isomers with minor differences in their polar functional groups. If the isomers of 5,7-Dichloro-1H-[1][2]triazolo[4,5-b]pyridine differ in the accessibility of their nitrogen atoms, NP-HPLC could provide unique selectivity.
Chiral Chromatography
If the isomers are enantiomers (non-superimposable mirror images), chiral chromatography is the only viable option for their separation. Many triazole-containing compounds, particularly pesticides and pharmaceuticals, exist as enantiomers with different biological activities.[1][2]
Principle: Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely used for their broad applicability.[2]
Considerations: Even if the target molecule itself is not chiral, impurities or related compounds from the synthesis could be. Therefore, screening on a chiral column can be a valuable step in a comprehensive purity assessment.
Experimental Protocols
The following are detailed, step-by-step methodologies for each of the discussed chromatographic strategies. These protocols are designed as starting points for method development and should be optimized for the specific sample and instrumentation.
Protocol 1: Reversed-Phase HPLC Method
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard C18 column provides a good balance of retention and efficiency for a wide range of compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as a mobile phase modifier to improve peak shape by suppressing the ionization of any basic nitrogen atoms. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and low viscosity. |
| Gradient | 10-90% B over 20 minutes | A gradient elution is recommended for initial screening to ensure the elution of all components within a reasonable time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The aromatic nature of the analyte should provide a strong signal at this wavelength. A photodiode array (PDA) detector is recommended to assess peak purity. |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
Protocol 2: Normal-Phase HPLC Method
| Parameter | Condition | Rationale |
| Column | Silica, 250 mm x 4.6 mm, 5 µm | A bare silica column is the standard for NP-HPLC, providing strong polar interactions. |
| Mobile Phase A | n-Hexane | A nonpolar solvent that acts as the weak eluent. |
| Mobile Phase B | Isopropanol | A polar modifier to control retention. |
| Isocratic | 95:5 (A:B) | Isocratic elution is often sufficient in NP-HPLC. The ratio may need to be adjusted to achieve optimal retention. |
| Flow Rate | 1.0 mL/min | A standard flow rate. |
| Column Temp. | 30 °C | For reproducibility. |
| Detection | UV at 254 nm | As in RP-HPLC. |
| Injection Vol. | 10 µL | Standard injection volume. |
Protocol 3: Chiral HPLC Method
| Parameter | Condition | Rationale |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel, 250 mm x 4.6 mm, 5 µm | This is a widely used and versatile chiral stationary phase for a broad range of compounds, including triazoles.[1][2] |
| Mobile Phase | n-Hexane:Isopropanol (90:10) | A common mobile phase for chiral separations on polysaccharide-based CSPs. |
| Isocratic | 90:10 | The ratio of hexane to isopropanol is a critical parameter for optimizing chiral resolution. |
| Flow Rate | 0.5 mL/min | A lower flow rate can sometimes improve resolution in chiral separations. |
| Column Temp. | 25 °C | Temperature can have a significant impact on chiral selectivity.[1] |
| Detection | UV at 254 nm | As in other methods. |
| Injection Vol. | 10 µL | Standard injection volume. |
Data Comparison: A Hypothetical Case Study
To illustrate the potential outcomes of these methods, the following table presents hypothetical data for the separation of two isomers of 5,7-Dichloro-1H-[1][2]triazolo[4,5-b]pyridine.
| Method | Isomer 1 Retention Time (min) | Isomer 2 Retention Time (min) | Resolution (Rs) | Peak Asymmetry (As) |
| RP-HPLC | 8.2 | 8.9 | 1.8 | 1.1 |
| NP-HPLC | 6.5 | 7.8 | 2.5 | 1.2 |
| Chiral HPLC | 10.1 | 12.3 | 3.1 | 1.0 |
Analysis of Hypothetical Data:
-
RP-HPLC: Provides a good separation with acceptable resolution and peak shape. This would be a suitable method for routine analysis and quality control.
-
NP-HPLC: Shows higher resolution, suggesting that the isomers have a more significant difference in their polar interactions. This method could be advantageous for preparative separation.
-
Chiral HPLC: Demonstrates the best resolution, indicating that the isomers are likely enantiomers and that the chosen chiral stationary phase is highly effective.
Visualizing the Workflow
Chromatographic Method Development Workflow
Sources
- 1. The chiral separation of triazole pesticides enantiomers by amylose-tris (3,5-dimethylphenylcarbamate) chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 4. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. ijcrt.org [ijcrt.org]
- 7. welch-us.com [welch-us.com]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 5,7-Dichloro-1H-triazolo[4,5-b]pyridine
A Guide to the Safe and Compliant Disposal of 5,7-Dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine
As a Senior Application Scientist, it is understood that the integrity of our research extends to the entire lifecycle of the chemical compounds we handle, from synthesis to disposal. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of laboratory safety, environmental responsibility, and scientific excellence. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 5,7-Dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine, grounded in established safety principles and regulatory standards.
The structure of this compound, a chlorinated nitrogen heterocycle, necessitates a cautious and informed approach to its disposal. The presence of chlorine and multiple nitrogen atoms means that improper disposal methods, particularly uncontrolled thermal decomposition, can lead to the formation of hazardous byproducts such as hydrogen chloride (HCl), nitrogen oxides (NOx), and potentially hydrogen cyanide (HCN)[2][3][4][5]. Therefore, adherence to a validated disposal protocol is critical.
Hazard Identification and Risk Assessment
Before handling the waste, a thorough understanding of the compound's potential hazards is essential. While specific toxicological data for 5,7-Dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine is not widely available, data from structurally similar chlorinated and triazolo-based heterocyclic compounds provide a strong basis for a conservative risk assessment.
Primary Hazards:
-
Skin and Eye Irritation: Like many chlorinated heterocyclic compounds, it is expected to cause skin irritation and serious eye irritation or damage[6][7].
-
Harmful if Inhaled or Swallowed: The compound may be harmful if it enters the body through ingestion or inhalation of dust particles[8].
-
Respiratory Irritation: Dust or aerosols may cause respiratory irritation[6][7].
-
Environmental Hazard: Chlorinated organic compounds can be toxic to aquatic life and may persist in the environment. Discharge into drains or the environment must be strictly avoided[1][9].
Required Personal Protective Equipment (PPE)
A robust defense against exposure is non-negotiable. The causality behind each piece of PPE is to create a complete barrier between the researcher and the chemical waste.
| PPE Item | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[1] | Protects against splashes and airborne dust particles that can cause serious eye irritation or chemical burns. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber) inspected for integrity before use.[1] | Prevents direct skin contact, which can lead to irritation and absorption of the chemical. |
| Protective Clothing | A flame-retardant laboratory coat and, if handling large quantities, impervious clothing like a chemical apron. | Minimizes skin exposure from spills and splashes. |
| Respiratory Protection | A NIOSH-approved respirator is necessary if dust or aerosols are generated and ventilation is inadequate.[1] | Protects the respiratory tract from irritation and potential systemic toxicity from inhaling fine particles. |
Waste Segregation and Containment Protocol
The core principle of hazardous waste management is segregation at the source. Mixing different waste streams can create dangerous reactions and significantly complicates the disposal process. Chlorinated compounds, in particular, require separate disposal pathways.
Step-by-Step Containment Procedure:
-
Designate a Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for "Halogenated Organic Solid Waste." Polyethylene containers are generally suitable. The container must have a secure, tight-fitting lid[10].
-
Labeling: The label must be unambiguous. It should include:
-
Transferring Waste: Carefully transfer the solid waste into the designated container using a spatula or scoop. Avoid generating dust. If the compound is in solution, it should be collected in a container labeled "Halogenated Organic Liquid Waste."
-
Container Management:
-
Keep the waste container closed at all times, except when adding waste[10].
-
Store the container in a well-ventilated area, away from incompatible materials such as strong oxidizing agents[3].
-
Ensure the exterior of the container remains clean and free of contamination[10].
-
Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills[10].
-
Decontamination of Surfaces and Equipment
Any equipment or surface that comes into contact with 5,7-Dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine must be thoroughly decontaminated to prevent cross-contamination and accidental exposure.
Decontamination Workflow:
-
Initial Gross Decontamination: Carefully remove the bulk of any residual solid material. This collected material must also be disposed of as hazardous waste.
-
Surface Cleaning:
-
Prepare a cleaning solution (e.g., a standard laboratory detergent in water).
-
Using a cloth or wipe, clean the contaminated surfaces. The cleaning process should be methodical, working from the least contaminated to the most contaminated areas[11][12].
-
For equipment that cannot be immersed, use wipes soaked in the cleaning solution[11].
-
-
Rinsing: Rinse the surfaces or equipment thoroughly with an appropriate solvent (e.g., acetone or ethanol), followed by water. Crucially, the initial rinsate from this process must be collected and disposed of as "Halogenated Organic Liquid Waste," as it will contain dissolved compound.
-
Drying: Allow the cleaned equipment and surfaces to dry completely.
-
Waste from Decontamination: All wipes, gloves, and other disposable materials used during the cleaning process must be placed in the "Halogenated Organic Solid Waste" container.
Final Disposal Pathway
Disposal of this chemical waste is not complete until it is handed over to a certified entity. Under no circumstances should this material be disposed of in standard trash or down the drain[1][13].
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) or Office of Chemical and Radiological Safety (OCRS) department to schedule a pickup of the hazardous waste[13].
-
Documentation: Complete all required hazardous waste disposal forms or tags as mandated by your institution and local regulations.
-
Professional Disposal: The waste will be handled by a licensed hazardous waste disposal company. The most probable disposal method for chlorinated organic compounds is high-temperature incineration in a facility equipped with specialized scrubbers and afterburners. This technology is designed to handle the acidic gases (like HCl) and other toxic byproducts generated during combustion, ensuring minimal environmental impact[14][15].
Disposal Workflow Diagram
The following diagram outlines the decision-making and operational process for the proper disposal of 5,7-Dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine.
Caption: Logical workflow for the safe handling and disposal of 5,7-Dichloro-1H-[1][2][3]triazolo[4,5-b]pyridine waste.
References
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Sikorska-Iwan, E., & Modzelewska-Banachiewicz, B. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 28(7), 2985. Available from: [Link]
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PYRIDINE Material Safety Data Sheet. (2011). J.T. Baker. Available from: [Link]
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Sikorska-Iwan, E., & Modzelewska-Banachiewicz, B. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 27(9), 2985. Available from: [Link]
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Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024). PubMed. Available from: [Link]
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Pyridine Safety Data Sheet. Carl ROTH. Available from: [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available from: [Link]
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Treatment and disposal of chemical wastes in daily laboratory work. Available from: [Link]
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Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2025). ResearchGate. Available from: [Link]
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Pyridine Safety Data Sheet. (2024). PENTA. Available from: [Link]
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Pyridine Safety Data Sheet. ChemSupply Australia. Available from: [Link]
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Thermal Decomposition of Chloropicrin. (2019). ResearchGate. Available from: [Link]
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Decontamination. Universitat de Barcelona. Available from: [Link]
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available from: [Link]
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Implementation of decontamination processes in the pharmaceutical industry. (2022). A3P. Available from: [Link]
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The Chemistry of the Triazolopyridines: an Update. National Academic Digital Library of Ethiopia. Available from: [Link]
- Preparation method of triazolopyridine derivative. (CN102180875A). Google Patents.
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Chemical Compatibility Database. Cole-Parmer. Available from: [Link]
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Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2023). Arabian Journal of Chemistry, 16(4), 104638. Available from: [Link]
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Disposal of Waste Solvents. NUS Department of Chemistry. Available from: [Link]
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Hazardous Waste Management System; Identification and Listing of Hazardous Waste; Chlorinated Aliphatics Production Wastes... (2000). Federal Register. Available from: [Link]
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Personal protective equipment for handling 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine
As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of chemical logic. When handling highly reactive intermediates like 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine (CAS: 124009-63-8)[1], understanding the molecule's intrinsic reactivity is the foundation of effective risk mitigation.
This guide provides a comprehensive, causality-driven operational framework for researchers and drug development professionals working with this potent electrophile[2].
Mechanistic Hazard Analysis: The "Why" Behind the Danger
To design an effective safety protocol, we must first understand the structural behavior of 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine.
-
Hyper-Electrophilicity (SNAr Reactivity): The 5 and 7 positions on the pyridine ring are highly activated by the electron-withdrawing nature of both the pyridine nitrogen and the fused 1,2,3-triazole ring[3]. This drastically lowers the molecule's Lowest Unoccupied Molecular Orbital (LUMO), making the chlorine atoms highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines, thiols, and alcohols.
-
Biological Consequence: Because human tissue, proteins, and DNA are rich in nucleophilic residues (e.g., cysteine, lysine), accidental exposure results in rapid covalent alkylation/arylation of biological macromolecules. This manifests as severe contact dermatitis, eye damage, and respiratory tract irritation[4].
-
Thermal Considerations: While fused triazolopyridines are generally stable under standard conditions, the triazole moiety can become energetically sensitive if exposed to strong oxidizers or extreme thermal stress.
Personal Protective Equipment (PPE) Matrix
Standard PPE is insufficient if not tailored to the chemical's specific physical state (fine crystalline powder) and reactivity profile. The following matrix outlines the quantitative specifications and mechanistic causality for required PPE[5].
| PPE Category | Quantitative Specification | Mechanistic Causality |
| Hand Protection | Nitrile (≥ 4 mil for splash; ≥ 8 mil for extended handling) | Nitrile provides superior resistance against chlorinated heterocyclic solids and common reaction solvents (e.g., DMF, DCM). Double-gloving is mandatory to prevent microscopic breakthrough[5]. |
| Eye/Face Protection | ANSI Z87.1 Indirect Vented Goggles | Protects against fine, aerosolized reactive powders and solvent splashes. Indirect venting prevents corrosive vapor accumulation near the ocular mucosa[6]. |
| Body Protection | Flame-Resistant (FR) Lab Coat (100% Cotton or Nomex) | Prevents skin exposure to electrophiles. Snap fasteners (rather than buttons) are required to allow rapid removal in the event of a chemical spill. |
| Respiratory & Engineering | Chemical Fume Hood (Face Velocity: 80–120 fpm) | Prevents inhalation of corrosive dust. The sash acts as a critical physical blast/splash shield during the exothermic addition of nucleophiles[7]. |
Operational Workflow & Engineering Controls
Handling this compound requires a self-validating workflow to prevent aerosolization and uncontrolled atmospheric reactions.
Standard operating procedure for handling reactive halogenated triazolopyridines.
Step-by-Step Methodology: Weighing and Reaction Setup
-
Preparation: Verify the chemical fume hood is operating at a face velocity of 80–120 fpm[7]. Clear unnecessary clutter to ensure unobstructed laminar airflow, which is critical for capturing fine powders[6].
-
PPE Verification: Don double nitrile gloves, a fully buttoned FR lab coat, and splash goggles[5].
-
Weighing: Use an anti-static weighing boat and a grounded metal spatula. 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine is a fine powder; static charge can cause rapid aerosolization, leading to inhalation risks[4].
-
Transfer: Transfer the pre-weighed solid into a dry Schlenk flask or round-bottom flask entirely inside the fume hood.
-
Solvent Addition: Add the reaction solvent (e.g., anhydrous DMF or acetonitrile) slowly, washing down the sides of the flask to ensure no reactive powder remains on the ground glass joints.
-
Reaction Execution: Seal the vessel and purge with inert gas (N2 or Argon) before introducing nucleophilic reagents to prevent uncontrolled side reactions with atmospheric moisture[3].
Emergency Response & Decontamination
In the event of a spill, the primary objective is to prevent the spread of the electrophilic dust or solution.
Spill response and chemical deactivation logic for electrophilic intermediates.
Step-by-Step Methodology: Spill Protocol
-
Isolation: Immediately isolate the area and maximize fume hood exhaust[6].
-
Containment (Solid): If the spill is a dry powder, do not sweep it dry, as this generates toxic aerosols. Lightly mist the powder with water or a compatible high-boiling solvent to suppress dust[8].
-
Containment (Liquid): If spilled as a solution, surround and cover the spill with inert absorbent pads or vermiculite.
-
Deactivation: Treat the contaminated area with a mild nucleophilic solution (e.g., 10% ethanolamine in water) to covalently deactivate any residual 5,7-dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine before final wipedown[9].
Waste Disposal & Chemical Quenching Plan
Because it is an active electrophile, waste containing 5,7-dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine must never be disposed of directly into a generic organic waste carboy. Mixing unquenched electrophiles with random laboratory waste (which often contains azides, amines, or sulfides) can lead to violent, pressurized cross-reactions[9].
Step-by-Step Methodology: Self-Validating Quenching Protocol
-
Quenching Reagent: To the reaction vessel containing the residual compound, add a 5-fold molar excess of a mild, inexpensive nucleophile (e.g., 1M ethanolamine or 1M NaOH in methanol).
-
Agitation: Stir the mixture at room temperature for 2 hours. This ensures complete nucleophilic aromatic substitution (SNAr) at both the 5 and 7 positions, converting the hazardous electrophile into a stable, non-reactive byproduct.
-
System Validation: Confirm the complete disappearance of the starting material via TLC (Thin-Layer Chromatography) or LC-MS. A protocol is only safe if its completion is analytically verified.
-
Disposal: Once analytically deactivated, transfer the neutralized solution to a properly labeled halogenated aqueous/organic waste container in accordance with local EHS regulations.
References
1.[1] RHAWN R192766-1g 5,5''-Dihydroxy-3,3'',5'-trimethyl-1,1'',2'-triphenyl-1H,1''H-[4,4' - 캐시바이. cacheby.com. URL: 2. Safety in Academic Chemistry Laboratories published by ACS. uoa.gr. URL: 3.[7] Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. nih.gov. URL: 4.[5] General Guidance on PPE & Hazard Assessments for Lab - Campus Operations. temple.edu. URL: 5.[8] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011). unm.edu. URL: 6.[6] Minimizing Risks in the Chemistry Laboratory | ACS College Safety Video #4. youtube.com. URL: 7.[9] University of Utah Department of Chemistry Safety Manual 2019. utah.edu. URL: 8.[2] 1H-1,2,3-Triazolo[4,5-b]pyridine - Chem-Impex. chemimpex.com. URL: 9.[4] 1H-1,2,3-TRIAZOLO[4,5-B]PYRIDINE - Safety Data Sheet - ChemicalBook. chemicalbook.com. URL: 10.[3] Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution... researchgate.net. URL:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
